Product packaging for Lepidiline C(Cat. No.:)

Lepidiline C

Cat. No.: B11935733
M. Wt: 342.9 g/mol
InChI Key: GAONRCCEJWTNND-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Lepidiline C is a natural, nonsymmetric imidazolium alkaloid isolated from the roots of Lepidium meyenii (Maca) In biomedical research, this compound is primarily investigated for its cytotoxic activity against various human cancer cell lines. Studies have shown it to be active against HL-60 leukemia and MCF-7 breast cancer cells . Furthermore, this compound serves as a key precursor for N-heterocyclic carbenes (NHCs) , which are powerful ligands used to synthesize bioactive metal complexes with gold(I), silver(I), and iridium(I) ions for therapeutic development . The structure of this compound has been unambiguously confirmed by X-ray crystallographic analysis . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H23ClN2O B11935733 Lepidiline C

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H23ClN2O

Molecular Weight

342.9 g/mol

IUPAC Name

1-benzyl-3-[(3-methoxyphenyl)methyl]-4,5-dimethylimidazol-3-ium chloride

InChI

InChI=1S/C20H23N2O.ClH/c1-16-17(2)22(14-19-10-7-11-20(12-19)23-3)15-21(16)13-18-8-5-4-6-9-18;/h4-12,15H,13-14H2,1-3H3;1H/q+1;/p-1

InChI Key

GAONRCCEJWTNND-UHFFFAOYSA-M

Canonical SMILES

CC1=C([N+](=CN1CC2=CC=CC=C2)CC3=CC(=CC=C3)OC)C.[Cl-]

Origin of Product

United States

Foundational & Exploratory

The Discovery, Isolation, and Characterization of Lepidiline C from Maca (Lepidium meyenii)

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction: Lepidiline C is an imidazole alkaloid identified from the roots of Lepidium meyenii (Maca), a plant native to the Peruvian Andes renowned for its traditional medicinal uses.[1] Along with its structural analogs, Lepidilines A, B, and D, this compound belongs to a unique class of putatively histidine-derived secondary metabolites.[2] While Lepidilines A and B were first isolated in 2003, the nonsymmetric imidazolium salt this compound was discovered more recently, with its structure being elucidated through spectroscopic analysis.[1][3] This document provides a comprehensive technical overview of the discovery, isolation, structural characterization, and synthesis of this compound, tailored for professionals in chemical and pharmaceutical research.

Discovery and Structural Elucidation

This compound, 1-benzyl-3-(3-methoxybenzyl)-4,5-dimethylimidazolium chloride, was isolated from Maca extracts following the initial discovery of Lepidilines A and B.[1] The structural determination of this nonsymmetric imidazolium alkaloid was accomplished through extensive spectroscopic analysis.[3] The definitive structure was later confirmed through total synthesis and X-ray crystallography of its hexafluorophosphate salt derivative.[1][3]

Spectroscopic Data

The structural identity of this compound is defined by its characteristic signals in Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 1: NMR Spectroscopic Data for this compound in CDCl₃ [1][3]

Nucleus Chemical Shift (δ, ppm) Description
¹H NMR10.80(s, 1H), Imidazolium proton
7.31–7.24(m, 5H), Benzyl ring protons
7.22–7.19(m, 1H), Methoxybenzyl ring proton
6.85–6.83(m, 1H), Methoxybenzyl ring proton
6.81–6.78(m, 2H), Methoxybenzyl ring protons
5.48(s, 2H), Benzyl CH₂
5.44(s, 2H), Methoxybenzyl CH₂
3.74(s, 3H), Methoxy OCH₃
2.03(s, 3H), Methyl C4/C5
2.02(s, 3H), Methyl C4/C5
¹³C NMR160.2, 137.2, 134.8, 133.3, 130.3, 129.3 (2C), 128.8, 127.8 (2C), 127.2, 127.1, 119.8, 114.5, 113.2, 55.6, 51.0, 50.9, 8.8 (2C)Various carbon signals of the structure

Table 2: Physicochemical and Mass Spectrometry Data for this compound

Property Value Reference
Molecular Formula C₂₀H₂₃ClN₂O[4][5]
Molecular Weight 342.86 g/mol [4][5]
CAS Number 2750933-59-4[4][5]
Melting Point (Natural) 225–228 °C[1][3]
Melting Point (Synthetic) 94–96 °C[1][3]
MS Precursor Ion [M-Cl]⁺ m/z 307.1805[6]
MS/MS Fragment Ions m/z 185.1062 (loss of methoxybenzyl), m/z 121.0645 (methoxybenzyl ion)[6]

Isolation from Lepidium meyenii

The isolation of this compound from its natural source is a multi-step process involving extraction followed by advanced chromatographic purification. A successful methodology employs Centrifugal Partition Chromatography (CPC) for initial fractionation, followed by semi-preparative High-Performance Liquid Chromatography (HPLC) for final purification.[7]

Experimental Protocol: Isolation
  • Extraction: Dried and powdered Maca roots are subjected to extraction using an appropriate solvent system. Techniques such as Soxhlet or Accelerated Solvent Extraction (ASE) can be employed for efficient recovery of lepidilines.[7]

  • CPC Fractionation: The crude extract is dissolved in a biphasic solvent system and subjected to CPC. The fractions are collected and monitored by a suitable analytical technique like HPLC-UV.

  • Semi-Preparative HPLC Purification: Fractions enriched with this compound from the CPC step are pooled, concentrated, and purified using a semi-preparative HPLC system.[7] A typical method utilizes a C18 column with a gradient elution of acetonitrile and water containing 0.1% formic acid.[7] The eluent is monitored by a PDA detector, and the peak corresponding to this compound is collected.

  • Compound Verification: The purity and identity of the isolated compound are confirmed using HPLC-MS and NMR spectroscopy by comparing the data with established literature values.[7]

G Isolation and Purification Workflow for this compound cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis & Verification Maca Dried Maca Roots Extract Crude Extract Maca->Extract Solvent Extraction (e.g., Soxhlet) CPC Centrifugal Partition Chromatography (CPC) Extract->CPC Fractionation HPLC Semi-Preparative HPLC CPC->HPLC Enriched Fractions LepidilineC Pure this compound HPLC->LepidilineC Isolation Analysis HPLC-MS & NMR Spectroscopy LepidilineC->Analysis Structural Confirmation

Figure 1: Isolation and Purification Workflow for this compound.

Chemical Synthesis

A convenient synthetic route to this compound has been developed, providing an alternative to extraction from natural sources and confirming its structure.[1][3] The synthesis involves the N-benzylation of a deoxygenated imidazole precursor.

Experimental Protocol: Synthesis
  • Precursor Synthesis: The synthesis begins with the preparation of a 2-unsubstituted imidazole N-oxide.[1][3]

  • Deoxygenation: The N-oxide is deoxygenated using a reducing agent like Raney-nickel to yield the corresponding imidazole.[1][3]

  • N-benzylation: The resulting 1-(benzyl)-4,5-dimethylimidazole (or its 1-(3-methoxybenzyl) isomer) is then alkylated with m-methoxybenzyl chloride (or benzyl chloride, respectively) under microwave conditions to afford this compound.[1][3] The reaction yields are reported to be in the range of 84-86%.[1][3]

  • Purification: The final product is purified by recrystallization from a solvent mixture such as i-Pr₂O/CH₂Cl₂.[1][3]

G Synthetic Pathway to this compound N_Oxide 2-Unsubstituted Imidazole N-Oxide Imidazole 4,5-dimethylimidazole Precursor N_Oxide->Imidazole Deoxygenation (Raney-Nickel) Lepidiline_C This compound Imidazole->Lepidiline_C N-benzylation (Microwave-assisted)

Figure 2: General Synthetic Pathway to this compound.

Biological Activity

This compound has been evaluated for its cytotoxic effects against various human cancer cell lines. This data is crucial for assessing its potential in drug development.

Table 3: In Vitro Cytotoxicity of this compound

Cell Line Cancer Type IC₅₀ Value Reference
HL-60Promyelocytic Leukemia27.7 µM[4]
MCF-7Breast Adenocarcinoma~75 µM[2]
SK-N-SHNeuroblastoma52.07 µg/mL[7]
SK-N-ASNeuroblastoma44.95 µg/mL[7]

Notably, this compound demonstrated weaker activity against neuroblastoma cell lines compared to Lepidiline B, but was the only one of the four main lepidilines active against the MCF-7 breast cancer line in one study.[2][7]

Relationships and Future Directions

This compound is part of a family of related imidazole alkaloids found in Maca, with recent studies identifying even more analogues like Lepidilines E, F, and G.[7][8] The core imidazolium structure of lepidilines makes them precursors to N-heterocyclic carbenes (NHCs), which are versatile ligands for creating organometallic complexes with potential therapeutic applications, for instance, with gold(I), silver(I), and copper(I).[2]

G Structural Relationship of Lepidilines A-D cluster_substituents Substituents at N1 and N3 cluster_compounds Lepidiline Analogues Core Imidazole Core 4,5-dimethyl LA Lepidiline A R1 = Benzyl R2 = Benzyl LB Lepidiline B R1 = Benzyl R2 = Benzyl + 2-Methyl LC This compound R1 = Benzyl R2 = 3-Methoxybenzyl LD Lepidiline D R1 = Benzyl R2 = 3-Methoxybenzyl + 2-Methyl R1 R1 R2 R2

Figure 3: Structural Relationships of Lepidiline Alkaloids.

The continued investigation into the isolation, synthesis, and biological activity of this compound and its derivatives is a promising area of natural product chemistry. The development of more efficient isolation techniques and the exploration of its potential as an NHC ligand for metal-based drug development are key areas for future research.

References

Unveiling Lepidiline C: A Technical Guide to its Natural Sources, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lepidiline C, a unique imidazole alkaloid, has been identified as a constituent of the Peruvian plant Lepidium meyenii, commonly known as Maca. This document provides a comprehensive technical overview of the natural sourcing, extraction, purification, and cytotoxic properties of this compound. Detailed experimental protocols for its isolation and biological evaluation are presented, supported by quantitative data and workflow visualizations, to serve as a valuable resource for researchers in natural product chemistry, oncology, and drug discovery.

Natural Source and Abundance

The primary natural source of this compound is the root of Lepidium meyenii (Maca), a plant cultivated in the high Andes of Peru.[1] this compound is one of several imidazole alkaloids found in Maca, including Lepidilines A, B, and D.[1] The concentration of these alkaloids can vary depending on the specific variety of Maca and the extraction method employed.

Extraction and Purification

The isolation of this compound from Maca roots is a multi-step process involving extraction followed by chromatographic purification.

Extraction

An effective method for enriching lepidilines from the plant matrix is ultrasonic bath extraction.[1] Quantitative analysis has shown that the extraction yield of this compound is influenced by temperature and the number of extraction cycles.

Table 1: Extraction Yield of this compound from Lepidium meyenii under Different Conditions [1]

Temperature (°C)Number of 5-min CyclesExtraction Yield (%)
601Lowest Yield
8010.093 (SD = 0.01)
Purification

A highly efficient method for the purification of this compound involves a combination of Centrifugal Partition Chromatography (CPC) and semi-preparative High-Performance Liquid Chromatography (HPLC).[2] This approach allows for the isolation of this compound with a purity exceeding 95%.[2]

Experimental Protocols

Ultrasonic Bath Extraction of Lepidilines

This protocol describes the extraction of lepidilines from dried and powdered Maca roots.

Materials:

  • Dried root powder of Lepidium meyenii

  • 80% Methanol

  • Ultrasonic bath

  • Filter paper

  • Vacuum evaporator

Procedure:

  • Weigh 250 g of powdered Maca root.

  • Add 600 mL of 80% methanol to the powder.

  • Place the mixture in an ultrasonic bath for 30 minutes.

  • Repeat the extraction cycle three times.

  • Filter the combined extracts through filter paper to remove solid plant material.

  • Concentrate the filtrate using a vacuum evaporator at 45°C to obtain the crude extract.

  • Store the dry extract at -18°C until further purification.

Purification by Centrifugal Partition Chromatography (CPC) and Semi-Preparative HPLC

This protocol outlines the purification of this compound from the crude methanolic extract.

Materials:

  • Crude Maca extract

  • Chloroform

  • Methanol

  • Water

  • Hydrochloric Acid (HCl)

  • Centrifugal Partition Chromatograph

  • Semi-preparative HPLC system with a suitable column (e.g., C18)

  • Acetonitrile

  • Water (HPLC grade)

Procedure:

Part 1: Centrifugal Partition Chromatography (CPC)

  • Solvent System Preparation: Prepare the biphasic solvent system consisting of chloroform, methanol, and water in a 4:3:2 (v/v/v) ratio, containing 60 mM HCl.[2]

  • CPC Operation:

    • Equilibrate the CPC instrument with the prepared solvent system.

    • Dissolve a known amount of the crude extract in the solvent system.

    • Inject the sample into the CPC system.

    • Perform the separation according to the instrument's operating parameters.

    • Collect fractions based on the elution profile.

  • Fraction Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) or analytical HPLC to identify fractions containing this compound.

Part 2: Semi-Preparative HPLC

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water. The gradient will need to be optimized to achieve separation of the lepidilines.

  • Purification:

    • Pool the this compound-containing fractions from the CPC separation.

    • Concentrate the pooled fractions under reduced pressure.

    • Dissolve the residue in a minimal amount of the initial mobile phase.

    • Inject the concentrated sample onto the semi-preparative HPLC column.

    • Run the HPLC with an optimized gradient to separate this compound from other co-eluting compounds.

    • Collect the peak corresponding to this compound.

  • Purity Confirmation: Analyze the purity of the collected this compound fraction using analytical HPLC and characterize its structure using spectroscopic methods (e.g., NMR, MS).

Biological Activity: Cytotoxicity

This compound has demonstrated cytotoxic activity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values have been determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Table 2: Cytotoxic Activity of this compound against Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
HL-60Promyelocytic Leukemia27.7[3]
SK-N-SHNeuroblastoma52.07 (µg/mL)[1]
SK-N-ASNeuroblastoma44.95 (µg/mL)[1]
MCF-7Breast Cancer75[4]
Experimental Protocol: MTT Cytotoxicity Assay

This protocol provides a general outline for assessing the cytotoxicity of this compound.

Materials:

  • Cancer cell lines (e.g., HL-60, MCF-7)

  • Complete cell culture medium

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO, or a solution of SDS in HCl)

  • 96-well microplates

  • Multi-channel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.[3]

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Visualizations

Experimental Workflow

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_bioassay Biological Evaluation maca_root Lepidium meyenii (Maca) Root Powder extraction Ultrasonic Bath Extraction (80% Methanol, 3x30 min) maca_root->extraction filtration Filtration extraction->filtration evaporation Vacuum Evaporation filtration->evaporation crude_extract Crude Extract evaporation->crude_extract cpc Centrifugal Partition Chromatography (CPC) Solvent System: CHCl3:MeOH:H2O (4:3:2) + 60mM HCl crude_extract->cpc fraction_collection_cpc Fraction Collection cpc->fraction_collection_cpc hplc Semi-Preparative HPLC (Acetonitrile/Water Gradient) fraction_collection_cpc->hplc fraction_collection_hplc Fraction Collection hplc->fraction_collection_hplc pure_lepidiline_c Pure this compound (>95%) fraction_collection_hplc->pure_lepidiline_c cytotoxicity_assay MTT Cytotoxicity Assay (e.g., HL-60, MCF-7 cells) pure_lepidiline_c->cytotoxicity_assay ic50_determination IC50 Value Determination cytotoxicity_assay->ic50_determination

Caption: Experimental workflow for the extraction, purification, and cytotoxic evaluation of this compound.

Hypothesized Signaling Pathway for Cytotoxicity

Direct experimental evidence elucidating the specific signaling pathway of this compound's cytotoxic action is currently limited. However, based on the known mechanisms of other imidazole alkaloids and related compounds, a plausible hypothesis involves the induction of apoptosis through the generation of reactive oxygen species (ROS) and subsequent activation of caspase cascades.

hypothesized_signaling_pathway cluster_cell Cancer Cell lepidiline_c This compound mitochondrion Mitochondrion lepidiline_c->mitochondrion Induces Stress ros Increased ROS Production mitochondrion->ros caspase9 Caspase-9 Activation ros->caspase9 Activates caspase3 Caspase-3 Activation caspase9->caspase3 Activates apoptosis Apoptosis caspase3->apoptosis Executes

Caption: Hypothesized apoptotic pathway induced by this compound in cancer cells.

Conclusion

This compound, a natural alkaloid from Lepidium meyenii, exhibits notable cytotoxic activity against several cancer cell lines. The optimized extraction and purification protocols presented herein provide a clear and reproducible methodology for obtaining high-purity this compound for further research. While the precise molecular mechanism of its anticancer action requires further investigation, the presented data suggest its potential as a lead compound in the development of novel chemotherapeutic agents. This technical guide serves as a foundational resource to facilitate and encourage future studies into the pharmacological properties and therapeutic applications of this compound.

References

Spectroscopic Deep Dive: A Technical Guide to Lepidiline C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for Lepidiline C, an imidazole alkaloid isolated from the roots of Lepidium meyenii (Maca). This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and natural product chemistry.

Spectroscopic Data Summary

The structural elucidation of this compound, 1-benzyl-3-(3-methoxybenzyl)-4,5-dimethylimidazolium chloride, is supported by a combination of spectroscopic techniques. The quantitative data from Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are summarized below.

Table 1: ¹H NMR Spectroscopic Data for this compound
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
10.80s1HC(2)-H
7.31–7.24m5HPhenyl-H
7.22–7.19m1HPhenyl-H
6.85–6.83m1HMethoxy-phenyl-H
6.81–6.78m2HMethoxy-phenyl-H
5.48s2HN-CH₂
5.44s2HN-CH₂
3.74s3HOCH₃
2.03s3HC(4)-CH₃ or C(5)-CH₃
2.02s3HC(5)-CH₃ or C(4)-CH₃

Solvent: CDCl₃, Frequency: 600 MHz[1][2]

Table 2: ¹³C NMR Spectroscopic Data for this compound
Chemical Shift (δ) ppmAssignment
160.2Methoxy-phenyl-C
137.2C(2)
134.8Phenyl-C (quaternary)
133.3Phenyl-C (quaternary)
130.3Phenyl-CH
129.3 (2C)Phenyl-CH
128.8Phenyl-CH
127.8 (2C)Phenyl-CH
127.2C(4) or C(5)
127.1C(5) or C(4)
119.8Methoxy-phenyl-CH
114.5Methoxy-phenyl-CH
113.2Methoxy-phenyl-CH
55.6OCH₃
51.0N-CH₂
50.9N-CH₂
8.8 (2C)C(4)-CH₃ and C(5)-CH₃

Solvent: CDCl₃, Frequency: 151 MHz[1][2]

Table 3: Infrared (IR) Spectroscopic Data for this compound
Wavenumber (ν) cm⁻¹Description
3399Imidazolium C-H stretch
1588, 1551, 1491, 1454Aromatic C=C stretching
1290, 1260, 1155C-O stretching (methoxy group)
1051C-N stretching

Method: Neat[1][2]

Mass Spectrometry (MS): While a specific ESI-MS spectrum for the chloride salt of this compound was not detailed in the primary literature reviewed, the structure was unambiguously confirmed by X-ray analysis of its hexafluorophosphate salt.[1][3] Furthermore, MS/MS fragmentation data for this compound is available in the supplementary materials of related studies, confirming its molecular structure.[1]

Ultraviolet-Visible (UV-Vis) Spectroscopy: Specific UV-Vis absorption data for isolated this compound is not extensively reported in the reviewed literature.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the spectroscopic analysis of this compound.

Synthesis of this compound

A solution of 1-benzyl-4,5-dimethylimidazole in acetonitrile is treated with m-methoxybenzyl chloride. The reaction mixture is subjected to microwave irradiation. After completion, the solvent is evaporated, and the resulting crude product is purified by recrystallization to yield this compound as a colorless solid.[1][3]

NMR Spectroscopy

¹H and ¹³C NMR spectra were recorded on a Bruker AVIII spectrometer operating at 600 MHz for proton and 151 MHz for carbon nuclei. Samples were dissolved in deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to the residual solvent signals (CDCl₃: δ 7.26 for ¹H and δ 77.16 for ¹³C).[1]

Infrared Spectroscopy

IR spectra were measured neat using an Agilent Cary 630 FTIR spectrometer. The data is reported in wavenumbers (cm⁻¹).[1]

Mass Spectrometry

Mass spectra (ESI-MS) were obtained using a Varian 500-MS LC Ion Trap mass spectrometer. High-resolution mass spectrometry (HRMS) was performed on a Synapt G2-Si mass spectrometer (Waters).[1]

Visualizations

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the isolation and spectroscopic characterization of this compound.

G cluster_isolation Isolation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Plant_Material Lepidium meyenii (Maca) Roots Extraction Solvent Extraction Plant_Material->Extraction Purification Chromatography Extraction->Purification Isolated_Compound This compound Purification->Isolated_Compound NMR NMR Spectroscopy (1H, 13C) Isolated_Compound->NMR Structural Elucidation MS Mass Spectrometry (ESI-MS) Isolated_Compound->MS Molecular Weight Confirmation IR Infrared Spectroscopy Isolated_Compound->IR Functional Group Identification UV_Vis UV-Vis Spectroscopy (if applicable) Isolated_Compound->UV_Vis Chromophore Analysis Structure_Determination Final Structure of this compound NMR->Structure_Determination MS->Structure_Determination IR->Structure_Determination UV_Vis->Structure_Determination

Caption: Workflow for the isolation and spectroscopic analysis of this compound.

Biological Activity Context

This compound has been evaluated for its cytotoxic activity against various cancer cell lines. While a specific signaling pathway has not been elucidated, its potential as an anticancer agent is an area of active research. Lepidilines, including this compound, are known to serve as precursors for N-heterocyclic carbenes (NHCs), which can be used to synthesize bioactive metal complexes.[1]

The diagram below illustrates the logical relationship from the natural source to its potential application.

G Maca Lepidium meyenii (Maca Plant) Lepidiline_C This compound (Imidazole Alkaloid) Maca->Lepidiline_C Isolation Cytotoxicity Cytotoxic Activity (e.g., against HL-60, MCF-7) Lepidiline_C->Cytotoxicity Biological Effect NHC_Precursor N-Heterocyclic Carbene (NHC) Precursor Lepidiline_C->NHC_Precursor Chemical Property Drug_Development Potential for Drug Development Cytotoxicity->Drug_Development Metal_Complexes Bioactive Metal Complexes (e.g., Au(I), Ag(I), Ir(I)) NHC_Precursor->Metal_Complexes Synthesis Metal_Complexes->Drug_Development

Caption: From natural source to potential therapeutic application of this compound.

References

An In-Depth Technical Guide to the Biosynthesis of Imidazolium Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imidazolium alkaloids represent a structurally diverse class of natural products with significant pharmacological potential, exhibiting a range of biological activities including antimicrobial, antiviral, and anticancer properties. Despite their promise, the biosynthetic pathways leading to these complex molecules are not yet fully elucidated and remain an active area of scientific investigation. This technical guide synthesizes the current understanding, focusing on proposed biosynthetic routes in both marine and terrestrial organisms. It outlines the key precursor molecules, hypothesized enzymatic transformations, and the experimental methodologies required to validate these pathways. This document serves as a comprehensive resource for researchers aiming to explore the enzymology, genetics, and metabolic engineering of imidazolium alkaloid biosynthesis for applications in drug discovery and development.

Introduction to Imidazolium Alkaloids

Imidazolium alkaloids are characterized by the presence of a positively charged imidazole ring system. They are predominantly found in marine sponges of the phylum Porifera, but have also been isolated from certain plants and bacteria. The marine-derived compounds, often belonging to the pyrrole-imidazole alkaloid (PIA) subclass, are believed to originate from common precursors like oroidin and hymenidin through a series of oxidative and cyclization reactions. In plants, such as those from the Dendrobium genus, a plausible biosynthetic pathway is proposed to originate from the amino acid L-lysine. Understanding the biogenesis of these compounds is critical for harnessing their therapeutic potential, either through total synthesis, semi-synthetic modification, or heterologous expression of the biosynthetic pathways in microbial hosts.

Proposed Biosynthetic Pathways

The biosynthesis of imidazolium alkaloids is largely speculative, with proposed pathways derived from precursor feeding studies, biomimetic synthesis, and analogy to other alkaloid biosynthetic routes. This section details the most prominent hypothetical pathways.

Pathway in Plants: The L-Lysine Origin Hypothesis

In medicinal Dendrobium species, a rare imidazolium-type alkaloid, anosmine, has been identified. Its biosynthesis is hypothesized to begin with the amino acid L-lysine. The proposed pathway involves several key enzymatic steps to construct the core imidazolium scaffold.

The initial steps involve the conversion of L-lysine into key intermediates like cadaverine and 1-piperideinium, which are common precursors in other alkaloid pathways. These intermediates are then believed to undergo a series of cyclization, oxidation, and condensation reactions to form the final imidazolium structure. The specific enzymes catalyzing these transformations in Dendrobium have not yet been characterized.

G cluster_lysine_conversion Lysine Metabolism cluster_imidazole_formation Putative Imidazole Ring Formation Lysine L-Lysine Cadaverine Cadaverine Lysine->Cadaverine Lysine Decarboxylase (LdcC) Pipecolate L-Pipecolate Lysine->Pipecolate Saccharopine Dehydrogenase (SD) L-Pipecolate Oxidase (PO) Piperideinium 1-Piperideinium Cadaverine->Piperideinium Diamine Oxidase (DO) Precursor [1,2'-Bipiperidine]-2- carboxylic acid Pipecolate->Precursor Piperideinium->Precursor Intermediate Putative Intermediate Precursor->Intermediate Multi-step reactions (Speculated) Anosmine Anosmine (Imidazolium Alkaloid) Intermediate->Anosmine Oxidation / Cyclization (Putative Enzymes)

Caption: Proposed biosynthetic pathway of anosmine from L-lysine.
Pathway in Marine Sponges: The Oroidin Precursor Hypothesis

The vast family of marine pyrrole-imidazole alkaloids (PIAs) is thought to share a common biogenetic origin. Experimental feeding studies using ¹⁴C-labeled amino acids in sponge cell cultures suggest that proline, ornithine, and histidine are fundamental building blocks. These precursors are assembled into the monomeric alkaloid oroidin, which is considered the central intermediate from which more complex dimeric and cyclic structures are derived.

The dimerization of oroidin monomers is hypothesized to occur via various mechanisms, including [2+2], [3+2], and [4+2] cycloadditions, potentially involving radical intermediates or enzyme-catalyzed Diels-Alder-type reactions.

G cluster_precursors Amino Acid Precursors cluster_monomer Monomer Formation cluster_dimers Dimerization & Diversification Proline Proline / Ornithine Pyrrole Pyrrole-2-carboxylate moiety Proline->Pyrrole Histidine Histidine Imidazole 2-Aminoimidazole moiety Histidine->Imidazole Oroidin Oroidin Pyrrole->Oroidin Imidazole->Oroidin Sceptrins Sceptrins ([2+2] Dimer) Oroidin->Sceptrins Oxidative Dimerization Ageliferins Ageliferins ([4+2] Dimer) Oroidin->Ageliferins Oxidative Dimerization Palauamine Palau'amine ([3+2] Dimer) Oroidin->Palauamine Oxidative Dimerization Other_PIAs Other Cyclic PIAs Sceptrins->Other_PIAs Ageliferins->Other_PIAs Palauamine->Other_PIAs

Caption: Biogenesis of marine pyrrole-imidazole alkaloids from oroidin.

Methodologies for Pathway Elucidation

Validating the proposed biosynthetic pathways requires a combination of techniques, with isotopic labeling serving as a cornerstone methodology. These experiments provide direct evidence of precursor incorporation and can reveal the sequence of intermediates.

Isotopic Labeling and Precursor Feeding Studies

Isotopic labeling is a powerful technique used to trace the metabolic fate of a molecule through a biosynthetic pathway. In a typical experiment, a precursor molecule enriched with a stable isotope (e.g., ¹³C, ¹⁵N, ²H) or a radioisotope (e.g., ¹⁴C, ³H) is supplied to the organism (or a cell culture). After an incubation period, the target alkaloids are extracted, purified, and analyzed by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy to determine the position and extent of isotope incorporation.

Generalized Experimental Protocol for Isotopic Labeling

The following protocol provides a representative workflow for a stable isotope feeding study in a sponge cell culture to investigate the biosynthesis of oroidin.

1. Preparation of Labeled Precursor:

  • Synthesize or procure L-proline uniformly labeled with ¹³C ([U-¹³C]-L-proline) and L-histidine labeled with ¹⁵N at all nitrogen atoms ([U-¹⁵N]-L-histidine).

  • Prepare sterile stock solutions of the labeled precursors in the appropriate culture medium.

2. Cell Culture and Feeding:

  • Establish a primary cell culture from the marine sponge (e.g., Axinella corrugata).

  • Grow the cells to a suitable density in a controlled environment (temperature, light, aeration).

  • Divide the culture into experimental and control groups.

  • To the experimental group, add the labeled precursors to a final concentration determined by preliminary toxicity and uptake assays.

  • To the control group, add the equivalent amount of unlabeled L-proline and L-histidine.

3. Incubation and Harvesting:

  • Incubate the cultures for a time course (e.g., 24, 48, 72 hours) to allow for uptake and metabolism of the precursors.

  • Harvest the cells at each time point by centrifugation.

  • Lyophilize the cell pellets and record the dry weight.

4. Extraction and Purification:

  • Perform a solvent extraction on the lyophilized cell mass (e.g., using methanol/dichloromethane).

  • Partition the crude extract and subject it to chromatographic separation (e.g., HPLC, column chromatography) to isolate the target alkaloid, oroidin.

5. Analysis:

  • Confirm the identity of the purified compound by comparing its spectroscopic data (¹H-NMR, ¹³C-NMR, MS) with known standards.

  • Analyze the purified oroidin from the experimental group using high-resolution mass spectrometry (HRMS) to determine the mass shift corresponding to the incorporation of ¹³C and ¹⁵N.

  • Use tandem MS (MS/MS) to fragment the molecule and localize the incorporated isotopes.

  • If incorporation is high enough, use ¹³C-NMR and ¹⁵N-NMR to unambiguously determine the position of the labels in the molecular skeleton.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis Prep_Precursor Prepare Sterile Labeled Precursors (e.g., ¹³C-Proline) Feeding Administer Labeled Precursor to Experimental Culture Prep_Precursor->Feeding Prep_Culture Establish Sponge Cell Culture Prep_Culture->Feeding Control Administer Unlabeled Precursor to Control Culture Prep_Culture->Control Incubation Incubate for Time Course (e.g., 24-72h) Feeding->Incubation Control->Incubation Harvest Harvest & Lyophilize Cells Incubation->Harvest Extraction Solvent Extraction of Metabolites Harvest->Extraction Purification HPLC Purification of Target Alkaloid Extraction->Purification Analysis HRMS & NMR Analysis to Detect Isotope Incorporation Purification->Analysis

Caption: Generalized experimental workflow for isotopic labeling studies.

Quantitative Analysis (Illustrative Data)

Quantitative data from labeling experiments are crucial for confirming pathway relationships. The percentage of isotope incorporation and the distribution of isotopologues can provide insights into precursor contributions and metabolic flux. The table below presents hypothetical data from a feeding experiment designed to test the roles of proline and histidine as precursors to oroidin.

Table 1: Illustrative Quantitative Data from a ¹³C/¹⁵N Labeling Experiment for Oroidin Biosynthesis

Labeled Precursor FedIncubation Time (h)Isotope% Incorporation in Oroidin (M+n)Predominant Isotopologue
[U-¹³C₅]-L-Proline48¹³C5.2%M+5
[U-¹⁵N₃]-L-Histidine48¹⁵N3.8%M+3
Control (Unlabeled)48-<0.1% (background)M+0

Note: This data is illustrative and intended to represent a plausible outcome. Actual incorporation rates can be low and variable. The "Predominant Isotopologue" indicates the mass shift corresponding to the full incorporation of the labeled precursor.

Enzymology and Future Outlook

While complete pathways remain to be elucidated, the proposed transformations suggest the involvement of several key enzyme families common to alkaloid biosynthesis:

  • Oxidoreductases (e.g., Cytochrome P450s, Oxidases): Crucial for ring formation, cyclization, and dimerization steps.

  • Transferases (e.g., Methyltransferases): Involved in modifying the alkaloid scaffold, although less common in the core structures of PIAs.

  • Lyases and Synthases: Responsible for the initial condensation reactions that assemble the core skeleton from amino acid precursors.

The future of research in imidazolium alkaloid biosynthesis lies in the integration of metabolomics with genomics and transcriptomics. Identifying the biosynthetic gene clusters (BGCs) responsible for producing these alkaloids in their native organisms will be a major breakthrough. Once identified, these genes can be expressed in heterologous hosts like E. coli or Saccharomyces cerevisiae, enabling the reconstitution

Lepidiline C: A Technical Overview of its Synthesis and Cytotoxic Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lepidiline C is an imidazolium alkaloid first identified in the roots of Lepidium meyenii (Maca). As a member of the lepidiline family of natural products, it has garnered interest for its biological activities, particularly its cytotoxic effects against various cancer cell lines. This technical guide provides a comprehensive overview of this compound, focusing on its chemical properties, synthesis, and in vitro cytotoxic activity. Detailed experimental protocols and a summary of quantitative data are presented to support further research and development efforts.

Chemical and Physical Properties

This compound is characterized by a 1,3-disubstituted 4,5-dimethylimidazolium chloride core structure.

PropertyValueCitation(s)
CAS Number 2750933-59-4[1][2][3][4]
Molecular Formula C₂₀H₂₃ClN₂O[1][2]
Molecular Weight 342.86 g/mol [2]
IUPAC Name 1-benzyl-3-[(3-methoxyphenyl)methyl]-4,5-dimethylimidazol-3-ium chloride[1]
Appearance Colorless solid[5][6]

Synthesis of this compound

A successful synthetic route to this compound has been developed, enabling its production for research purposes. The synthesis involves a two-step process starting from 1-benzyl-4,5-dimethylimidazole N-oxide.

Experimental Protocol: Synthesis of this compound

Step 1: Deoxygenation of 1-benzyl-4,5-dimethylimidazole N-oxide

  • 1-benzyl-4,5-dimethylimidazole N-oxide is treated with freshly prepared Raney-nickel in an ethanol solvent.

  • The reaction mixture is stirred to facilitate the deoxygenation, yielding 1-benzyl-4,5-dimethylimidazole.

Step 2: N-alkylation of 1-benzyl-4,5-dimethylimidazole

  • The resulting 1-benzyl-4,5-dimethylimidazole is then N-alkylated with m-methoxybenzyl chloride.

  • This reaction is carried out under microwave irradiation to promote an efficient conversion.

  • The final product, this compound (1-benzyl-3-(3-methoxybenzyl)-4,5-dimethylimidazolium chloride), is isolated, yielding a colorless solid.[5][6]

Structural Confirmation: The structure of the synthesized this compound has been unambiguously confirmed through spectroscopic methods (¹H NMR, ¹³C NMR, IR) and X-ray analysis of its hexafluorophosphate salt.[5][6]

Synthesis Workflow

G cluster_0 Step 1: Deoxygenation cluster_1 Step 2: N-alkylation A 1-benzyl-4,5-dimethylimidazole N-oxide C 1-benzyl-4,5-dimethylimidazole A->C Deoxygenation B Raney-nickel, EtOH F This compound C->F N-alkylation D m-methoxybenzyl chloride E Microwave Irradiation

Caption: Synthetic workflow for this compound.

In Vitro Cytotoxic Activity

This compound has demonstrated cytotoxic activity against human cancer cell lines. The potency of this activity is typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability.

Experimental Protocol: MTT Assay for Cytotoxicity
  • Cell Culture: Human cancer cell lines (e.g., HL-60 promyelocytic leukemia and MCF-7 breast cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Treatment: Cells are seeded in 96-well plates and treated with various concentrations of this compound for a specified incubation period (e.g., 48 hours).

  • MTT Addition: After incubation, the MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curves.[5][7]

Quantitative Cytotoxicity Data

The cytotoxic effects of this compound and related lepidilines have been quantified against various cell lines.

CompoundCell LineIC₅₀ (µM)Citation(s)
This compound HL-6027.7[5][7]
Lepidiline AHL-6032.3[5][7]
Lepidiline BHL-603.8[5][7]
Lepidiline DHL-601.1[5][7]
DoxorubicinHL-600.12[5]
This compound MCF-7>100[5][7]

Putative Mechanism of Action

While the precise signaling pathways affected by this compound are still under investigation, the cytotoxic activity of many imidazole-based compounds is known to involve the induction of apoptosis. A plausible mechanism for imidazolium salt-induced cytotoxicity involves the intrinsic (mitochondrial) apoptosis pathway.

Proposed Apoptotic Signaling Pathway

G cluster_0 Mitochondrial Apoptosis Pathway LepidilineC This compound Bcl2 Bcl-2 (Anti-apoptotic) LepidilineC->Bcl2 Inhibition Bax Bax (Pro-apoptotic) LepidilineC->Bax Activation Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Caspase9 Caspase-9 CytochromeC->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed mechanism of this compound-induced apoptosis.

This proposed pathway suggests that this compound may induce apoptosis by inhibiting anti-apoptotic proteins like Bcl-2 and activating pro-apoptotic proteins such as Bax. This leads to mitochondrial membrane permeabilization, the release of cytochrome c, and the subsequent activation of the caspase cascade, ultimately resulting in programmed cell death. Further research is required to validate this specific mechanism for this compound.

Conclusion

This compound is a naturally occurring imidazolium alkaloid with demonstrated in vitro cytotoxic activity. The availability of a robust synthetic route facilitates further investigation into its therapeutic potential. The data presented in this guide, including detailed experimental protocols and quantitative analysis, provide a solid foundation for researchers and drug development professionals to explore the mechanisms of action and potential applications of this compound in oncology and other therapeutic areas. Future studies should focus on elucidating the specific molecular targets and signaling pathways modulated by this compound to fully understand its biological activity.

References

The Solubility Profile of Lepidiline C: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Lepidiline C, a novel imidazole alkaloid. The information compiled herein is intended to support researchers and professionals in the effective handling and application of this compound in various experimental settings.

Introduction to this compound

This compound is an imidazole alkaloid with the chemical formula C₂₀H₂₃ClN₂O.[1] It has been identified as a cytotoxic agent against HL-60 cells, with an IC₅₀ of 27.7 μM.[2][3] Structurally, it is 1-benzyl-3-(3-methoxybenzyl)-4,5-dimethylimidazolium chloride.[1] Understanding the solubility of this compound is critical for its application in biological assays and for the development of potential therapeutic formulations.

Quantitative Solubility Data

Comprehensive quantitative solubility data for this compound across a wide range of solvents is limited in publicly available literature. However, data from suppliers provides a key reference point for its solubility in Dimethyl Sulfoxide (DMSO).

SolventConcentrationMolarity (approx.)Methodological Notes
Dimethyl Sulfoxide (DMSO)100 mg/mL291.66 mMAided by ultrasonication.[3]

Qualitative Solubility and Solvent Efficacy in Extraction

While extensive quantitative data is scarce, studies on the extraction of lepidilines from their natural source, Lepidium meyenii (Maca), provide valuable qualitative insights into solvent efficacy. These studies can infer the relative solubility of this compound in various organic solvents.

In extraction protocols, Dichloromethane (DCM) has been reported as the most effective solvent for extracting lepidilines, including this compound. The general order of extraction efficacy, and thus implied solubility, is as follows:

Dichloromethane > Acetone > Ethyl Acetate

Hexane was noted to be a poor solvent for extraction, indicating low solubility.[4] Furthermore, the use of deuterated chloroform (CDCl₃) as a solvent for Nuclear Magnetic Resonance (NMR) spectroscopy of this compound suggests at least moderate solubility in this chlorinated solvent.[5]

It is also important to note that lepidilines can exist as water-soluble salts or water-insoluble bases, which will significantly impact their solubility depending on the pH of the aqueous medium.[4]

Experimental Protocols for Solubility Determination

The following is a generalized protocol for determining the solubility of this compound, based on common laboratory practices and information gathered from supplier datasheets.

Objective: To determine the approximate solubility of this compound in a specific solvent.

Materials:

  • This compound (solid powder)

  • Solvent of interest (e.g., DMSO, water, ethanol, DCM)

  • Vortex mixer

  • Ultrasonic bath

  • Water bath or heating block capable of maintaining 37°C

  • Analytical balance

  • Microcentrifuge

  • Pipettes and appropriate tips

  • Clear glass vials

Procedure:

  • Preparation: Weigh a precise amount of this compound (e.g., 1 mg) and place it into a clear glass vial.

  • Initial Solvent Addition: Add a small, measured volume of the solvent to the vial to create a high-concentration mixture (e.g., 100 µL to achieve an initial concentration of 10 mg/mL).

  • Mechanical Agitation: Vigorously vortex the mixture for 1-2 minutes to encourage dissolution.

  • Assisted Dissolution (if necessary): If the compound does not fully dissolve, employ one or both of the following methods:

    • Ultrasonication: Place the vial in an ultrasonic bath for 5-10 minutes. Observe for dissolution.

    • Heating: Gently warm the solution to 37°C using a water bath or heating block.[2] Intermittently vortex the sample. Caution: Be aware of the solvent's boiling point and potential for compound degradation at higher temperatures.

  • Incremental Solvent Addition: If the solid is still present, add additional measured volumes of the solvent incrementally (e.g., in 100 µL aliquots), repeating steps 3 and 4 after each addition until the solid is fully dissolved.

  • Equilibration and Observation: Once the solution appears clear, let it stand at room temperature for a minimum of one hour to ensure it is stable and that the compound does not precipitate.

  • Solubility Calculation: The solubility is determined by the total volume of solvent required to dissolve the initial mass of this compound and is expressed in mg/mL or can be converted to molarity.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the preparation of a this compound solution for experimental use.

G cluster_0 Preparation of this compound Solution start Start: Weigh this compound Powder add_solvent Add Initial Solvent Volume start->add_solvent vortex Vortex Mix add_solvent->vortex check_dissolution Visually Inspect for Dissolution vortex->check_dissolution ultrasonicate Ultrasonicate check_dissolution->ultrasonicate No fully_dissolved Solution Ready for Use check_dissolution->fully_dissolved Yes heat Heat to 37°C ultrasonicate->heat heat->vortex add_more_solvent Add More Solvent heat->add_more_solvent add_more_solvent->vortex

Caption: Workflow for preparing a this compound solution.

References

Lepidiline C: An In-Depth Technical Guide on Stability and Degradation Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Lepidiline C is a naturally occurring imidazole alkaloid with cytotoxic properties. As of the last update, detailed public data on its forced degradation and stability profile is limited. This guide synthesizes available information on the thermal stability of lepidilines with established principles of stability testing for imidazole-containing pharmaceuticals to provide a comprehensive technical overview. The quantitative degradation data and specific pathways presented herein are illustrative and based on the typical behavior of related chemical structures under forced degradation conditions.

Introduction

This compound, an imidazole alkaloid isolated from Lepidium meyenii (Maca), has garnered interest for its cytotoxic activity.[1] A thorough understanding of a compound's stability and degradation profile is paramount for the development of safe and effective pharmaceutical products. Forced degradation studies, or stress testing, are essential for identifying potential degradation products, elucidating degradation pathways, and developing stability-indicating analytical methods as mandated by regulatory bodies such as the International Council for Harmonisation (ICH).

This technical guide provides a detailed overview of the known stability of this compound and presents a systematic approach to evaluating its degradation profile under various stress conditions.

Physicochemical Properties and Known Stability

This compound is an imidazole alkaloid. Studies on the extraction of lepidilines from Lepidium meyenii have indicated that these compounds are chemically stable at elevated temperatures, withstanding up to 100°C during extraction processes without significant degradation.[1] However, the synthesis of this compound involves precursors such as 2-methylimidazole N-oxides, which have been noted for their instability.[2][3] This suggests that pathways involving N-oxide intermediates could be a potential source of degradation.

Forced Degradation Studies

Forced degradation studies are conducted under conditions more severe than accelerated stability testing to provoke degradation. This helps in understanding the intrinsic stability of the drug substance and identifying degradation products.

Summary of Hypothetical Forced Degradation Data

The following table summarizes the hypothetical results of forced degradation studies on this compound under various stress conditions.

Stress ConditionReagent/ParametersDurationTemperature% Degradation (Hypothetical)Number of DegradantsMajor Degradant (Rt)
Acid Hydrolysis0.1 M HCl24 hours80°C~15%2DP-A1 (4.5 min)
Base Hydrolysis0.1 M NaOH8 hours60°C~25%3DP-B1 (5.2 min)
Oxidation6% H₂O₂12 hoursRoom Temp~30%4DP-O1 (6.1 min)
Thermal DegradationDry Heat48 hours100°C<5%1DP-T1 (3.8 min)
PhotodegradationICH Option 2--~20%2DP-P1 (7.3 min)
Experimental Protocols for Forced Degradation

A stock solution of this compound (1 mg/mL) is prepared in a suitable solvent system, such as a 1:1 mixture of acetonitrile and water. Aliquots of this stock solution are then subjected to the following stress conditions.

  • To 1 mL of the this compound stock solution, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

  • Incubate the solution in a water bath at 80°C for 24 hours.

  • At specified time points (e.g., 2, 4, 8, 12, 24 hours), withdraw an aliquot.

  • Neutralize the sample with an equivalent amount of 0.1 M NaOH.

  • Dilute to a final concentration of 100 µg/mL with the mobile phase for HPLC analysis.

  • To 1 mL of the this compound stock solution, add 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

  • Incubate the solution in a water bath at 60°C for 8 hours.

  • At specified time points, withdraw an aliquot.

  • Neutralize the sample with an equivalent amount of 0.1 M HCl.

  • Dilute to a final concentration of 100 µg/mL with the mobile phase for HPLC analysis.

  • To 1 mL of the this compound stock solution, add 1 mL of 12% hydrogen peroxide (H₂O₂) to achieve a final concentration of 6% H₂O₂.

  • Keep the solution at room temperature for 12 hours, protected from light.

  • At specified time points, withdraw an aliquot.

  • Dilute to a final concentration of 100 µg/mL with the mobile phase for HPLC analysis.

  • A thin layer of solid this compound powder is placed in a petri dish.

  • The sample is exposed to dry heat in a hot air oven at 100°C for 48 hours.

  • Samples are withdrawn at various time points, dissolved in the solvent system, and diluted to 100 µg/mL for analysis.

  • A solution of this compound (1 mg/mL) is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (ICH Q1B Option 2).

  • A control sample is kept in the dark under the same conditions.

  • Samples are analyzed at appropriate time points.

Stability-Indicating Analytical Method

A stability-indicating method is crucial for separating and quantifying the parent drug from its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is typically suitable for this purpose.

Proposed RP-HPLC Method Parameters
ParameterSpecification
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Gradient elution with: A) 0.1% Formic acid in Water B) Acetonitrile
Gradient Program 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30-35 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm (or as determined by UV scan of this compound)
Injection Volume 10 µL

Visualizations

Experimental Workflow for Forced Degradation Studies

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome start This compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 80°C) start->acid base Base Hydrolysis (0.1 M NaOH, 60°C) start->base oxidation Oxidation (6% H2O2, RT) start->oxidation thermal Thermal (100°C, Solid) start->thermal photo Photolytic (ICH Q1B) start->photo hplc Stability-Indicating HPLC-UV/MS acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc profile Degradation Profile & Pathway Elucidation hplc->profile LepidilineC_Degradation cluster_stress Stress Conditions cluster_products Degradation Products lepidiline_c This compound (Imidazole Core) stress Oxidative (H₂O₂) or Photolytic (UV) debenzylated N-Debenzylated Product lepidiline_c->debenzylated Photolytic Cleavage intermediate N-oxide Intermediate (Unstable) stress->intermediate Oxidation of Imidazole Nitrogen ring_cleavage Ring-Cleaved Products intermediate->ring_cleavage Rearrangement hydroxylated Hydroxylated Imidazole intermediate->hydroxylated Substitution

References

Quantum Chemical Blueprint of Lepidiline C: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed quantum chemical workflow for the in-depth characterization of Lepidiline C, an imidazole alkaloid with noted cytotoxic activities. By leveraging Density Functional Theory (DFT), this document outlines the protocols for elucidating the electronic structure, spectroscopic properties, and reactivity of this compound, offering valuable insights for further drug development and mechanism-of-action studies.

Introduction to this compound

This compound is a naturally occurring imidazolium alkaloid isolated from the roots of Lepidium meyenii (Maca). Structurally, it is 1-benzyl-3-(3-methoxybenzyl)-4,5-dimethylimidazolium chloride.[1] Its biological activity, particularly its cytotoxic effects against cell lines such as the HL-60 leukemia line, makes it a molecule of interest in cancer research.[2][3] Understanding its fundamental electronic and structural properties through computational methods can significantly accelerate the design of more potent and selective analogues.

Computational Methodology

A multi-step computational protocol is proposed to thoroughly investigate the properties of this compound. The workflow is designed to provide a holistic understanding of the molecule, from its basic geometry to its reactivity profile.

Molecular Structure and Geometry Optimization

The starting point for any quantum chemical calculation is an accurate three-dimensional structure of the molecule.

Experimental Protocol:

  • Initial Structure Acquisition: The initial coordinates for the this compound cation were obtained from the X-ray crystallographic data of its hexafluorophosphate salt.[1] The chloride anion is treated as a counter-ion and is not included in the covalent structure of the cation for the gas-phase calculations, but its effect can be included in solvation models.

  • Geometry Optimization: A full geometry optimization is performed in the gas phase using Density Functional Theory (DFT). This process identifies the lowest energy conformation of the molecule.

    • Method: DFT

    • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used and well-validated hybrid functional for organic molecules.

    • Basis Set: 6-311+G(d,p) is a triple-zeta basis set with diffuse functions and polarization functions on both heavy atoms and hydrogens, providing a good balance between accuracy and computational cost for molecules of this size.

    • Convergence Criteria: Tight convergence criteria for forces and displacement are employed to ensure a true energy minimum is reached.

    • Frequency Calculation: A subsequent frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

G Geometry Optimization Workflow cluster_input Input cluster_calculation DFT Calculation cluster_output Output start Initial 3D Structure (from X-ray Data) opt Geometry Optimization (B3LYP/6-311+G(d,p)) start->opt Input Coordinates freq Frequency Calculation opt->freq Optimized Structure end Optimized Molecular Geometry (Lowest Energy Conformation) freq->end Confirmation of Minimum thermo Thermodynamic Properties (Zero-point energy, etc.) freq->thermo

Caption: Workflow for Geometry Optimization of this compound.

Spectroscopic Properties

Quantum chemical calculations can predict various spectroscopic properties, which can be compared with experimental data for validation of the computational model.

Experimental Protocol:

  • NMR Chemical Shift Calculation: The Gauge-Independent Atomic Orbital (GIAO) method is employed to calculate the isotropic magnetic shielding tensors for all atoms in the optimized geometry of this compound.

    • Method: GIAO-DFT

    • Functional: mPW1PW91 is often recommended for NMR calculations.

    • Basis Set: 6-311+G(2d,p) provides a good level of accuracy for chemical shift predictions.

    • Solvation: The effect of a solvent (e.g., Chloroform-d, CDCl₃) is included using the Polarizable Continuum Model (PCM) to better mimic experimental conditions.

  • Chemical Shift Referencing: The calculated isotropic shielding values (σ_iso) are converted to chemical shifts (δ_calc) using a reference compound, typically Tetramethylsilane (TMS), calculated at the same level of theory: δ_calc = σ_iso(TMS) - σ_iso(this compound).

Table 1: Comparison of Experimental and Calculated NMR Chemical Shifts for this compound

AtomExperimental ¹³C Chemical Shift (ppm)[1]Calculated ¹³C Chemical Shift (ppm)AtomExperimental ¹H Chemical Shift (ppm)[1]Calculated ¹H Chemical Shift (ppm)
C2137.2136.8H210.8010.75
C4/C5127.2, 127.1127.5, 127.3Me (C4/C5)2.03, 2.022.05, 2.04
C-Me8.88.9CH₂ (Benzyl)5.485.45
Benzyl-C1133.3133.1Benzyl-H (ortho)7.31-7.24 (m)7.30
Benzyl-C(o)127.8127.9Benzyl-H (meta)7.31-7.24 (m)7.28
Benzyl-C(m)129.3129.5Benzyl-H (para)7.31-7.24 (m)7.25
Benzyl-C(p)128.8128.9CH₂ (Methoxybenzyl)5.445.41
Methoxybenzyl-C1134.8134.6Methoxybenzyl-H26.81-6.78 (m)6.80
Methoxybenzyl-C2119.8120.0Methoxybenzyl-H47.22-7.19 (m)7.20
Methoxybenzyl-C3160.2160.0Methoxybenzyl-H56.85-6.83 (m)6.84
Methoxybenzyl-C4113.2113.4Methoxybenzyl-H66.81-6.78 (m)6.79
Methoxybenzyl-C5130.3130.1OMe3.743.72
Methoxybenzyl-C6114.5114.7
OMe-C55.655.8

Note: Calculated values are hypothetical and presented for illustrative purposes.

Experimental Protocol:

  • Excited State Calculations: Time-Dependent Density Functional Theory (TD-DFT) is used to calculate the vertical excitation energies and oscillator strengths of the lowest-lying singlet electronic transitions.

    • Method: TD-DFT

    • Functional: CAM-B3LYP, a long-range corrected functional, is suitable for describing electronic excitations.

    • Basis Set: 6-311+G(d,p)

    • Solvation: The PCM model is used to include solvent effects (e.g., methanol).

  • Spectrum Simulation: The calculated excitation energies (wavelengths) and oscillator strengths are used to generate a theoretical UV-Vis absorption spectrum by applying a Gaussian or Lorentzian broadening function to each transition.

Table 2: Calculated Electronic Transitions for this compound

TransitionWavelength (nm)Oscillator Strength (f)Major Orbital Contributions
S₀ → S₁2750.08HOMO → LUMO
S₀ → S₂2680.15HOMO-1 → LUMO
S₀ → S₃2200.45HOMO → LUMO+1

Note: Calculated values are hypothetical and presented for illustrative purposes.

G Spectroscopic Properties Calculation Workflow cluster_nmr NMR Spectroscopy cluster_uvvis UV-Vis Spectroscopy start Optimized Geometry giao GIAO Calculation (mPW1PW91/6-311+G(2d,p)) start->giao tddft TD-DFT Calculation (CAM-B3LYP/6-311+G(d,p)) start->tddft nmr_spec Calculated NMR Chemical Shifts giao->nmr_spec uv_spec Simulated UV-Vis Spectrum tddft->uv_spec

Caption: Workflow for calculating spectroscopic properties.

Chemical Reactivity Analysis

Conceptual DFT provides a framework for quantifying the chemical reactivity of a molecule through various descriptors. These descriptors help in understanding the molecule's stability, and its propensity to act as an electrophile or nucleophile.

Experimental Protocol:

  • Energy Calculations: Single-point energy calculations are performed on the optimized neutral molecule (N), its cation (N-1), and its anion (N+1) at the same level of theory (B3LYP/6-311+G(d,p)).

  • Reactivity Descriptor Calculation: The following global reactivity descriptors are calculated from the energies of the neutral, cationic, and anionic species:

    • Ionization Potential (I): I = E(N-1) - E(N)

    • Electron Affinity (A): A = E(N) - E(N+1)

    • Chemical Hardness (η): η = (I - A) / 2

    • Electronic Chemical Potential (μ): μ = - (I + A) / 2

    • Electrophilicity Index (ω): ω = μ² / (2η)

Table 3: Calculated Conceptual DFT Reactivity Descriptors for this compound

DescriptorValue (eV)Interpretation
Ionization Potential (I)7.85Energy required to remove an electron.
Electron Affinity (A)1.20Energy released upon gaining an electron.
Chemical Hardness (η)3.33Resistance to change in electron distribution.
Chemical Potential (μ)-4.53Tendency of electrons to escape.
Electrophilicity Index (ω)3.09Propensity to accept electrons.

Note: Calculated values are hypothetical and presented for illustrative purposes.

G Reactivity Descriptors Calculation Workflow cluster_energies Single-Point Energy Calculations cluster_descriptors Descriptor Calculation start Optimized Geometry e_n E(N) start->e_n e_n1 E(N-1) start->e_n1 e_n_plus_1 E(N+1) start->e_n_plus_1 ip_ea Ionization Potential (I) Electron Affinity (A) e_n->ip_ea e_n1->ip_ea e_n_plus_1->ip_ea hardness_potential Chemical Hardness (η) Chemical Potential (μ) ip_ea->hardness_potential electrophilicity Electrophilicity Index (ω) hardness_potential->electrophilicity

Caption: Workflow for calculating conceptual DFT reactivity descriptors.

Conclusion and Future Directions

This technical guide outlines a robust and comprehensive quantum chemical workflow for the characterization of this compound. The proposed calculations will yield valuable data on its optimized geometry, spectroscopic signatures, and inherent chemical reactivity. These theoretical insights, when correlated with experimental findings, can guide the rational design of novel this compound analogues with enhanced cytotoxic activity and improved pharmacological profiles. Future computational studies could expand upon this workflow to include molecular docking simulations with relevant biological targets to elucidate its mechanism of action at a molecular level, and molecular dynamics simulations to study its behavior in a biological environment.

References

A Comprehensive Technical Review of Lepidiline Alkaloids: From Isolation to Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Lepidiline alkaloids, a class of imidazole-based natural products, have garnered significant interest in the scientific community for their diverse biological activities. First isolated from the roots of Lepidium meyenii (Maca), these compounds have demonstrated potential as cytotoxic agents against various cancer cell lines and have been investigated for their effects on fertility and anti-inflammatory responses.[1][2][3] This technical guide provides a comprehensive review of the current literature on Lepidiline alkaloids, focusing on their isolation, synthesis, physicochemical properties, and biological activities. Detailed experimental protocols for key methodologies are provided, along with a quantitative summary of their biological effects and visualizations of their known signaling pathways. This document is intended for researchers, scientists, and drug development professionals working in the fields of natural product chemistry, medicinal chemistry, and oncology.

Physicochemical Properties of Lepidiline Alkaloids

The Lepidiline family of alkaloids currently includes Lepidilines A, B, C, D, E, F, and G.[4] The core structure is a substituted imidazole ring. The physicochemical properties of the most well-studied Lepidilines are summarized in the table below. Data for Lepidilines E, F, and G are not currently available in the literature.

AlkaloidMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
Lepidiline A C₁₉H₂₁ClN₂312.84246–248[5]Colorless crystals[5]
Lepidiline B C₂₀H₂₃ClN₂326.87228–229[5]Colorless crystals[5]
Lepidiline C C₂₀H₂₃ClN₂O342.8694–96[5]Colorless solid[5]
Lepidiline D C₂₁H₂₅ClN₂ONot AvailableNot AvailableNot Available

Isolation of Lepidiline Alkaloids from Lepidium meyenii

The primary natural source of Lepidiline alkaloids is the root of Lepidium meyenii, commonly known as Maca.[6] Several methods have been employed for their extraction and purification, with variations in solvent systems and chromatographic techniques.

General Experimental Protocol for Isolation

A general procedure for the isolation of Lepidiline alkaloids involves the following steps:

  • Extraction: The dried and powdered roots of Lepidium meyenii are extracted with a suitable solvent. Methanol is a commonly used solvent for this purpose.[7] The extraction can be performed at room temperature with stirring or through sonication to enhance efficiency.[8]

  • Acid-Base Partitioning: The crude extract is subjected to acid-base partitioning to separate the alkaloids from other constituents. The extract is acidified (e.g., with 2.5% HCl) and then washed with a non-polar solvent (e.g., n-hexane) to remove lipids and other non-polar compounds. The aqueous acidic layer is then basified (e.g., with NH₄OH to pH 9-10) and extracted with a chlorinated solvent like dichloromethane or chloroform to isolate the crude alkaloid fraction.

  • Chromatographic Purification: The crude alkaloid extract is further purified using various chromatographic techniques.

    • Centrifugal Partition Chromatography (CPC): This technique has been successfully used for the separation of Lepidilines A, B, C, and D. A common solvent system is a biphasic mixture of chloroform, methanol, and water.[2]

    • High-Performance Liquid Chromatography (HPLC): Semi-preparative HPLC is often used as a final purification step to obtain highly pure Lepidiline alkaloids.[2]

    • Solid-Phase Extraction (SPE): SPE cartridges can be used for the initial cleanup and fractionation of the crude extract before further chromatographic separation.[8]

Synthesis of Lepidiline Alkaloids

The chemical synthesis of Lepidiline alkaloids has been achieved, providing a means to produce these compounds in larger quantities for biological studies and to generate structural analogs.

Synthesis of Lepidiline A

A common synthetic route to Lepidiline A involves the double benzylation of 4,5-dimethylimidazole.[5]

Experimental Protocol:

  • Reaction Setup: 4,5-dimethylimidazole hydrochloride is dissolved in acetonitrile.

  • Addition of Reagents: Benzyl chloride and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) are added to the solution.

  • Reaction Conditions: The reaction mixture is heated at reflux (approximately 85 °C) for several hours.

  • Purification: The crude product is purified by reverse-phase chromatography to yield Lepidiline A as a white solid.[9]

Synthesis of Lepidilines B, C, and D

The synthesis of the other Lepidiline alkaloids involves variations of the above protocol, using appropriately substituted starting materials. For instance, the synthesis of Lepidiline B starts from 2,4,5-trimethylimidazole. The synthesis of the unsymmetrical Lepidilines C and D requires a multi-step approach to control the regioselectivity of the benzylation reactions.[10]

Biological Activity of Lepidiline Alkaloids

The primary biological activity reported for Lepidiline alkaloids is their cytotoxicity against a range of human cancer cell lines. Some studies have also explored their effects on fertility and inflammation.[2]

Cytotoxicity

The cytotoxic effects of Lepidilines A, B, C, and D have been evaluated using the MTT assay. The half-maximal inhibitory concentration (IC₅₀) values for these compounds against various cancer cell lines are summarized in the table below.

AlkaloidCell LineCancer TypeIC₅₀ (µM)Reference
Lepidiline A HL-60Promyelocytic Leukemia32.3[3]
T-47DBreast Cancer16.1[9]
Lepidiline B HL-60Promyelocytic Leukemia3.8[3]
PACA2Pancreatic Adenocarcinoma4.2[3]
MDA-231Breast Carcinoma5.1[3]
SK-N-SHNeuroblastoma~50-200[2]
SK-N-ASNeuroblastoma~50-200[2]
This compound HL-60Promyelocytic Leukemia27.7[3]
MCF-7Breast Cancer75[9]
SK-N-SHNeuroblastoma~50-200[2]
SK-N-ASNeuroblastoma~50-200[2]
Lepidiline D HL-60Promyelocytic Leukemia1.1[3]

Note: The cytotoxic potential of Lepidilines B and D appears to be significantly higher than that of Lepidilines A and C, particularly against the HL-60 leukemia cell line.[3] There is currently no publicly available information on the biological activity of Lepidilines E, F, and G.

Experimental Protocol for MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell viability. A general protocol is as follows:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the Lepidiline alkaloids for a specified period (e.g., 48 hours).[3]

  • MTT Addition: An MTT solution is added to each well, and the plates are incubated for a few hours.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.[11]

Signaling Pathways and Mechanisms of Action

The molecular mechanisms underlying the biological activities of Lepidiline alkaloids are an active area of research. Some key findings are highlighted below.

Lepidiline A and Sex Hormone Biosynthesis

Lepidiline A has been shown to enhance the activity of the enzyme 17β-hydroxysteroid dehydrogenase 1 (HSD17B1).[12] This enzyme plays a crucial role in the biosynthesis of active sex hormones, such as estradiol and testosterone. By targeting HSD17B1, Lepidiline A can modulate the balance of endogenous sex hormones, which may explain the traditional use of Maca for improving fertility.[12]

Lepidiline_A_Pathway Lepidiline_A Lepidiline A HSD17B1 17β-HSD17B1 (Enzyme) Lepidiline_A->HSD17B1 enhances activity Estradiol Estradiol HSD17B1->Estradiol converts Testosterone Testosterone HSD17B1->Testosterone converts Estrone Estrone Estrone->HSD17B1 Androstenedione Androstenedione Androstenedione->HSD17B1 Reproductive_Activity Improved Reproductive Activity Estradiol->Reproductive_Activity Testosterone->Reproductive_Activity

Signaling pathway of Lepidiline A in sex hormone biosynthesis.
Putative Cytotoxic Mechanism of Lepidiline Alkaloids

The precise molecular targets for the cytotoxic effects of Lepidilines B, C, and D have not yet been fully elucidated. However, structure-activity relationship studies suggest that the substitution pattern on the imidazole core is crucial for their activity.[3] It is hypothesized that these compounds may induce apoptosis in cancer cells through various signaling pathways.

Lepidiline_Cytotoxicity_Workflow Lepidilines Lepidiline B, C, D Cancer_Cell Cancer Cell Lepidilines->Cancer_Cell enters Signaling_Pathways Intracellular Signaling Pathways (e.g., NF-κB, MAPK) Cancer_Cell->Signaling_Pathways modulates Apoptosis Apoptosis Signaling_Pathways->Apoptosis induces Cell_Death Cancer Cell Death Apoptosis->Cell_Death

A proposed workflow for the cytotoxic action of Lepidiline alkaloids.

Conclusion and Future Perspectives

Lepidiline alkaloids represent a promising class of natural products with significant potential for further investigation and development. Their cytotoxic activity against a range of cancer cell lines, particularly the potent effects of Lepidilines B and D, warrants further preclinical evaluation. The discovery of Lepidiline A's role in modulating sex hormone biosynthesis opens up new avenues for research into its potential therapeutic applications in reproductive health.

Future research should focus on several key areas:

  • Elucidation of Molecular Mechanisms: A deeper understanding of the specific molecular targets and signaling pathways responsible for the cytotoxic effects of Lepidilines B, C, and D is crucial for their rational drug design and development.

  • Biological Evaluation of Newer Lepidilines: The biological activities of the more recently discovered Lepidilines E, F, and G remain unknown and should be a priority for future studies.

  • In Vivo Studies: To date, the majority of the research on Lepidiline alkaloids has been conducted in vitro. In vivo studies are necessary to evaluate their efficacy, pharmacokinetics, and safety profiles in animal models.

  • Medicinal Chemistry Efforts: The synthesis of novel Lepidiline analogs with improved potency, selectivity, and pharmacokinetic properties could lead to the development of new therapeutic agents.

References

Methodological & Application

Microwave-Assisted Synthesis of Lepidiline C: A Detailed Protocol and Application Notes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lepidiline C, an imidazole alkaloid, has demonstrated notable cytotoxic activity against various cancer cell lines, making it a compound of interest for oncological research. Traditional synthetic routes can be time-consuming. This document provides a detailed protocol for the efficient synthesis of this compound utilizing microwave-assisted organic synthesis (MAOS). This method offers significant advantages, including reduced reaction times and high yields. Additionally, this guide includes application notes summarizing the biological activity of this compound and a workflow for its synthesis and purification.

Introduction to this compound

This compound is a naturally occurring imidazole alkaloid isolated from Lepidium meyenii (Maca). Structurally, it is an unsymmetrically substituted imidazolium salt.[1][2] Research has highlighted its potential as an anticancer agent, with studies demonstrating its cytotoxic effects against leukemia and neuroblastoma cell lines.[3][4] The development of efficient synthetic methodologies is crucial for further pharmacological investigation of this compound and its analogues.

Microwave-Assisted Synthesis of this compound: Experimental Protocol

Microwave-assisted synthesis provides a rapid and efficient method for the N-alkylation of imidazoles, leading to the formation of imidazolium salts like this compound.[1][5][6] This protocol is based on the successful synthesis of this compound, which achieved a yield of 84%.[1]

2.1. Materials and Reagents

  • 1-Benzyl-4,5-dimethylimidazole

  • m-Methoxybenzyl chloride

  • Potassium carbonate (K₂CO₃) or Caesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

  • Diisopropyl ether (i-Pr₂O)

  • Dichloromethane (CH₂Cl₂)

  • Microwave synthesizer

  • Standard glassware for organic synthesis

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) apparatus

2.2. Reaction Scheme

G cluster_reactants Reactants cluster_product Product reactant1 1-Benzyl-4,5-dimethylimidazole reagents K₂CO₃ or Cs₂CO₃, DMF Microwave Irradiation reactant2 m-Methoxybenzyl chloride product This compound reagents->product 84% yield G cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_bioactivity Biological Evaluation synthesis Microwave-Assisted Synthesis workup Aqueous Work-up & Extraction synthesis->workup purification Column Chromatography & Recrystallization workup->purification characterization Spectroscopic Analysis (NMR, MS) purification->characterization invitro In Vitro Cytotoxicity Assays (e.g., MTT) characterization->invitro moa Mechanism of Action Studies invitro->moa sar Structure-Activity Relationship Studies invitro->sar G Lepidiline_C This compound Cancer_Cell Cancer Cell Lepidiline_C->Cancer_Cell Induces Stress Mitochondria Mitochondria Cancer_Cell->Mitochondria Pro-apoptotic signals Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Application Notes and Protocols for the Extraction of Lepidiline C from Lepidium meyenii

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lepidium meyenii, commonly known as Maca, is a plant native to the high Andes of Peru. It is recognized for its nutritional and medicinal properties, which are attributed to a diverse range of secondary metabolites.[1][2] Among these are the unique imidazole alkaloids known as lepidilines.[1][2] This document provides a detailed protocol for the extraction and purification of a specific imidazole alkaloid, Lepidiline C, from the dried hypocotyls of Lepidium meyenii.

This compound, along with other lepidilines, has demonstrated cytotoxic effects against various human cancer cell lines, suggesting its potential for further investigation in anticancer drug development.[1][3] The protocols outlined below are designed to provide researchers with a comprehensive guide to obtaining high-purity this compound for in-depth biological and pharmacological studies.

Data Presentation: Quantitative Summary

The following tables summarize the quantitative data associated with the extraction and purification of this compound.

Table 1: Comparison of Extraction Methods for Lepidilines from Lepidium meyenii

Extraction MethodThis compound Yield (as % of dry extract, expressed as Lepidiline A equivalent)Reference
Accelerated Solvent Extraction (ASE)0.093% (SD = 0.01%)[1]
Soxhlet Extraction (Dichloromethane)Not specified individually, but total lepidiline content was 10.24%[1]
Methanolic Extraction (80% Methanol)Not specified[1]

Table 2: Optimized Accelerated Solvent Extraction (ASE) Conditions for this compound

ParameterOptimal ConditionReference
Temperature80 °C[1]
Extraction Cycles1[1]
Cycle Duration5 minutes[1]

Table 3: Purification of this compound using Centrifugal Partition Chromatography (CPC) and Semi-Preparative HPLC

ParameterValueReference
Initial Sample (Lepidilines-rich fraction)3 g[1]
CPC Yield (this compound containing fractions)Not specified[1]
Final Yield (after Semi-Preparative HPLC)1.93 mg[1]
Purity> 95%[1]

Table 4: Cytotoxic Activity of this compound

Cell LineIC50 Value (µg/mL)IC50 Value (µM)Reference
SK-N-SH (Neuroblastoma)52.07~152[1]
SK-N-AS (Neuroblastoma)44.95~131[1]
HL-60 (Leukemia)Not specified27.7
MCF-7 (Breast Cancer)Not specified75

Experimental Protocols

Protocol 1: Extraction of Lepidilines from Lepidium meyenii

This protocol describes three different methods for the initial extraction of a lepidiline-rich fraction from dried and powdered Lepidium meyenii hypocotyls.

1.1. Methanolic Extraction

  • Weigh 250 g of powdered red maca root.

  • Perform a triple extraction with 600 mL of 80% methanol for 30 minutes for each cycle.

  • Filter the obtained extracts through filter paper.

  • Evaporate the solvent using a vacuum evaporator at 45 °C.

  • Store the resulting dry extract at -18 °C until further purification.

1.2. Accelerated Solvent Extraction (ASE) - Optimized for this compound

  • Pack a stainless-steel extraction cell with dried, powdered maca.

  • Set the ASE system parameters as follows:

    • Solvent: 50% Methanol

    • Temperature: 80 °C

    • Static time: 5 minutes

    • Number of cycles: 1

  • Collect the extract and evaporate the solvent under reduced pressure.

1.3. Soxhlet Extraction

  • Place the dried, powdered maca in a thimble.

  • Extract with dichloromethane in a Soxhlet apparatus for a sufficient duration to ensure complete extraction.

  • Evaporate the solvent to obtain the crude extract. This method has been shown to yield a high recovery of total lepidilines.[1]

Protocol 2: Purification of this compound

This protocol details a two-step purification process using Centrifugal Partition Chromatography (CPC) followed by semi-preparative High-Performance Liquid Chromatography (HPLC).

2.1. Step 1: Centrifugal Partition Chromatography (CPC)

  • Preparation of the Biphasic Solvent System: Prepare a mixture of chloroform, methanol, and water in a 4:3:2 (v/v/v) ratio containing 60 mM HCl. Thoroughly mix and allow the phases to separate. The upper aqueous phase will serve as the mobile phase, and the lower organic phase as the stationary phase.

  • CPC System Preparation:

    • Fill the CPC column with the stationary phase (lower organic phase).

    • Set the rotation speed to 1200 RPM.

  • Sample Injection: Dissolve 3 g of the lepidiline-rich crude extract in a suitable volume of the mobile phase and inject it into the system.

  • Elution: Pump the mobile phase (upper aqueous phase) through the column at a flow rate of 4 mL/min in ascending mode.

  • Fraction Collection: Collect fractions of 5 mL. The elution of lepidilines typically occurs between 65 and 120 minutes.

  • Analysis: Analyze the collected fractions using HPLC-MS to identify those containing this compound.

  • Pooling and Concentration: Pool the fractions containing this compound and concentrate them to dryness at 45 °C.

2.2. Step 2: Semi-Preparative HPLC

  • Column: Use a suitable semi-preparative C18 column.

  • Mobile Phase: A gradient of methanol and water is recommended. An initial attempt with acetonitrile-water may result in co-elution.[1]

  • Flow Rate: A flow rate of 13 mL/min has been reported.[1]

  • Injection: Dissolve the concentrated fractions from the CPC step in the mobile phase and inject into the HPLC system.

  • Detection: Monitor the elution profile using a PDA detector.

  • Fraction Collection: Collect the peak corresponding to this compound.

  • Purity Analysis and Final Product: Confirm the purity of the isolated this compound (which should exceed 95%) using analytical HPLC-MS. Evaporate the solvent to obtain the purified compound.

Visualizations

Experimental Workflow

Extraction_and_Purification_Workflow cluster_extraction Extraction cluster_purification Purification start Dried Lepidium meyenii Powder extraction Extraction Method (Methanol, ASE, or Soxhlet) start->extraction filtration Filtration extraction->filtration evaporation1 Solvent Evaporation filtration->evaporation1 crude_extract Crude Lepidiline-Rich Extract evaporation1->crude_extract cpc Centrifugal Partition Chromatography (CPC) crude_extract->cpc fraction_collection1 Fraction Collection & Analysis (HPLC-MS) cpc->fraction_collection1 pooling Pooling of this compound Fractions fraction_collection1->pooling evaporation2 Solvent Evaporation pooling->evaporation2 semi_prep_hplc Semi-Preparative HPLC evaporation2->semi_prep_hplc fraction_collection2 Collection of this compound Peak semi_prep_hplc->fraction_collection2 final_product Purified this compound (>95%) fraction_collection2->final_product

Caption: Workflow for the extraction and purification of this compound.

Biological Activity of this compound

While the precise signaling pathways of this compound are not yet fully elucidated, its cytotoxic effect on cancer cells leading to apoptosis is established. The following diagram provides a conceptual overview of this process.

Lepidiline_C_Cytotoxicity lepidiline_c This compound cancer_cell Cancer Cell (e.g., Neuroblastoma, Leukemia) lepidiline_c->cancer_cell unknown_pathway Undetermined Signaling Pathway(s) cancer_cell->unknown_pathway cytotoxicity Cytotoxic Effects unknown_pathway->cytotoxicity apoptosis Apoptosis (Programmed Cell Death) cytotoxicity->apoptosis

Caption: Conceptual diagram of this compound's cytotoxic effect.

References

Application Notes and Protocols for the Quantification of Lepidiline C

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lepidiline C is a novel imidazole alkaloid identified in the roots of Lepidium meyenii (Maca). It has demonstrated cytotoxic activity against certain cancer cell lines, such as HL-60, with an IC50 of 27.7 μM, making it a compound of interest in drug discovery and development.[1][2] Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, quality control of herbal preparations, and further investigation of its biological activities. This document provides detailed application notes and protocols for the analytical quantification of this compound using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Analytical Methods Overview

The primary methods for the quantification of this compound are based on chromatographic techniques. Due to its chemical structure, this compound can be effectively separated and detected using reversed-phase HPLC with UV detection or more sensitive and specific LC-MS methods.

Key Techniques:

  • High-Performance Liquid Chromatography (HPLC): A robust and widely available technique for the separation and quantification of this compound. Detection is typically performed using a Diode Array Detector (DAD) or a UV detector.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Offers higher sensitivity and selectivity, making it ideal for the analysis of complex biological matrices and for metabolite identification. Electrospray ionization (ESI) is a common ionization source used for this compound analysis.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the analytical methods used for this compound.

ParameterHPLC MethodLC-MS/MS Method
Linearity Range 0.001 - 0.1 mg/mL (as Lepidiline A equivalent)[3]To be determined based on specific instrument sensitivity
Limit of Detection (LOD) 0.22 µg/mL (as Lepidiline A equivalent)[3]Expected to be in the low ng/mL to pg/mL range[4]
Limit of Quantification (LOQ) 0.66 µg/mL (as Lepidiline A equivalent)[3]Expected to be in the ng/mL range[4][5]
Calibration Curve (R²) (as Lepidiline A) 0.9979[3]>0.99[6]

Note: Due to the limited commercial availability of a this compound standard, quantification is often performed using Lepidiline A as a reference standard, and the results are expressed as Lepidiline A equivalents.[3]

Experimental Protocols

Protocol 1: Quantification of this compound using Semi-Preparative HPLC

This protocol is adapted from a method used for the isolation and quantification of lepidilines from Lepidium meyenii extracts.[3]

1. Instrumentation and Materials:

  • Semi-preparative High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or UV detector.

  • C18 reversed-phase column.

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Ammonium acetate

  • Formic acid

  • Lepidiline A standard (for calibration)

  • Sample containing this compound (e.g., plant extract)

2. Chromatographic Conditions:

ParameterCondition
Column C18 semi-preparative column
Mobile Phase A Water with 5 mM ammonium acetate, acidified with 0.2% (v/v) formic acid[3]
Mobile Phase B Methanol:Acetonitrile (8:2, v/v), acidified with 0.2% (v/v) formic acid[3]
Flow Rate 20 mL/min[3]
Detection Wavelengths 205 nm and 278 nm[3]
Injection Volume 10 µL[3]
Elution Mode Gradient (specific gradient to be optimized based on the column and system)

3. Standard and Sample Preparation:

  • Standard Preparation: Prepare a stock solution of Lepidiline A in a suitable solvent (e.g., methanol). Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 0.001 to 0.1 mg/mL.[3]

  • Sample Preparation: The sample preparation will depend on the matrix. For plant extracts, a suitable extraction method such as Soxhlet or ultrasonic extraction with dichloromethane can be used.[3] The final extract should be dissolved in the mobile phase.

4. Analysis:

  • Inject the calibration standards into the HPLC system to generate a calibration curve.

  • Inject the prepared sample.

  • Identify the peak corresponding to this compound based on its retention time, which is expected to be between 66 and 74 minutes under the specified semi-preparative conditions.[3] this compound can be distinguished from Lepidiline B as it is also visible at 278 nm.[3]

  • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve of Lepidiline A. The result will be expressed as Lepidiline A equivalent.

Protocol 2: Identification and Potential Quantification of this compound using HPLC-ESI-QTOF-MS

This protocol is suitable for the identification and sensitive quantification of this compound, particularly in complex matrices.

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Electrospray Ionization (ESI) source coupled to a Quadrupole Time-of-Flight (QTOF) Mass Spectrometer.

  • C18 reversed-phase column.

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • This compound standard (if available) or Lepidiline A for reference.

  • Sample containing this compound.

2. Chromatographic and Mass Spectrometric Conditions:

ParameterCondition
Column C18 analytical column
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Flow Rate To be optimized (typically 0.2 - 0.5 mL/min for analytical scale)
Ionization Mode Electrospray Ionization (ESI), Positive mode[7]
MS Detector QTOF
Scan Mode Full scan for identification and targeted MS/MS for quantification

3. Standard and Sample Preparation:

  • Standard Preparation: If a this compound standard is available, prepare a stock solution and a series of dilutions for a calibration curve. If not, a Lepidiline A standard can be used for semi-quantitative analysis.

  • Sample Preparation: For biological samples (e.g., plasma, urine), a protein precipitation or solid-phase extraction (SPE) step may be necessary to remove matrix interferences.[4][5]

4. Analysis:

  • Optimize the MS parameters for this compound by infusing a standard solution to determine the precursor ion and optimal fragmentation energies.

  • Inject the calibration standards and the sample into the LC-MS system.

  • Identify this compound based on its accurate mass and fragmentation pattern.

  • For quantification, use the extracted ion chromatogram (XIC) of the most abundant and specific fragment ion.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of this compound in the sample from the calibration curve.

Visualizations

Experimental Workflow for this compound Quantification

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data_processing Data Processing & Results start Sample (e.g., Plant Material, Biological Fluid) extraction Extraction (Soxhlet, Sonication, SPE) start->extraction filtration Filtration / Centrifugation extraction->filtration dissolution Dissolution in Mobile Phase filtration->dissolution hplc HPLC / LC-MS Analysis dissolution->hplc data_acquisition Data Acquisition (Chromatogram, Spectra) hplc->data_acquisition peak_integration Peak Integration & Identification data_acquisition->peak_integration calibration Calibration Curve Construction peak_integration->calibration quantification Quantification of This compound calibration->quantification end Final Report quantification->end

Caption: Workflow for this compound quantification.

Note: As no specific signaling pathways for this compound were identified in the provided search results, a diagram for a signaling pathway has not been included.

References

Application Note: Quantitative Determination of Lepidiline C in Biological Matrices using HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This document provides a detailed protocol for the quantitative analysis of Lepidiline C in biological matrices, such as plasma, using a High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method. This compound is an imidazole alkaloid found in Lepidium meyenii (Maca) with demonstrated cytotoxic activities.[1] This application note is intended for researchers, scientists, and professionals in drug development requiring a robust and sensitive method for the detection and quantification of this compound. The protocol includes detailed steps for sample preparation, HPLC separation, and MS/MS detection, along with representative quantitative data based on structurally similar compounds.

Introduction

This compound, an imidazole alkaloid isolated from Lepidium meyenii, has garnered interest due to its potential biological activities, including cytotoxicity against cancer cell lines.[2] Accurate and reliable quantification of this compound in biological matrices is essential for pharmacokinetic, toxicokinetic, and metabolism studies. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) offers high selectivity and sensitivity, making it the gold standard for bioanalytical assays. This protocol is based on a validated UPLC-MS/MS method for the analysis of alkaloids in Lepidium meyenii.[3]

Experimental

Sample Preparation

A solid-phase extraction (SPE) method is recommended for the cleanup and concentration of this compound from plasma samples.

Materials:

  • Blank plasma

  • This compound standard

  • Internal Standard (IS) solution (e.g., a structurally similar stable-isotope labeled compound or a compound with similar chromatographic behavior)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • SPE cartridges (e.g., Polymeric Reversed-Phase)

Protocol:

  • Sample Spiking: To 200 µL of plasma, add 20 µL of the Internal Standard (IS) working solution and vortex briefly. For the calibration curve and quality control (QC) samples, add the corresponding spiking solutions of this compound.

  • Protein Precipitation: Add 600 µL of acetonitrile to the plasma sample. Vortex for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • SPE Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 20% methanol in water to remove interferences.

  • Elution: Elute this compound and the IS from the cartridge with 1 mL of methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid) and vortex.

  • Analysis: Transfer the reconstituted sample to an HPLC vial for injection.

HPLC-MS/MS Analysis

The chromatographic conditions are adapted from a validated method for lepidiline analysis.[3]

HPLC System: A UPLC system capable of binary gradient elution. Column: Acquity BEH C18, 2.1 × 100 mm, 1.7 µm Mobile Phase A: Water with 0.1% Formic Acid Mobile Phase B: Acetonitrile with 0.1% Formic Acid Flow Rate: 0.5 mL/min Column Temperature: 40°C Injection Volume: 5 µL

Gradient Program:

Time (min)% Mobile Phase B
0.05
1.05
3.015
9.095
10.095
10.55
12.05

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

MS/MS Parameters (Proposed):

CompoundPrecursor Ion (m/z)Product Ion (m/z) (Proposed)Dwell Time (ms)Collision Energy (eV)
This compound (Quantifier)307.291.1 (benzyl fragment)100To be optimized
This compound (Qualifier)307.2121.1 (methoxybenzyl fragment)100To be optimized
Internal Standard (IS)To be determinedTo be determined100To be optimized

Quantitative Data

The following tables present representative method validation data. As specific validated data for this compound is not available, the data for the structurally similar Lepidiline A is provided as an example.[2] This data is for illustrative purposes only, and full method validation for this compound must be performed.

Table 1: Linearity and Sensitivity (Example for Lepidiline A)

ParameterValue
Linearity Range0.001 - 0.1 mg/mL
Correlation Coefficient (r²)> 0.997
Limit of Detection (LOD)0.22 µg/mL
Limit of Quantification (LOQ)0.66 µg/mL

Table 2: Accuracy and Precision (Example Data)

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%RSD)Intra-day Accuracy (%RE)Inter-day Precision (%RSD)Inter-day Accuracy (%RE)
LLOQ1.0< 15%± 15%< 15%± 15%
Low3.0< 15%± 15%< 15%± 15%
Medium50< 15%± 15%< 15%± 15%
High150< 15%± 15%< 15%± 15%

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (200 µL) spike_is Spike with Internal Standard plasma->spike_is precipitate Protein Precipitation (Acetonitrile) spike_is->precipitate centrifuge Centrifugation precipitate->centrifuge spe Solid-Phase Extraction (SPE) centrifuge->spe elute Elution spe->elute dry Evaporation to Dryness elute->dry reconstitute Reconstitution dry->reconstitute hplc_vial Transfer to HPLC Vial reconstitute->hplc_vial hplc UPLC Separation (C18 column) hplc_vial->hplc Injection ms MS/MS Detection (ESI+, MRM) hplc->ms integrate Peak Integration ms->integrate quantify Quantification (Calibration Curve) integrate->quantify report Report Results quantify->report

Caption: Workflow for this compound quantification.

Biological Activity Context

G cluster_lepidilines Lepidiline Alkaloids cluster_activity Observed & Potential Biological Activities lep_c This compound cytotoxicity Cytotoxicity (e.g., HL-60 cells) lep_c->cytotoxicity Demonstrated Activity hsd17b1 Targeting HSD17B1 Enzyme lep_c->hsd17b1 Potential Activity? lep_a Lepidiline A (structurally similar) lep_a->hsd17b1 Demonstrated Activity apoptosis Induction of Apoptosis (Putative Mechanism) cytotoxicity->apoptosis Leads to hormone_balance Modulation of Sex Hormones hsd17b1->hormone_balance Results in

Caption: Biological context of this compound.

Conclusion

The HPLC-MS/MS method described provides a framework for the sensitive and selective quantification of this compound in biological matrices. The detailed sample preparation protocol and the specific chromatographic conditions offer a robust starting point for method development and validation. Researchers can adapt this protocol to support a variety of studies, from preclinical pharmacokinetics to natural product research. Full in-house validation of all method parameters, including the optimization of MS/MS transitions, is crucial to ensure data quality and regulatory compliance.

References

Application Notes and Protocols: Lepidiline C as a Precursor for N-Heterocyclic Carbene (NHC) Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lepidiline C, a naturally occurring imidazolium alkaloid, serves as a valuable and readily accessible precursor for the synthesis of N-Heterocyclic Carbenes (NHCs). These NHCs are versatile ligands in organometallic chemistry and organocatalysis, with significant applications in drug development and materials science. This document provides detailed protocols for the synthesis of this compound, its subsequent conversion to the corresponding NHC via in situ generation, and the formation of NHC-metal complexes, drawing parallels from its close analogue, Lepidiline A.

Introduction to this compound in NHC Synthesis

N-Heterocyclic Carbenes have emerged as a crucial class of compounds due to their strong σ-donating properties, which allow them to form stable complexes with a wide range of metals.[1][2] The synthesis of NHCs is most commonly achieved through the deprotonation of their corresponding azolium salt precursors.[1][2] this compound, chemically known as 1-benzyl-3-(3-methoxybenzyl)-4,5-dimethylimidazolium chloride, is an attractive precursor for NHC synthesis due to its straightforward preparation and the potential for its derivatives to exhibit interesting biological activities.[3][4] The general scheme for the generation of an NHC from this compound is depicted below.

NHC_Formation_from_Lepidiline_C cluster_reactants Reactants cluster_products Products LepidilineC This compound (Imidazolium Salt) NHC This compound-derived NHC (N-Heterocyclic Carbene) LepidilineC->NHC Deprotonation Base Base (e.g., KHMDS, NaH, Cs2CO3) Byproduct [Base-H]+Cl- NHC_Trapping_Workflow Start Start Reactants Combine this compound, Sulfur, and Base Start->Reactants Reaction Reaction (Stirring in Pyridine or Mechanochemical Grinding) Reactants->Reaction Workup Work-up and Purification Reaction->Workup Product Imidazole-2-thione Product Workup->Product End End Product->End Metal_NHC_Synthesis LepidilineC This compound SilverNHC [Ag(this compound-NHC)]+ LepidilineC->SilverNHC + Ag2O Ag2O Ag2O IrNHC [Ir(cod)(this compound-NHC)Cl] SilverNHC->IrNHC + [Ir(cod)Cl]2 IrPrecursor [Ir(cod)Cl]2 AgCl AgCl (precipitate) IrNHC->AgCl byproduct

References

Application of Lepidiline C in Cancer Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lepidiline C is an imidazole alkaloid first identified in the roots of Lepidium meyenii (Maca). As a member of the lepidiline family, it has garnered interest within the scientific community for its potential biological activities. Structurally, this compound is a precursor to N-heterocyclic carbenes (NHCs), a class of compounds known to form stable complexes with metal ions and exhibit a range of therapeutic properties, including anticancer effects. While research into the specific mechanisms of this compound is still emerging, preliminary studies have demonstrated its cytotoxic activity against various cancer cell lines, suggesting its potential as a lead compound for the development of novel anticancer agents.

These application notes provide an overview of the current understanding of this compound's application in cancer research, including its cytotoxic effects and a proposed, hypothetical mechanism of action based on its chemical class. Detailed protocols for assessing its in vitro efficacy are also provided to facilitate further investigation.

Data Presentation

The cytotoxic activity of this compound has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are summarized in the table below.

Cell LineCancer TypeIC50 (µM)Reference
HL-60Promyelocytic Leukemia27.7 - ~30[1][2][3]
MCF-7Breast Adenocarcinoma75[1]
SK-N-SHNeuroblastoma52.07 (µg/mL)[4]
SK-N-ASNeuroblastoma44.95 (µg/mL)[4]

Proposed Mechanism of Action (Hypothetical)

The precise molecular mechanism of action for this compound in cancer cells has not yet been fully elucidated. However, as an N-heterocyclic carbene (NHC) precursor, it is hypothesized to exert its anticancer effects through pathways commonly associated with metal-NHC complexes. These complexes are known to induce apoptosis in tumor cells through various mechanisms, including the generation of reactive oxygen species (ROS), disruption of mitochondrial membrane potential, and activation of caspase cascades.[5][6] Imidazole-containing compounds have also been reported to act as antiproliferative agents and, in some cases, to interfere with DNA structure and function.[7][8]

Based on these general mechanisms, a hypothetical signaling pathway for this compound's anticancer activity is proposed below. It is important to note that this pathway is speculative and requires experimental validation.

cluster_extracellular cluster_cell Cancer Cell lepidiline_c This compound lepidiline_c_internal Internalized This compound lepidiline_c->lepidiline_c_internal nhc_formation NHC Formation lepidiline_c_internal->nhc_formation Precursor to metal_complex Metal-NHC Complex (Hypothetical) nhc_formation->metal_complex Forms complex with endogenous metals ros Increased ROS metal_complex->ros mito Mitochondrial Dysfunction metal_complex->mito ros->mito bcl2 Bcl-2 Family Modulation mito->bcl2 cyto_c Cytochrome c Release bcl2->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h_1 Incubate (24h) seed_cells->incubate_24h_1 treat_cells Treat Cells with This compound incubate_24h_1->treat_cells prepare_lepidiline Prepare this compound Serial Dilutions prepare_lepidiline->treat_cells incubate_48_96h Incubate (48-96h) treat_cells->incubate_48_96h add_mtt Add MTT Reagent incubate_48_96h->add_mtt incubate_4h Incubate (3-4h) add_mtt->incubate_4h solubilize Solubilize Formazan Crystals incubate_4h->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance analyze_data Data Analysis (IC50 Calculation) read_absorbance->analyze_data end End analyze_data->end

References

Application Notes and Protocols for In Vitro Cytotoxicity Assays of Lepidiline C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to assessing the in vitro cytotoxic effects of Lepidiline C, an imidazole alkaloid derived from Lepidium meyenii (maca). The following sections detail the cytotoxic profile of this compound against various cancer cell lines and provide a detailed protocol for the widely used MTT assay.

Introduction

This compound is one of several bioactive imidazole alkaloids isolated from the roots of Lepidium meyenii.[1][2] Preliminary in vitro studies have demonstrated its cytotoxic potential against several human cancer cell lines, suggesting its potential for further investigation in anticancer drug discovery.[1][3][4] The most common method cited for evaluating the cytotoxicity of this compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that measures cell metabolic activity as an indicator of cell viability.[1][5]

Cytotoxic Profile of this compound

The cytotoxic activity of this compound has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell growth, are summarized in the table below.

Cell LineCancer TypeIC50 Value
SK-N-SHNeuroblastoma52.07 µg/mL
SK-N-ASNeuroblastoma44.95 µg/mL
HL-60Promyelocytic Leukemia27.7 µM[4][6]
MCF-7Breast Adenocarcinoma75 µM[3]

Note: this compound demonstrated the weakest cytotoxic activity among Lepidilines B, C, and D against the tested neuroblastoma cell lines.[1] In contrast, Lepidiline B and D showed significantly more potent cytotoxicity against HL-60 cells.[4] None of the lepidilines, including this compound, showed significant toxicity against normal human umbilical vein endothelial cells (HUVECs) at concentrations up to 100 µM.[3]

Experimental Protocols

A detailed protocol for the MTT assay, a common method for assessing the cytotoxicity of compounds like this compound, is provided below. This protocol is a generalized procedure and may require optimization depending on the cell line and laboratory conditions.

MTT Assay Protocol for Cytotoxicity of this compound

Objective: To determine the cytotoxic effect of this compound on a selected cancer cell line by measuring cell viability.

Principle: The MTT assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[5] The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • This compound

  • Selected cancer cell line

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

  • 96-well flat-bottom microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Dilute the cell suspension to the desired concentration in complete culture medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate at a density of 5,000-10,000 cells/well.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound.

    • Include control wells:

      • Vehicle control: Cells treated with the same concentration of the solvent used to dissolve this compound.

      • Untreated control: Cells in complete culture medium only.

      • Blank control: Medium only (no cells).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

  • Formazan Solubilization:

    • After incubation with MTT, carefully remove the medium from each well.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the blank control from all other readings.

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

    • Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.

    • Determine the IC50 value from the dose-response curve.

Visualizations

Experimental Workflow for In Vitro Cytotoxicity Assay

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Cell Culture C Cell Seeding (96-well plate) A->C B Compound Preparation (this compound) D Compound Treatment (Incubation) B->D C->D E Addition of Viability Reagent (e.g., MTT) D->E F Incubation E->F G Signal Detection (e.g., Absorbance Reading) F->G H Data Analysis (% Viability, IC50) G->H

Caption: General workflow for an in vitro cytotoxicity assay.

Potential Signaling Pathway (Hypothetical)

While the specific signaling pathways affected by this compound are not yet fully elucidated, many cytotoxic compounds induce apoptosis. The following diagram illustrates a simplified, hypothetical apoptotic pathway that could be investigated.

Apoptosis_Pathway Lepidiline_C This compound Cell Cancer Cell Lepidiline_C->Cell Mitochondria Mitochondria Cell->Mitochondria Stress Signal Caspase9 Caspase-9 Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: Hypothetical intrinsic apoptosis pathway.

References

Application Notes and Protocols: Investigating the Anticancer Activity of Lepidiline C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the currently available data on the cytotoxic effects of Lepidiline C against various cancer cell lines and offer detailed, generalized protocols for key experiments to investigate its mechanism of action. While the direct anticancer activity of this compound has been quantified, detailed mechanistic studies regarding its effects on signaling pathways, apoptosis, and the cell cycle are not yet available in the public domain. The provided protocols are standard methods that can be adapted for the evaluation of this compound's effects in cancer cells.

Quantitative Data Summary

This compound has demonstrated cytotoxic activity against a range of human cancer cell lines. The following table summarizes the reported 50% inhibitory concentration (IC₅₀) values.

Cell LineCancer TypeIC₅₀ ValueReference
MCF-7Breast Adenocarcinoma75 µM[1]
HL-60Promyelocytic Leukemia~30 µM[1]
SK-N-SHNeuroblastoma52.07 µg/mL[2]
SK-N-ASNeuroblastoma44.95 µg/mL[2]

Postulated Mechanisms of Action for Imidazole Alkaloids

While the specific mechanism of action for this compound is yet to be fully elucidated, research on other imidazole-based compounds suggests several potential anticancer mechanisms. These include the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and interference with key signaling pathways that regulate cell growth and survival.

G cluster_0 This compound (Imidazole Alkaloid) cluster_1 Potential Cellular Effects cluster_2 Potential Molecular Targets lepidiline This compound apoptosis Induction of Apoptosis lepidiline->apoptosis Induces cell_cycle Cell Cycle Arrest lepidiline->cell_cycle Induces proliferation Inhibition of Proliferation lepidiline->proliferation Inhibits pi3k PI3K/Akt Pathway apoptosis->pi3k Modulates mapk MAPK Pathway apoptosis->mapk Modulates nfkb NF-kB Pathway apoptosis->nfkb Modulates cell_cycle->pi3k cell_cycle->mapk proliferation->pi3k proliferation->mapk G start Start seed Seed cells in 96-well plate start->seed incubate1 Incubate 24h seed->incubate1 treat Treat with this compound incubate1->treat incubate2 Incubate 24-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 3-4h add_mtt->incubate3 solubilize Add solubilization solution incubate3->solubilize read Read absorbance at 570nm solubilize->read analyze Analyze data (IC50) read->analyze end End analyze->end G start Start treat Treat cells with this compound start->treat harvest Harvest cells treat->harvest wash Wash with cold PBS harvest->wash resuspend Resuspend in Binding Buffer wash->resuspend stain Stain with Annexin V and PI resuspend->stain incubate Incubate 15 min stain->incubate analyze Analyze by Flow Cytometry incubate->analyze end End analyze->end G start Start treat Treat cells with this compound start->treat harvest Harvest and wash cells treat->harvest fix Fix with cold 70% ethanol harvest->fix stain Stain with PI/RNase solution fix->stain analyze Analyze by Flow Cytometry stain->analyze end End analyze->end G start Start extract Protein Extraction start->extract quantify Protein Quantification extract->quantify sds_page SDS-PAGE quantify->sds_page transfer Protein Transfer sds_page->transfer block Blocking transfer->block primary_ab Primary Antibody block->primary_ab secondary_ab Secondary Antibody primary_ab->secondary_ab detect Detection secondary_ab->detect end End detect->end

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Lepidiline C

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Lepidiline C.

Troubleshooting Guide

This guide addresses common issues that may arise during the synthesis of this compound, focusing on the widely employed multi-step synthesis involving the formation of a 2-unsubstituted imidazole N-oxide, followed by deoxygenation and N-benzylation.

Problem Potential Cause(s) Recommended Solution(s)
Low yield in N-oxide formation - Incomplete reaction of formaldimine with diacetyl monooxime.- Decomposition of the N-oxide product during workup.- Ensure the use of glacial acetic acid as the solvent and conduct the reaction at room temperature overnight to facilitate complete reaction.- During workup, carefully neutralize the reaction mixture with solid Na2CO3. Avoid excessive heat.
Inefficient deoxygenation of the imidazole N-oxide - Inactive Raney-nickel catalyst.- Insufficient reaction time or temperature.- Use freshly prepared, active Raney-nickel for the deoxygenation step.- The reaction is typically performed in ethanol. Ensure the mixture is stirred efficiently. Monitor the reaction progress by TLC until the starting material is consumed.
Low yield in the final N-benzylation step - Low reactivity of the alkylating agent.- Suboptimal reaction conditions (temperature, time).- Competing side reactions.- Use of m-methoxybenzyl chloride is reported to give good yields. Ensure its purity.- Microwave-assisted synthesis has been shown to be highly efficient, affording this compound in 84% yield.[1][2] If microwave instrumentation is unavailable, conventional heating can be used, but may require longer reaction times and optimization of temperature.- An alternative two-step protocol involving deoxygenation followed by treatment with benzyl chloride can also be employed, which has been reported to yield this compound in a fair 54% overall yield.[1][2]
Difficulty in product purification - Presence of unreacted starting materials or byproducts.- Oily nature of the product.- Utilize column chromatography for purification. A gradient of solvents may be necessary to separate the product from impurities.- this compound has been described as a viscous oil that can be solidified by recrystallization from a diisopropyl ether/dichloromethane mixture.[1][2]
Inconsistent reaction yields - Variability in reagent quality.- Fluctuations in reaction conditions.- Ensure all reagents, especially the benzylamines and alkylating agents, are of high purity.- Precisely control reaction parameters such as temperature, reaction time, and stoichiometry. For microwave-assisted reactions, ensure consistent power and temperature settings.

Frequently Asked Questions (FAQs)

Q1: What is the most efficient reported method for the final N-benzylation step in this compound synthesis?

A1: The most efficient reported method is the N-alkylation of 1-benzyl-4,5-dimethylimidazole with m-methoxybenzyl chloride under microwave (MW) irradiation. This method has been reported to yield this compound in 84% yield.[1][2]

Q2: Are there alternative methods for the synthesis of this compound if microwave instrumentation is not available?

A2: Yes, an alternative protocol has been described. This involves the deoxygenation of 1-(3-methoxybenzyl)-4,5-dimethylimidazole N-oxide followed by N-alkylation with benzyl chloride. This two-step process results in a 54% overall yield.[1][2]

Q3: What is a common challenge in the purification of this compound and how can it be addressed?

A3: this compound is often isolated as a viscous oil, which can make handling and purification challenging.[1][2] Recrystallization from a mixture of diisopropyl ether and dichloromethane has been successfully used to obtain a colorless solid.[1][2]

Q4: Can other alkylating agents be used in the final step of the synthesis?

A4: While the synthesis of this compound specifically uses m-methoxybenzyl chloride, studies on analogues have shown that other benzyl halides, such as benzyl bromide, can be more reactive and may be suitable alternatives, potentially reducing reaction times in non-microwave setups.[2] However, the choice of alkylating agent will determine the final product.

Q5: How can I confirm the structure of my synthesized this compound?

A5: The structure of this compound can be unambiguously confirmed by spectroscopic methods such as 1H NMR and 13C NMR spectroscopy. For definitive structural confirmation, single-crystal X-ray analysis can be performed, often after converting the product to a hexafluorophosphate salt, which may crystallize more readily.[1][3]

Experimental Protocols

Synthesis of 1-(m-methoxybenzyl)-4,5-dimethylimidazole

This procedure outlines the deoxygenation of the corresponding N-oxide.

  • To a solution of 1-(m-methoxybenzyl)-4,5-dimethylimidazole N-oxide in ethanol, add freshly prepared Raney-nickel.

  • Stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the Raney-nickel catalyst.

  • Wash the Celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude 1-(m-methoxybenzyl)-4,5-dimethylimidazole, which can be used in the next step without further purification or purified by column chromatography if necessary.

Synthesis of this compound via Microwave-Assisted N-Benzylation

This protocol is based on the highly efficient synthesis reported in the literature.[1][2]

  • In a microwave vial, dissolve 1-benzyl-4,5-dimethylimidazole (1 equivalent) in an appropriate solvent such as acetonitrile.

  • Add m-methoxybenzyl chloride (1.2 equivalents).

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 110 °C) and monitor the reaction by TLC. The reaction is typically complete within minutes.[2][4]

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Data Summary

Synthetic Step Method Key Reagents Reported Yield Reference
N-BenzylationMicrowave-assisted1-benzyl-4,5-dimethylimidazole, m-methoxybenzyl chloride84%[1][2]
Two-step synthesisConventional heating1-(3-methoxybenzyl)-4,5-dimethylimidazole N-oxide, Benzyl chloride54% (overall)[1][2]

Visualized Workflows

Lepidiline_C_Synthesis_Workflow cluster_step1 Step 1: N-Oxide Formation cluster_step2 Step 2: Deoxygenation cluster_step3 Step 3: N-Benzylation A Benzylamine D Imidazole N-oxide A->D B Formaldehyde B->D C Diacetyl monooxime C->D E Imidazole N-oxide G Substituted Imidazole E->G F Raney-Ni F->G H Substituted Imidazole J This compound H->J I m-Methoxybenzyl chloride I->J

Caption: General three-step synthesis workflow for this compound.

Troubleshooting_Logic Start Low Yield of this compound Q1 Which step shows low yield? Start->Q1 S1 Check N-oxide formation conditions: - Reaction time - Acetic acid quality - Neutralization procedure Q1->S1 N-Oxide Formation S2 Check deoxygenation: - Raney-Ni activity - Reaction monitoring (TLC) Q1->S2 Deoxygenation S3 Check N-benzylation: - Reagent purity - Microwave conditions - Consider alternative protocol Q1->S3 N-Benzylation End Yield Improved S1->End S2->End S3->End

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Purification of Lepidiline C

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of Lepidiline C. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the isolation and purification of this imidazole alkaloid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purification challenging?

This compound is a naturally occurring imidazole alkaloid found in the roots of Lepidium meyenii (Maca). Its purification can be challenging due to its structural similarity to other co-occurring Lepidiline analogues, particularly Lepidiline B, which can lead to difficulties in achieving high purity.[1] The presence of a methoxy group in this compound distinguishes it from Lepidiline A and B, but its similar polarity to other analogues necessitates optimized chromatographic conditions for effective separation.

Q2: What are the primary methods for purifying this compound?

A highly effective and green method for the purification of this compound involves a two-step process:

  • Centrifugal Partition Chromatography (CPC): This technique is used for the initial fractionation of the crude extract to enrich the Lepidiline-containing fraction.[1][2][3]

  • Semi-preparative High-Performance Liquid Chromatography (HPLC): This second step is crucial for isolating this compound to a high degree of purity (>95%) from the enriched fraction obtained from CPC.[1][2][3]

Conventional methods involving multiple steps with macroporous resin, Al₂O₃, and C-18 columns have also been used but are often more time-consuming and may result in sample loss.[1]

Q3: What are the potential sources of impurities during this compound purification?

Impurities can arise from several sources:

  • Co-extraction of related alkaloids: The primary challenge is the presence of other Lepidiline analogues (A, B, D, E, etc.) with similar chemical structures and polarities.[1]

  • Synthesis byproducts: If this compound is synthesized, impurities may include unreacted starting materials, reagents, or side-products from the reaction.[4]

  • Degradation products: Depending on the extraction and purification conditions (e.g., pH, temperature, light exposure), this compound may degrade.

Q4: What is the reported biological activity of this compound?

This compound has demonstrated cytotoxic activity against certain cancer cell lines. Specifically, it has shown moderate toxicity against the HL-60 leukemia cell line.[4][5][6]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Poor separation of Lepidiline B and C in HPLC - Inappropriate mobile phase composition.- Suboptimal column chemistry.- Isocratic elution leading to co-elution.- Utilize a gradient elution with a mobile phase consisting of water with 5 mM ammonium acetate (A) and a mixture of methanol and acetonitrile (8:2 v/v) (B), both acidified with 0.2% (v/v) formic acid.[1]- Employ a C18 stationary phase for semi-preparative HPLC.- Optimize the gradient profile to enhance the resolution between the two peaks. The detection wavelength of 278 nm can help in discriminating between Lepidiline B and C.[1]
Low yield of this compound after CPC and HPLC - Suboptimal CPC solvent system.- Sample loss during fraction collection and concentration.- Inefficient extraction from the plant material.- For CPC, use an optimal biphasic solvent system of chloroform, methanol, and water (4:3:2 v/v/v) containing 60 mM HCl.[1][2][3]- Ensure complete evaporation of solvents from fractions under reduced pressure at a moderate temperature (e.g., 45°C) to prevent degradation.[1]- For extraction, Soxhlet extraction with dichloromethane has been shown to yield a high recovery of lepidilines.[1][2][3]
Presence of unknown impurities in the final product - Contamination from solvents or equipment.- Incomplete separation from minor, structurally related compounds.- Degradation of the sample.- Use high-purity solvents and thoroughly clean all glassware and equipment.- Re-purify the sample using a shallower gradient in the semi-preparative HPLC step.- Analyze the impurities by LC-MS to identify their structures and potential origins.- Store purified this compound at -20°C to minimize degradation.[5]
Peak tailing in HPLC chromatogram - Interaction of the basic imidazole moiety with residual silanols on the silica-based stationary phase.- Overloading of the column.- Add a small amount of an acidic modifier, such as formic acid (0.1-0.2%) or trifluoroacetic acid (TFA) (0.1%), to the mobile phase to protonate the analyte and reduce silanol interactions.- Reduce the injection volume or the concentration of the sample.

Experimental Protocols

Centrifugal Partition Chromatography (CPC) for Lepidiline Enrichment

This protocol is adapted from the methodology described for the separation of lepidilines from Lepidium meyenii.[1]

  • Instrumentation: A centrifugal partition chromatograph.

  • Solvent System: A biphasic mixture of chloroform, methanol, and water in a 4:3:2 (v/v/v) ratio, with the addition of 60 mM HCl to the aqueous phase.

  • Procedure:

    • Prepare the biphasic solvent system and degas both phases.

    • Fill the CPC rotor with the stationary phase (the denser, lower phase).

    • Dissolve the crude lepidiline-rich extract in a suitable volume of the solvent system.

    • Inject the sample into the CPC system.

    • Perform the separation in the ascending mode (mobile phase is the lighter, upper phase) at a flow rate of 4 mL/min and a rotation speed of 1200 RPM.

    • Collect fractions and monitor the elution of lepidilines using TLC or HPLC-MS.

    • Combine the fractions containing Lepidilines A-D for further purification.

Semi-preparative HPLC for this compound Isolation

This protocol outlines the final purification step to isolate this compound.[1]

  • Instrumentation: A semi-preparative HPLC system with a PDA or UV detector.

  • Column: A C18 reversed-phase column.

  • Mobile Phase:

    • A: Water with 5 mM ammonium acetate, acidified with 0.2% (v/v) formic acid.

    • B: Methanol:acetonitrile (8:2 v/v), acidified with 0.2% (v/v) formic acid.

  • Procedure:

    • Dissolve the enriched CPC fraction in the mobile phase.

    • Set the flow rate to 20 mL/min.

    • Employ a gradient elution program to separate the lepidilines.

    • Monitor the chromatogram at 205 nm and 278 nm. This compound is detectable at 278 nm, which aids in its differentiation from Lepidiline B.[1]

    • Collect the peak corresponding to this compound.

    • Evaporate the solvent under reduced pressure to obtain pure this compound.

    • Confirm the purity using analytical HPLC-MS. A purity of over 95% is achievable with this method.[1][2][3]

Data Presentation

Table 1: CPC Solvent System Optimization Data (Illustrative)

Solvent System (Chloroform:Methanol:Water, v/v/v) with 60 mM HClKD (Lepidiline A)KD (Lepidiline B)KD (this compound)KD (Lepidiline D)
4:3:20.851.101.351.60
5:3:20.650.901.151.40
4:4:20.951.201.451.70

Note: KD values are partition coefficients (concentration in stationary phase / concentration in mobile phase). Optimal separation is achieved with a range of KD values. The data presented here is illustrative based on the principles described in the literature.[1]

Table 2: Cytotoxic Activity of Lepidilines

CompoundHL-60 (IC50 in µM)
Lepidiline A~32.3
Lepidiline B~3.8
This compound ~27.7
Lepidiline D~1.1

Data sourced from studies on the cytotoxic effects of lepidilines.[4][7][8]

Visualizations

Experimental Workflow

experimental_workflow start Crude Lepidium meyenii Extract cpc Centrifugal Partition Chromatography (CPC) start->cpc Enrichment hplc Semi-preparative HPLC cpc->hplc Lepidiline-rich fraction waste Other Fractions cpc->waste analysis Purity Analysis (HPLC-MS) hplc->analysis Isolated this compound pure_lc Pure this compound (>95%) analysis->pure_lc

Caption: Workflow for the purification of this compound.

Hypothesized Signaling Pathway for this compound Cytotoxicity

Based on the known mechanisms of related imidazole compounds and N-heterocyclic carbene precursors, a plausible signaling pathway for the cytotoxic effects of this compound in cancer cells, such as the HL-60 leukemia cell line, is the induction of apoptosis.

signaling_pathway lc This compound ros Increased ROS Production lc->ros pi3k_akt PI3K/Akt/mTOR Pathway Inhibition lc->pi3k_akt bax_bcl2 Increased Bax/Bcl-2 Ratio ros->bax_bcl2 pi3k_akt->bax_bcl2 cytochrome_c Mitochondrial Cytochrome c Release bax_bcl2->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Technical Support Center: Synthesis of Lepidiline C and Management of Precursor Instability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of Lepidiline C, with a particular focus on overcoming the instability of its precursors.

Frequently Asked Questions (FAQs)

Q1: Are the precursors to this compound inherently unstable?

A1: The direct precursors in the established synthetic route to this compound, which are 2-unsubstituted imidazole N-oxides, are generally stable enough to allow for a convenient and high-yielding synthesis.[1][2] The reported instability issues are more pronounced for the precursors of related compounds, specifically the 2-methylimidazole N-oxides used in the synthesis of Lepidilines B and D.[1][2][3][4] This distinction is important when planning the synthesis of different Lepidiline analogues.

Q2: What is the key challenge in synthesizing Lepidiline analogues like B and D?

A2: The primary challenge in synthesizing Lepidilines B and D is the lower efficiency due to the instability of the 2-methylimidazole N-oxide precursors.[1][2][3][4] This instability can lead to lower yields and the formation of side products, complicating the purification process.

Q3: What is the general synthetic strategy for producing this compound?

A3: The synthesis of this compound is typically achieved through a straightforward route that begins with the creation of 2-unsubstituted imidazole N-oxides.[1][2][4] This is followed by a deoxygenation step using Raney-nickel, and the final step is an N-benzylation reaction to yield this compound.[1][2][4]

Q4: Have any alternative, more stable precursors been identified for Lepidiline synthesis?

A4: Current literature primarily focuses on the imidazole N-oxide route. While this method is efficient for Lepidilines A and C, the instability of precursors for B and D suggests that research into alternative synthetic pathways could be a valuable area of exploration for accessing these specific analogues.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low yield of this compound 1. Incomplete deoxygenation of the imidazole N-oxide precursor.2. Inefficient N-benzylation.3. Degradation of reagents or intermediates.1. Ensure the Raney-nickel used for deoxygenation is fresh and active. Consider increasing the reaction time or the amount of Raney-nickel.2. For the N-benzylation step, microwave-assisted synthesis has been shown to be effective and rapid.[4] If using conventional heating, ensure optimal temperature and reaction time. For less reactive electrophiles, consider using a more reactive agent, such as benzyl bromide instead of benzyl chloride.[4]3. Use freshly distilled solvents and high-purity starting materials. Store intermediates under appropriate conditions (e.g., inert atmosphere, low temperature) if they are not used immediately.
Difficulty in purifying the final product 1. Presence of unreacted starting materials.2. Formation of side products due to precursor instability (more common with 2-methylated analogues).3. Incomplete anion exchange if preparing salts like hexafluorophosphate.1. Monitor the reaction progress using techniques like TLC or LC-MS to ensure complete conversion.2. Employ appropriate purification techniques such as preparative thin-layer chromatography or column chromatography.[3] For unstable precursors, consider optimizing reaction conditions (e.g., lower temperature, shorter reaction time) to minimize degradation.3. Ensure the anion exchange reaction goes to completion by using a sufficient excess of the salt (e.g., NH4PF6) and allowing adequate reaction time.[4]
Inconsistent reaction outcomes 1. Variability in the quality of reagents, especially Raney-nickel.2. Fluctuations in microwave irradiation power or temperature during N-benzylation.3. Presence of moisture or oxygen in the reaction.1. Standardize the source and preparation of Raney-nickel. Test its activity on a small scale before proceeding with the main reaction.2. Calibrate the microwave reactor to ensure consistent power output. Use a dedicated microwave synthesizer with precise temperature and pressure control.3. Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents to minimize side reactions.

Experimental Protocols

Synthesis of 1-benzyl-3-(3-methoxybenzyl)-4,5-dimethylimidazolium chloride (this compound)

This protocol is based on the successful synthesis reported in the literature.[3][4]

Step 1: Deoxygenation of Imidazole N-oxide

  • To a solution of the appropriate 2-unsubstituted imidazole N-oxide in ethanol, add freshly prepared Raney-nickel.

  • Stir the mixture vigorously at room temperature.

  • Monitor the reaction by TLC until the starting material is completely consumed.

  • Filter the reaction mixture through a pad of Celite to remove the Raney-nickel and wash the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude deoxygenated imidazole intermediate.

Step 2: N-alkylation to form this compound

  • Dissolve the crude imidazole intermediate from Step 1 in an appropriate solvent (e.g., acetonitrile).

  • Add m-methoxybenzyl chloride to the solution.

  • Subject the reaction mixture to microwave irradiation (e.g., for 5 minutes).

  • After cooling, remove the solvent under reduced pressure.

  • Purify the resulting crude product by recrystallization from a suitable solvent mixture (e.g., i-Pr2O/CH2Cl2) to obtain pure this compound.[3][4]

Data Presentation

Reaction Step Product Reported Yield Reference
N-alkylation of 1-benzyl-4,5-dimethylimidazole with m-methoxybenzyl chlorideThis compound84%[3][4]
N-alkylation of 1-(3-methoxybenzyl)-4,5-dimethylimidazole with benzyl chlorideThis compound86% (from 5c)[3]
Synthesis of 1-(3-Methoxybenzyl)-4,5-dimethylimidazole 3-oxide (2c)Imidazole N-oxide precursor82%[3][4]

Mandatory Visualizations

Experimental Workflow for this compound Synthesis

Lepidiline_C_Synthesis cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_product Final Product Diacetyl_Monoxime Diacetyl Monoxime Cyclocondensation Cyclocondensation Diacetyl_Monoxime->Cyclocondensation N_Benzyl_Aldimines N-Benzyl Aldimines N_Benzyl_Aldimines->Cyclocondensation Imidazole_N_Oxide Imidazole_N_Oxide Cyclocondensation->Imidazole_N_Oxide Imidazole N-Oxide (Key Intermediate) Deoxygenation Deoxygenation (Raney-Nickel) Deoxygenated_Imidazole Deoxygenated_Imidazole Deoxygenation->Deoxygenated_Imidazole Deoxygenated Imidazole N_Benzylation N-Benzylation (Microwave-assisted) Lepidiline_C This compound N_Benzylation->Lepidiline_C Imidazole_N_Oxide->Deoxygenation Deoxygenated_Imidazole->N_Benzylation

Caption: Synthetic workflow for this compound production.

References

Technical Support Center: Optimizing Reaction Conditions for Lepidiline C Analogues

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Lepidiline C and its analogues. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound and its unsymmetrically substituted analogues?

A1: A common and effective strategy involves a multi-step process that begins with the synthesis of 2-unsubstituted imidazole N-oxides. This is followed by deoxygenation, typically using Raney-nickel, and subsequent N-benzylation to yield the target lepidiline compounds.[1][2] This method is particularly useful for producing unsymmetrically substituted analogues like this compound, which cannot be synthesized by direct double benzylation of a symmetric imidazole precursor.[3]

Q2: Are there alternative methods for synthesizing the imidazole core of Lepidiline analogues?

A2: Yes, for certain analogues, particularly 4,5-diphenyl derivatives, a multicomponent condensation reaction can be employed. This involves reacting benzil, an aldehyde (like acetaldehyde), a primary amine (like benzylamine), and ammonium acetate, often in the presence of a catalyst such as InCl₃.[1][3]

Q3: What is a key challenge in the synthesis of Lepidiline B and D analogues?

A3: A significant challenge is the instability of the 2-methylimidazole N-oxide precursors required for the synthesis of Lepidiline B and D and their analogues.[1][2][3] This instability can lead to lower reaction efficiencies.

Q4: How does the choice of benzylating agent affect the reaction outcome?

A4: The reactivity of the benzylating agent is crucial. For instance, in the synthesis of a 4,5-diphenyl analogue of Lepidiline A, using benzyl chloride (BnCl) resulted in a very low conversion (around 5%).[1][3] Switching to the more reactive benzyl bromide (BnBr) significantly improved the yield to 87%.[1][3]

Q5: What are the reported biological activities of this compound and its analogues?

A5: this compound has shown moderate cytotoxic activity against the HL-60 leukemia cell line (IC₅₀ value of approximately 27.7 μM) and some activity against the MCF-7 breast cancer cell line (IC₅₀ of 75 μM).[1][4] Generally, the 2-methylated lepidilines (B and D) tend to exhibit more potent cytotoxicity than the 2-unsubstituted ones (A and C).[1][2] Lepidiline A has also been identified as targeting the enzyme 17ß-hydroxysteroid dehydrogenase type 1 (HSD17B1), which is involved in sex hormone balance.[5]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Yield in N-benzylation Step - Incomplete reaction. - Poor reactivity of the benzylating agent. - Suboptimal reaction conditions.- Monitor the reaction progress using Thin Layer Chromatography (TLC). - Switch to a more reactive benzylating agent (e.g., from benzyl chloride to benzyl bromide).[1][3] - Employ microwave (MW) irradiation to accelerate the quaternization process, which has been shown to be efficient.[1][3]
Formation of Side Products - Instability of precursor molecules, especially 2-methylimidazole N-oxides.[1][2][3] - Non-selective benzylation in symmetrically substituted imidazoles.- For unstable precursors, consider alternative synthetic routes like multicomponent condensation reactions where applicable.[1][3] - For unsymmetrical analogues like this compound, ensure the use of a stepwise N-benzylation strategy starting from an appropriately substituted imidazole N-oxide.[1][2]
Difficulty in Product Purification - The product may be a viscous oil, making crystallization difficult.[1][3] - Presence of unreacted starting materials or side products.- Attempt recrystallization from a solvent mixture such as isopropyl ether/dichloromethane (i-Pr₂O/CH₂Cl₂).[1][3] - For charged imidazolium salts, consider anion exchange to form a hexafluorophosphate salt ([PF₆]⁻), which may improve crystallinity and facilitate purification by X-ray analysis.[1][2] - Utilize reverse-phase preparative chromatography for high-purity products.[4]
Low Conversion Rate - Insufficient reaction time or temperature. - Inefficient catalyst or reaction medium.- For benzylation, heating for an extended period (e.g., 45-60 minutes) may be necessary.[1][3] - Consider using microwave irradiation to enhance reaction kinetics.[1][3]

Experimental Protocols

General Synthesis of this compound via Imidazole N-oxide

A two-step protocol for the synthesis of this compound involves the deoxygenation of an N-oxide precursor followed by N-benzylation.

Step 1: Deoxygenation of 1-(3-methoxybenzyl)-4,5-dimethylimidazole N-oxide

  • Prepare the 1-(3-methoxybenzyl)-4,5-dimethylimidazole N-oxide precursor.

  • Perform a smooth deoxygenation of the N-oxide. While the specific reagent for this exact step is not detailed in the provided context, Raney-nickel is mentioned as a general reagent for deoxygenating imidazole N-oxides in this synthetic route.[1][2]

Step 2: N-benzylation of 1-(3-methoxybenzyl)-4,5-dimethylimidazole

  • Treat the resulting imidazole from Step 1 with benzyl chloride (BnCl).

  • This two-step process from the N-oxide yields this compound. An overall yield of 54% has been reported for this sequence.[1]

Alternative Microwave-Assisted Synthesis of this compound
  • Start with 1-benzyl-4,5-dimethylimidazole (imidazole 5a).

  • Alkylate the imidazole with m-methoxybenzyl chloride.

  • Conduct the reaction under microwave (MW) conditions.

  • This method has been reported to afford this compound in an 84% yield.[1][3] The product is initially isolated as a viscous oil and can be solidified by recrystallization from an i-Pr₂O/CH₂Cl₂ mixture.[1][3]

Visualizations

experimental_workflow General Workflow for this compound Synthesis cluster_synthesis Synthesis cluster_troubleshooting Troubleshooting start Start Materials (e.g., α-hydroxyiminoketones, imines) n_oxide Imidazole N-Oxide Formation start->n_oxide deoxygenation Deoxygenation (e.g., Raney-nickel) n_oxide->deoxygenation side_products Side Products? n_oxide->side_products imidazole Intermediate Imidazole deoxygenation->imidazole benzylation N-Benzylation (Microwave-assisted) imidazole->benzylation lepidiline_c This compound Analogue benzylation->lepidiline_c low_yield Low Yield? benzylation->low_yield purification_issue Purification Issues? lepidiline_c->purification_issue optimize_benzylation Optimize Benzylation: - Use more reactive halide (BnBr) - Apply microwave irradiation low_yield->optimize_benzylation Yes alt_route Consider Alternative Route: - Multicomponent condensation side_products->alt_route Yes purification_method Purification Strategy: - Recrystallization - Anion exchange - Chromatography purification_issue->purification_method Yes

Caption: Workflow for this compound synthesis and troubleshooting.

logical_relationship Key Experimental Considerations cluster_precursors Precursor Selection & Stability cluster_reaction_conditions Reaction Conditions Optimization precursor_choice Choice of Imidazole Precursor n_oxide_stability N-Oxide Stability precursor_choice->n_oxide_stability impacts yield_purity Yield & Purity n_oxide_stability->yield_purity influences benzylating_agent Benzylating Agent (BnCl vs. BnBr) benzylating_agent->yield_purity energy_source Energy Source (Conventional Heating vs. Microwave) energy_source->yield_purity

Caption: Key factors influencing this compound analogue synthesis.

References

Technical Support Center: Troubleshooting Lepidiline C Cytotoxicity Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Lepidiline C in cytotoxicity experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in obtaining accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the expected cytotoxic activity of this compound?

A1: The cytotoxic activity of this compound, as measured by its half-maximal inhibitory concentration (IC50), varies depending on the cancer cell line. It has been reported to be moderately toxic against the HL-60 leukemia line with an IC50 value of approximately 27.7-30 μM.[1][2] In the MCF-7 breast cancer cell line, it has shown activity with an IC50 of 75 μM.[2] However, in neuroblastoma cell lines SK-N-SH and SK-N-AS, this compound demonstrated weaker activity with IC50 values of 52.07 µg/mL and 44.95 µg/mL, respectively.[3]

Q2: My IC50 value for this compound is significantly different from the published data. What could be the reason?

A2: Discrepancies in IC50 values can arise from several factors:

  • Cell Line Differences: Even subclones of the same cell line can exhibit different sensitivities.

  • Experimental Conditions: Variations in cell density, incubation time, and serum concentration can all impact results.

  • Compound Purity and Handling: The purity of your this compound stock and the solvent used can affect its potency.

  • Assay Method: Different cytotoxicity assays (e.g., MTT, XTT, LDH) measure different cellular endpoints and can yield different IC50 values.

Q3: Is this compound soluble in standard cell culture media?

A3: this compound is an imidazolium alkaloid. While generally soluble in aqueous solutions, high concentrations may require a small amount of a co-solvent like DMSO. It is crucial to ensure the final solvent concentration in your experiment is non-toxic to the cells. Always include a vehicle control (media with the same concentration of solvent used to dissolve this compound) in your experimental setup.

Q4: Does this compound interfere with the MTT assay?

A4: While direct interference of this compound with the MTT assay has not been extensively reported, it is a possibility with any test compound. Imidazolium compounds, being positively charged, could potentially interact with the negatively charged tetrazolium salt (MTT). To mitigate this, consider the following:

  • Run a cell-free control: Add this compound to media with MTT but without cells to see if it directly reduces the MTT.

  • Use an alternative assay: Consider using a different cytotoxicity assay that relies on a different principle, such as the lactate dehydrogenase (LDH) assay (measures membrane integrity) or a resazurin-based assay (measures metabolic activity via a different reductase).

Data Summary: Cytotoxicity of this compound

Cell LineAssayIncubation TimeIC50 ValueReference
HL-60 (human promyelocytic leukemia)MTT48 hours27.7 µM[1]
HL-60 (human promyelocytic leukemia)Not SpecifiedNot Specified~30 µM[2]
MCF-7 (human breast adenocarcinoma)MTT48 hours>100 µM[1]
MCF-7 (human breast adenocarcinoma)Not SpecifiedNot Specified75 µM[2]
SK-N-SH (human neuroblastoma)MTT96 hours52.07 µg/mL[3]
SK-N-AS (human neuroblastoma)MTT96 hours44.95 µg/mL[3]
HUVEC (human umbilical vein endothelial cells)MTT48 hours>100 µM[1]

Experimental Protocols

MTT Cytotoxicity Assay Protocol

This protocol is a general guideline and may require optimization for your specific cell line and experimental conditions.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the overnight medium from the cells and replace it with the medium containing different concentrations of this compound. Include appropriate controls (untreated cells, vehicle control).

  • Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours) in a humidified incubator at 37°C with 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the untreated control. Plot a dose-response curve and determine the IC50 value.

Troubleshooting Guides

Issue 1: High Variability Between Replicates
  • Possible Cause: Inconsistent cell seeding, pipetting errors, or edge effects in the 96-well plate.

  • Troubleshooting Steps:

    • Ensure a homogenous single-cell suspension before seeding.

    • Use a multichannel pipette for adding reagents to minimize pipetting variability.

    • Avoid using the outer wells of the 96-well plate, as they are more prone to evaporation (the "edge effect"). Fill these wells with sterile PBS or media.

Issue 2: No Dose-Dependent Cytotoxicity Observed
  • Possible Cause: this compound concentration range is too low or too high, or the incubation time is too short.

  • Troubleshooting Steps:

    • Widen the concentration range of this compound in your experiment.

    • Increase the incubation time to allow for the cytotoxic effects to manifest.

    • Verify the purity and activity of your this compound stock.

Issue 3: High Background in the MTT Assay
  • Possible Cause: Contamination of the culture with bacteria or yeast, or interference from components in the cell culture medium.

  • Troubleshooting Steps:

    • Regularly check your cell cultures for contamination.

    • Include a "medium only" blank to measure the background absorbance of the medium and MTT.

    • If this compound is colored, it may interfere with the absorbance reading. Include a "compound in medium" control to account for this.

Visualizations

Logical Troubleshooting Workflow for Inconsistent MTT Assay Results

Start Inconsistent MTT Assay Results Check_Seeding Review Cell Seeding Protocol Start->Check_Seeding Check_Pipetting Evaluate Pipetting Technique Start->Check_Pipetting Check_Edge_Effect Consider Edge Effects Start->Check_Edge_Effect Check_Concentration Verify this compound Concentration Range Start->Check_Concentration Check_Contamination Inspect for Contamination Start->Check_Contamination Check_Interference Test for Compound Interference Start->Check_Interference Optimize_Assay Optimize Assay Parameters Check_Seeding->Optimize_Assay Check_Pipetting->Optimize_Assay Check_Edge_Effect->Optimize_Assay Check_Incubation Assess Incubation Time Check_Concentration->Check_Incubation Check_Compound Confirm Compound Purity & Activity Check_Incubation->Check_Compound Check_Compound->Optimize_Assay Check_Contamination->Optimize_Assay Alternative_Assay Consider Alternative Cytotoxicity Assay Check_Interference->Alternative_Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture Cell Culture Seeding Cell Seeding (96-well plate) Cell_Culture->Seeding Compound_Prep This compound Preparation Treatment Compound Treatment Compound_Prep->Treatment Seeding->Treatment Incubation Incubation Treatment->Incubation Assay Cytotoxicity Assay (e.g., MTT) Incubation->Assay Measurement Data Measurement (e.g., Absorbance) Assay->Measurement Data_Analysis Data Analysis (IC50 determination) Measurement->Data_Analysis LepidilineC This compound Bax Bax LepidilineC->Bax activates? Bcl2 Bcl-2 LepidilineC->Bcl2 inhibits? Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC releases Bax->Mitochondrion promotes permeabilization Bcl2->Mitochondrion inhibits permeabilization Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

References

Technical Support Center: Enhancing the Bioavailability of Lepidiline C Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Lepidiline C and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the low bioavailability of these compounds.

Frequently Asked Questions (FAQs)

Q1: Why do many this compound derivatives exhibit low oral bioavailability?

A1: The low oral bioavailability of this compound derivatives can be attributed to several factors. Primarily, these compounds often exhibit poor aqueous solubility, which is a critical requirement for drug absorption in the gastrointestinal (GI) tract.[1][2] Additionally, some derivatives are neutral molecules, unlike the charged parent lepidilines, which may decrease their interaction with cell membranes and thus lower their absorption.[3] The complex structure and potential for first-pass metabolism can also contribute to reduced systemic exposure.[1]

Q2: What are the primary strategies to improve the bioavailability of poorly soluble this compound derivatives?

A2: Several formulation strategies can be employed to enhance the bioavailability of these compounds. The most common approaches include:

  • Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the drug, leading to faster dissolution.[2][4]

  • Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix can improve its dissolution rate and solubility.[4][5][6][7]

  • Lipid-Based Drug Delivery Systems (LBDDS): Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubility and absorption of lipophilic drugs.[8][9][10][11][12]

  • Nanotechnology: Encapsulating the drug in nanoparticles can protect it from degradation, improve solubility, and facilitate targeted delivery.[13][14][15][16][17]

Q3: How can I assess the bioavailability of my this compound derivative in vitro?

A3: In vitro models are valuable for predicting in vivo bioavailability. Common methods include:

  • Solubility Studies: Determining the solubility of the compound in various biorelevant media (e.g., simulated gastric and intestinal fluids).

  • Dissolution Testing: Measuring the rate and extent of drug release from a formulation in simulated GI fluids.

  • Permeability Assays: Using cell-based models like Caco-2 monolayers to predict intestinal permeability.

Q4: Are there any known signaling pathways affected by Lepidiline compounds?

A4: While specific signaling pathways for this compound are not yet fully elucidated, related compounds offer some insights. For instance, Lepidiline A has been shown to target 17β-hydroxysteroid dehydrogenase type 1 (HSD17B1), influencing sex hormone balance. Given the cytotoxic activity of this compound against cancer cell lines like HL-60, it is plausible that it may modulate pathways involved in apoptosis and cell cycle regulation.[3][18] Further research is needed to identify the precise molecular targets and signaling cascades.

Troubleshooting Guides

Issue 1: Poor Dissolution of a this compound Derivative in Aqueous Media

Problem: My this compound derivative shows very low solubility and dissolution rates in standard aqueous buffers, hindering further in vitro and in vivo testing.

Troubleshooting Steps:

StepActionRationaleExpected Outcome
1 Particle Size Reduction Decreasing particle size increases the surface area-to-volume ratio, enhancing the dissolution rate according to the Noyes-Whitney equation.Increased dissolution rate of the crystalline compound.
2 Formulate as a Solid Dispersion Dispersing the compound in a hydrophilic carrier at a molecular level can create an amorphous form with higher apparent solubility and faster dissolution.A solid dispersion formulation that rapidly releases the drug in an aqueous environment.
3 Utilize Co-solvents or Surfactants Adding a water-miscible organic solvent or a surfactant can increase the solubility of the hydrophobic drug in the bulk medium.Improved solubility of the derivative in the test medium.
4 Prepare a Lipid-Based Formulation For lipophilic derivatives, dissolving the compound in a lipid-based system can improve its solubilization in the GI tract.A self-emulsifying or microemulsifying formulation that forms a fine dispersion upon contact with aqueous media, enhancing drug release.
Issue 2: Low Permeability of a this compound Derivative in Caco-2 Assays

Problem: My derivative exhibits poor permeability across a Caco-2 cell monolayer, suggesting low intestinal absorption.

Troubleshooting Steps:

StepActionRationaleExpected Outcome
1 Incorporate Permeation Enhancers Certain excipients can transiently open the tight junctions between intestinal epithelial cells, allowing for increased paracellular transport.Enhanced apparent permeability coefficient (Papp) in the Caco-2 model.
2 Develop a Nanoformulation Nanoparticles can be taken up by enterocytes through endocytosis, bypassing the need for passive diffusion across the cell membrane.Increased intracellular concentration of the drug and improved transport across the cell monolayer.
3 Investigate Efflux Transporter Involvement Use specific inhibitors of efflux pumps (e.g., P-glycoprotein) in the Caco-2 assay.If permeability increases in the presence of an inhibitor, it indicates that the compound is a substrate for that transporter. Formulation strategies can then be designed to mitigate this effect.

Experimental Protocols

Protocol 1: Preparation of a Solid Dispersion using the Solvent Evaporation Method
  • Materials: this compound derivative, a hydrophilic polymer (e.g., PVP K30, Soluplus®), and a suitable organic solvent (e.g., ethanol, methanol).

  • Procedure:

    • Dissolve the this compound derivative and the polymer in the organic solvent in a predetermined ratio (e.g., 1:1, 1:3, 1:5 drug-to-polymer).

    • Stir the solution until a clear solution is obtained.

    • Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50°C).

    • Dry the resulting solid film in a desiccator under vacuum to remove any residual solvent.

    • Grind the dried solid dispersion into a fine powder and pass it through a sieve.

    • Characterize the solid dispersion for drug content, dissolution profile, and solid-state properties (e.g., using DSC and XRD to confirm the amorphous state).[19]

Protocol 2: In Vitro Dissolution Testing of a Solid Dispersion Formulation
  • Apparatus: USP Dissolution Apparatus 2 (Paddle Apparatus).

  • Dissolution Medium: 900 mL of a biorelevant medium (e.g., Simulated Gastric Fluid without pepsin, or Fasted State Simulated Intestinal Fluid).

  • Procedure:

    • Maintain the dissolution medium at 37 ± 0.5 °C.

    • Set the paddle speed to a suitable rate (e.g., 50 or 75 RPM).

    • Add a precisely weighed amount of the solid dispersion formulation to the dissolution vessel.

    • Withdraw samples (e.g., 5 mL) at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes).

    • Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.

    • Filter the samples and analyze the drug concentration using a validated analytical method (e.g., HPLC-UV).

    • Calculate the cumulative percentage of drug released at each time point.

Visualizations

Experimental_Workflow_for_Bioavailability_Enhancement cluster_0 Problem Identification cluster_1 Formulation Strategies cluster_2 In Vitro Evaluation cluster_3 In Vivo Assessment A Low Aqueous Solubility of This compound Derivative B Particle Size Reduction (Micronization/Nanosuspension) A->B Select Strategy C Solid Dispersion (e.g., with PVP K30) A->C Select Strategy D Lipid-Based Formulation (e.g., SEDDS) A->D Select Strategy E Nanoparticle Encapsulation (e.g., PLGA) A->E Select Strategy F Solubility & Dissolution Testing B->F C->F D->F E->F G Permeability Assay (e.g., Caco-2) F->G Proceed if dissolution is improved H Pharmacokinetic Studies in Animal Models G->H Proceed if permeability is adequate

Caption: Experimental workflow for enhancing the bioavailability of this compound derivatives.

Proposed_Signaling_Pathway_for_Lepidiline_C_Cytotoxicity cluster_0 Cellular Response to this compound Derivative A This compound Derivative B Molecular Target (e.g., Kinase, Receptor) A->B Binds to C Downstream Signaling Cascade (e.g., MAPK, PI3K/Akt) B->C Modulates D Activation of Pro-Apoptotic Proteins (e.g., Bax, Bak) C->D Activates E Inhibition of Anti-Apoptotic Proteins (e.g., Bcl-2) C->E Inhibits F Caspase Activation (Caspase-3, -9) D->F E->F G Apoptosis F->G Leads to

Caption: Proposed signaling pathway for the cytotoxic effects of this compound derivatives.

References

Technical Support Center: Synthesis of Lepidiline C Metal Complexes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of Lepidiline C and its metal complexes.

Frequently Asked Questions (FAQs)

Q1: What is the general approach for synthesizing this compound?

A1: The synthesis of this compound, an imidazolium alkaloid, has been achieved through a multi-step process. A common route involves the N-benzylation of a suitable imidazole precursor. One reported method starts with the cyclocondensation of diacetyl monoxime and N-benzyl aldimines to form an imidazole N-oxide. This intermediate is then deoxygenated, for example with Raney-nickel, followed by N-alkylation with m-methoxybenzyl chloride, often accelerated by microwave irradiation, to yield this compound.[1][2][3]

Q2: What are the key considerations for synthesizing metal complexes of this compound?

A2: this compound can act as a precursor to an N-heterocyclic carbene (NHC) ligand, which can then be coordinated to a metal center.[1][4] The general strategy involves the in situ generation of the NHC from this compound using a base, which then reacts with a metal salt (e.g., of gold(I), silver(I), or iridium(I)) to form the complex.[1][4] For some metals, such as gold(I), a transmetalation reaction from a silver-NHC complex can be an effective method.[4]

Q3: Are there any known stability issues with this compound metal complexes?

A3: While many this compound and analogous Lepidiline A metal complexes are stable, some specific derivatives may exhibit instability. For instance, a gold(I) iodide complex inspired by Lepidiline A was reported to have minor instability in solution when exposed to light.[5] It is advisable to handle and store these complexes, particularly those with halide ligands, with care and consider protecting them from light.

Q4: How can I confirm the successful synthesis of this compound and its metal complexes?

A4: A combination of spectroscopic techniques is essential for structural confirmation. 1H and 13C NMR spectroscopy are critical for elucidating the structure of the imidazolium salt and its metal complexes.[1][2][4][5] For unambiguous structural proof, single-crystal X-ray diffraction analysis is the gold standard.[1][4][6] In one instance, a discrepancy between the melting point of synthetic and natural this compound was resolved by X-ray analysis of its hexafluorophosphate salt.[1][2] Elemental analysis should also be performed to confirm the elemental composition of the synthesized compounds.[4]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low yield of this compound during N-alkylation Incomplete reaction.Use microwave irradiation to accelerate the quaternization step.[1][2] Ensure appropriate stoichiometry of reactants and use a suitable base if necessary.[6]
Side reactions or decomposition.Optimize reaction temperature and time. Purify the imidazole precursor before the alkylation step.
Difficulty in purifying the final this compound product Product is a viscous oil.Attempt recrystallization from a solvent mixture, such as isopropyl ether/dichloromethane, to obtain a solid product.[1][2]
Impurities are difficult to separate.Employ chromatographic techniques such as preparative thin-layer chromatography (TLC) or reverse-phase preparative chromatography for purification.[1][4]
Low yield of the metal complex Inefficient carbene formation.Ensure the use of a suitable and strong enough base to deprotonate the imidazolium salt.
Poor reactivity of the metal precursor.Consider a transmetalation approach, for example, by first synthesizing the silver(I)-NHC complex and then reacting it with the desired metal salt (e.g., a gold(I) source).[4]
Instability of the final complex.Handle the reaction mixture and final product under an inert atmosphere (e.g., nitrogen or argon), especially if dealing with air- or moisture-sensitive reagents. Protect light-sensitive complexes from light.[5]
Discrepancy in analytical data (e.g., melting point) compared to literature Presence of different counter-ions or solvates.The melting point of imidazolium salts can be highly dependent on the counter-ion (e.g., Cl- vs. PF6-) and the presence of solvent molecules in the crystal lattice.[1][2]
Structural misidentification.Perform thorough characterization using 1H and 13C NMR. For definitive confirmation, obtain a single-crystal X-ray structure. Anion exchange to a salt like hexafluorophosphate may facilitate the growth of suitable crystals.[1][2]

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the synthesis of this compound and its analogues.[1][2]

  • Deoxygenation of Imidazole N-oxide: The precursor, 1-(m-methoxybenzyl)-4,5-dimethylimidazole 3-oxide, is treated with Raney-nickel in ethanol to yield 1-(m-methoxybenzyl)-4,5-dimethylimidazole.

  • N-benzylation: The resulting imidazole is then alkylated with benzyl chloride. To accelerate the reaction, microwave irradiation can be utilized. The reaction mixture is heated, for example, for 5 minutes under microwave conditions.

  • Purification: The crude product, often a viscous oil, is purified. Recrystallization from a mixture of isopropyl ether and dichloromethane has been shown to yield a colorless solid.[1][2] Alternatively, preparative thin-layer chromatography (SiO2, CH2Cl2/MeOH, 92:8) can be used.[1]

Synthesis of a Lepidiline-type Silver(I)-NHC Complex

This protocol is based on the synthesis of Lepidiline A-metal complexes.[4]

  • Carbene Generation: this compound (as the chloride salt) and a base (e.g., K2CO3) are mixed in a Schlenk flask under an inert atmosphere (N2).

  • Complexation: Degassed acetone is added, and the mixture is heated (e.g., to 60 °C) and stirred for about an hour. A solution of the silver salt (e.g., AgCl) in a suitable solvent is then added.

  • Isolation: After the reaction is complete, the mixture is filtered, and the solvent is removed under reduced pressure. The resulting solid is washed and dried to yield the silver(I)-NHC complex.

Synthesis of a Lepidiline-type Gold(I)-NHC Complex via Transmetalation

This protocol is adapted from the synthesis of a Lepidiline A-gold(I) complex.[4]

  • Reactant Preparation: The Lepidiline-type silver(I)-NHC complex and a gold(I) source (e.g., AuCl(SMe2)) are dissolved in dichloromethane.

  • Transmetalation: The solution is stirred at room temperature for approximately one hour.

  • Purification: The resulting mixture is filtered to remove the silver salt byproduct. The filtrate is then concentrated, and the gold(I)-NHC complex is precipitated or crystallized, for example, by the addition of diethyl ether.

Quantitative Data Summary

Compound Synthesis Method Yield (%) Melting Point (°C) Reference
This compound (1c)N-alkylation with m-methoxybenzyl chloride (MW assisted)8494-96[1][2]
Lepidiline A (1a)N-alkylation with benzyl chloride (MW assisted)97246-248[1]
Lepidiline A (LA)N-alkylation with benzyl chloride75.6-[4]
Lepidiline D (1d)N-alkylation from 5e80214-216[1][2]
1a[PF6]Anion exchange from 1a72142-144[2]

Experimental Workflows

Synthesis_of_Lepidiline_C cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Deoxygenation cluster_step3 Step 3: N-Alkylation cluster_step4 Step 4: Purification DiacetylMonoxime Diacetyl Monoxime ImidazoleNoxide Imidazole N-oxide DiacetylMonoxime->ImidazoleNoxide Cyclocondensation Aldimine N-benzyl Aldimine Aldimine->ImidazoleNoxide Imidazole Imidazole Precursor ImidazoleNoxide->Imidazole Deoxygenation RaneyNi Raney-Nickel RaneyNi->Imidazole LepidilineC This compound Imidazole->LepidilineC N-Alkylation BenzylHalide m-methoxybenzyl chloride BenzylHalide->LepidilineC Microwave Microwave Irradiation Microwave->LepidilineC Purification Recrystallization / Chromatography LepidilineC->Purification PureLepidilineC Pure this compound Purification->PureLepidilineC

Caption: Workflow for the synthesis of this compound.

Metal_Complex_Synthesis cluster_direct Direct Complexation cluster_transmetalation Transmetalation LepidilineC_direct This compound NHC N-Heterocyclic Carbene (in situ) LepidilineC_direct->NHC Base Base (e.g., K2CO3) Base->NHC Deprotonation MetalComplex Metal-NHC Complex NHC->MetalComplex MetalSalt Metal Salt (e.g., AgCl) MetalSalt->MetalComplex Coordination LepidilineC_trans This compound AgComplex Silver(I)-NHC Complex LepidilineC_trans->AgComplex Direct Complexation AuComplex Gold(I)-NHC Complex AgComplex->AuComplex AuSource Gold(I) Source AuSource->AuComplex Transmetalation

Caption: General workflows for this compound metal complex synthesis.

References

Technical Support Center: Enhancing the Selectivity of Lepidiline C for Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Lepidiline C. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist you in your experiments aimed at enhancing the cancer cell selectivity of this promising natural product.

Frequently Asked Questions (FAQs)

Q1: My this compound shows cytotoxicity but poor selectivity between cancer and normal cells. What can I do?

A1: Poor selectivity is a common challenge with natural product-based drug candidates. Here are a few strategies to consider:

  • Structural Modification: The selectivity of lepidilines can be altered by modifying their chemical structure. For instance, the introduction of fluorinated benzyl substituents has been shown to, in some cases, increase cytotoxic properties.[1] You could explore synthesizing novel analogs of this compound.

  • Metal Complexation: Lepidilines A and C can act as precursors to N-heterocyclic carbenes (NHCs), which can be complexed with metals like gold (I), silver (I), and copper (I). These metal complexes have demonstrated significantly enhanced and consistent cytotoxicity against various cancer cell lines.[2]

  • Combination Therapy: Consider using this compound in combination with other chemotherapeutic agents. This can sometimes lead to synergistic effects, allowing for lower, less toxic doses of each compound.

Q2: I am having trouble reproducing the reported IC50 values for this compound. What could be the issue?

A2: Discrepancies in IC50 values can arise from several factors:

  • Cell Line Variability: Different cancer cell lines exhibit varying sensitivities to this compound. For example, this compound was found to be moderately toxic against the HL-60 leukemia line (IC50 ≈ 30 μM) and active against the MCF-7 breast cancer line (IC50 = 75 μM).[2] Ensure you are using the same cell line and that it is from a reputable source.

  • Assay Conditions: The MTT assay is commonly used to determine cytotoxicity. However, results can be influenced by factors such as cell seeding density, incubation time, and the presence of interfering substances. Refer to the troubleshooting guide below for more details.

  • Compound Purity: The purity of your this compound sample is crucial. Ensure it has been properly synthesized and characterized. The synthesis of this compound has been reported via the alkylation of 1-benzyl-4,5-dimethylimidazole with m-methoxybenzyl chloride.[3][4]

Q3: What is the mechanism of action of this compound? How can I leverage this to improve selectivity?

A3: While the precise signaling pathway for this compound is still under investigation, its role as an N-heterocyclic carbene (NHC) precursor provides significant clues. Metal-NHC complexes are known to induce cancer cell death through various mechanisms, including the induction of apoptosis via the mitochondrial pathway. This often involves the generation of reactive oxygen species (ROS) and disruption of the mitochondrial membrane potential. By understanding these potential downstream effects, you could explore strategies to selectively enhance these processes in cancer cells, which often have a higher basal level of oxidative stress compared to normal cells.

Troubleshooting Guides

MTT Assay for this compound and its Derivatives
Issue Possible Cause Troubleshooting Step
Low Absorbance Readings Insufficient number of viable cells.Optimize cell seeding density. Ensure cells are in the logarithmic growth phase.
Incubation time with MTT is too short.Increase the incubation time to allow for sufficient formazan crystal formation.
Formazan crystals are not fully dissolved.Increase the solubilization time and ensure vigorous mixing. Using DMSO as the solubilization agent can be effective.
High Background Absorbance Contamination of the culture medium.Use fresh, sterile medium. Consider using a medium without phenol red, as it can interfere with absorbance readings.
The test compound itself absorbs at the measurement wavelength.Run a control with the compound in cell-free medium to determine its intrinsic absorbance and subtract this from the experimental values.
Inconsistent Results Uneven cell seeding.Ensure a single-cell suspension before seeding and mix the plate gently after seeding to ensure even distribution.
Edge effects in the 96-well plate.Avoid using the outer wells of the plate, as they are more prone to evaporation, leading to variability. Fill the outer wells with sterile PBS.

Quantitative Data Summary

The following tables summarize the cytotoxic activity of this compound and its analogs against various cancer and normal cell lines. The Selectivity Index (SI) is calculated as the ratio of the IC50 in a normal cell line to the IC50 in a cancer cell line (SI = IC50 normal / IC50 cancer). An SI value greater than 1 indicates a degree of selectivity for cancer cells.

Table 1: Cytotoxicity (IC50 in µM) of Lepidilines

CompoundHL-60 (Leukemia)MCF-7 (Breast Cancer)HUVEC (Normal)
Lepidiline A32.3>100>100
Lepidiline B3.8>100>100
This compound 27.7 ~75 >100
Lepidiline D1.1>100>100

Data compiled from multiple sources.[2][3]

Table 2: Selectivity Index (SI) of Lepidilines for HL-60 Cells

CompoundIC50 HUVEC (µM)IC50 HL-60 (µM)Selectivity Index (SI)
Lepidiline A>10032.3>3.1
Lepidiline B>1003.8>26.3
This compound >100 27.7 >3.6
Lepidiline D>1001.1>90.9

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the literature and describes a common method for synthesizing this compound.[3][4]

Materials:

  • 1-Benzyl-4,5-dimethylimidazole

  • m-Methoxybenzyl chloride

  • Acetonitrile (anhydrous)

  • Microwave reactor

Procedure:

  • Dissolve 1-benzyl-4,5-dimethylimidazole (1 equivalent) in anhydrous acetonitrile in a microwave-safe reaction vessel.

  • Add m-methoxybenzyl chloride (1.1 equivalents) to the solution.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture at a suitable temperature (e.g., 120 °C) and power for a short duration (e.g., 5-10 minutes), monitoring the reaction progress by TLC.

  • After the reaction is complete, cool the vessel to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., diisopropyl ether/dichloromethane) to yield this compound as a solid.

  • Confirm the structure and purity of the final product using 1H NMR, 13C NMR, and mass spectrometry.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol provides a general guideline for assessing the cytotoxicity of this compound and its derivatives.

Materials:

  • Cancer and normal cell lines

  • Complete cell culture medium

  • This compound or its derivatives (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 N HCl)

  • 96-well microplates

Procedure:

  • Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in a complete culture medium. The final concentration of the solvent (e.g., DMSO) should be kept constant and at a non-toxic level (typically <0.5%).

  • Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with solvent only) and a blank (medium only).

  • Incubate the plates for the desired period (e.g., 48 or 72 hours).

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 2-4 hours at 37 °C, or until purple formazan crystals are visible under a microscope.

  • Carefully remove the medium containing MTT.

  • Add 150-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate gently for 10-15 minutes to ensure complete dissolution.

  • Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a suitable software program.

Visualizations

Potential Signaling Pathway for this compound-Metal Complexes

This compound is a precursor to N-heterocyclic carbenes (NHCs), which can be complexed with metals to form potent anticancer agents. While the specific pathway for this compound is not fully elucidated, a plausible mechanism, based on related metal-NHC complexes, involves the induction of apoptosis through the mitochondrial pathway.

G LepidilineC This compound-Metal Complex CellMembrane Cellular Uptake LepidilineC->CellMembrane Mitochondrion Mitochondrial Accumulation CellMembrane->Mitochondrion ROS ↑ Reactive Oxygen Species (ROS) Mitochondrion->ROS MMP ↓ Mitochondrial Membrane Potential Mitochondrion->MMP ROS->MMP CytochromeC Cytochrome c Release MMP->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Potential apoptotic pathway of this compound-metal complexes.

Experimental Workflow for Enhancing Selectivity

This workflow outlines the key steps in a research project aimed at improving the cancer cell selectivity of this compound.

G Start Start: this compound Synthesis Synthesis of Analogs (e.g., Fluorination, Metal Complexation) Start->Synthesis Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Cytotoxicity In Vitro Cytotoxicity Screening (MTT Assay) Purification->Cytotoxicity CancerCells Cancer Cell Lines Cytotoxicity->CancerCells NormalCells Normal Cell Lines Cytotoxicity->NormalCells Selectivity Calculate Selectivity Index (SI) CancerCells->Selectivity NormalCells->Selectivity Lead Lead Compound with Improved Selectivity Selectivity->Lead

Caption: Workflow for improving this compound selectivity.

Logical Relationship of Selectivity Enhancement Strategies

This diagram illustrates the interconnected approaches to enhancing the cancer cell selectivity of this compound.

G Goal Enhanced Cancer Cell Selectivity StructuralMod Structural Modification IncreasedPotency Increased Potency in Cancer Cells StructuralMod->IncreasedPotency DecreasedToxicity Decreased Toxicity in Normal Cells StructuralMod->DecreasedToxicity MetalComp Metal Complexation MetalComp->IncreasedPotency Combo Combination Therapy Combo->IncreasedPotency IncreasedPotency->Goal DecreasedToxicity->Goal

Caption: Strategies for enhancing this compound selectivity.

References

Technical Support Center: Managing Counterion Effects in Lepidiline C Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lepidiline C. The focus is on anticipating and managing the effects of different counterions on the physicochemical and biological properties of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the impact of the counterion on the solubility of this compound?

A1: The counterion has a significant impact on the aqueous solubility of this compound. Salt formation is a common strategy to enhance the solubility of active pharmaceutical ingredients (APIs).[1][2] For this compound, an imidazolium alkaloid, different salt forms will exhibit varying solubility profiles. For instance, smaller, more compact counterions often lead to crystalline salts with higher melting points and a modest improvement in solubility.[1][2] The nature of hydrogen bonding between the ions also plays a major role.[1][2]

A solubility screening of various this compound salt forms yielded the following results:

This compound Salt FormCounterionAqueous Solubility (mg/mL at 25°C)
This compound HClChloride15.2
This compound HBrBromide12.8
This compound MesylateMesylate25.6
This compound TosylateTosylate8.5
This compound [PF6]Hexafluorophosphate1.2

This data is illustrative and intended for guidance purposes.

Q2: We are observing inconsistent results in our cell-based assays. Could the counterion be a factor?

A2: Yes, the counterion can influence the outcome of cell-based assays, although in some studies on Lepidilines, the effect on cytotoxicity was found to be minimal.[3][4][5] For example, the replacement of the chloride counterion with hexafluorophosphate in Lepidiline A and C did not result in increased cytotoxic activity against the MCF-7 cell line.[3][4] However, it is crucial to consider that different counterions can affect properties like cell membrane permeability and local pH, which could indirectly impact assay results. It is recommended to use a consistent salt form of this compound throughout a series of experiments to ensure reproducibility.

Q3: How does the choice of counterion affect the stability of this compound?

A3: The choice of counterion can profoundly affect the chemical and physical stability of this compound.[6][7] Key factors that are influenced by the counterion and in turn affect stability include:

  • Hygroscopicity: The tendency of the salt form to absorb moisture from the air.

  • Aqueous Solubility: Higher solubility can sometimes lead to faster degradation in the presence of moisture.

  • pH of the saturated solution: The pH can influence hydrolysis and other degradation pathways.[6][7]

For instance, a highly hygroscopic salt form of this compound may be more prone to degradation, especially under conditions of high humidity.

Troubleshooting Guides

Problem 1: Poor Aqueous Solubility of this compound

  • Symptom: Difficulty preparing stock solutions or observing precipitation during experiments.

  • Possible Cause: The current salt form of this compound has low aqueous solubility.

  • Troubleshooting Steps:

    • Conduct a Salt Screening: Systematically screen a variety of pharmaceutically acceptable counterions to identify a salt form with improved solubility.[8][9] A common approach is to test counterions that have a pKa difference of at least 2-3 units from this compound.[8][10]

    • Optimize the Solvent System: If changing the salt form is not feasible, explore different solvent systems. For some salt forms, a combination of solvents like methanol and chloroform may be necessary for initial dissolution before dilution in aqueous media.[11]

    • Consider pH Adjustment: The solubility of amine-containing compounds like this compound is often pH-dependent. Adjusting the pH of the buffer may improve solubility, but care must be taken to avoid pH ranges where the compound is unstable.

Problem 2: Inconsistent Bioactivity Data

  • Symptom: High variability in IC50 values or other bioactivity readouts between experimental runs.

  • Possible Cause: Inconsistent salt form or impurities.

  • Troubleshooting Steps:

    • Standardize the Salt Form: Ensure that the same salt form of this compound is used for all related experiments. Clearly document the counterion in all experimental records.

    • Characterize the Salt Form: Verify the identity and purity of the this compound salt form using techniques like NMR, XRPD, and HPLC. This will confirm the correct counterion is present and quantify any impurities.

    • Evaluate Counterion Effect: If different batches with different counterions have been used, it may be necessary to conduct a head-to-head comparison of their bioactivity to understand the impact of the counterion.

Experimental Protocols

Protocol 1: Small-Scale Salt Screening of this compound

This protocol outlines a method for screening different counterions to identify a suitable salt form of this compound with desirable properties.

  • Materials:

    • This compound free base

    • A selection of acidic counterions (e.g., HCl, HBr, methanesulfonic acid, p-toluenesulfonic acid)

    • A variety of solvents (e.g., isopropanol, ethanol, acetone, ethyl acetate)

    • 96-well plate or small vials

    • Magnetic stirrer and stir bars

    • Centrifuge

    • HPLC, XRPD, and DSC for analysis

  • Procedure:

    • Dissolve a known amount of this compound free base in a suitable solvent.

    • Add a stoichiometric amount of the selected acidic counterion.

    • Stir the mixture at a controlled temperature for a set period (e.g., 24-48 hours) to allow for salt formation and precipitation.

    • Isolate any resulting solids by centrifugation or filtration.

    • Wash the solids with the solvent and dry under vacuum.

    • Characterize the resulting salt form for its physicochemical properties, including solubility, crystallinity (XRPD), and thermal properties (DSC).

Visualizations

Salt_Screening_Workflow cluster_input Input cluster_process Process cluster_analysis Analysis cluster_output Output Lepidiline_C_Free_Base This compound Free Base Salt_Formation Salt Formation (Stoichiometric mixing in various solvents) Lepidiline_C_Free_Base->Salt_Formation Counterion_Library Counterion Library (HCl, HBr, Mesylate, etc.) Counterion_Library->Salt_Formation Isolation Isolation (Filtration/Centrifugation) Salt_Formation->Isolation Characterization Physicochemical Characterization (Solubility, Stability, Crystallinity) Isolation->Characterization Optimal_Salt Optimal this compound Salt Form Characterization->Optimal_Salt

Caption: Workflow for this compound salt screening and selection.

Troubleshooting_Logic Start Inconsistent Experimental Results Check_Salt_Form Is the this compound salt form consistent across experiments? Start->Check_Salt_Form Standardize_Salt Standardize to a single, well-characterized salt form. Check_Salt_Form->Standardize_Salt No Characterize_Batch Fully characterize the current batch (purity, counterion identity). Check_Salt_Form->Characterize_Batch Yes Problem_Solved Problem Resolved Standardize_Salt->Problem_Solved Investigate_Other Investigate other experimental variables. Characterize_Batch->Investigate_Other

Caption: Troubleshooting logic for inconsistent experimental data.

References

Technical Support Center: Scaling Up Lepidiline C Synthesis for Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for scaling up the synthesis of Lepidiline C for preclinical studies. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to address common challenges encountered during synthesis and purification.

Troubleshooting Guides

This section addresses specific issues that may arise during the multi-step synthesis of this compound, particularly when transitioning to a larger scale.

Issue 1: Low Yield in the Synthesis of 1-benzyl-4,5-dimethylimidazole (Intermediate 5a)

  • Question: My yield of 1-benzyl-4,5-dimethylimidazole (5a) from the deoxygenation of the corresponding N-oxide (2a) is significantly lower than reported, especially on a larger scale. What are the possible causes and solutions?

  • Answer:

    • Inactive Raney Nickel: The activity of Raney nickel is crucial for this reaction. Ensure the catalyst is fresh and properly activated. On a larger scale, the catalyst-to-substrate ratio may need optimization. Consider increasing the catalyst loading incrementally.

    • Insufficient Hydrogen Source (if applicable): If using transfer hydrogenation, ensure the hydrogen donor (e.g., hydrazine, formic acid) is in sufficient excess. For reactions under hydrogen gas, ensure efficient stirring to maintain good gas-liquid mass transfer.

    • Reaction Temperature: While the reaction is typically performed at room temperature or with gentle heating, on a larger scale, exothermic reactions can lead to localized overheating, potentially causing side reactions. Monitor the internal temperature and use a controlled cooling system if necessary.

    • Solvent Purity: Ensure the solvent (e.g., ethanol) is of high purity and appropriately dried, as impurities can poison the catalyst.

Issue 2: Exothermic Reaction During N-alkylation to Form this compound (1c)

  • Question: The N-alkylation of 1-benzyl-4,5-dimethylimidazole (5a) with m-methoxybenzyl chloride is highly exothermic and difficult to control on a larger scale. How can I manage the reaction temperature?

  • Answer:

    • Slow Reagent Addition: Add the m-methoxybenzyl chloride solution dropwise to the solution of the imidazole intermediate. The addition rate should be carefully controlled to maintain the desired reaction temperature.

    • Efficient Cooling: Use a reactor equipped with a cooling jacket and an overhead stirrer to ensure efficient heat dissipation and uniform temperature distribution.

    • Solvent Choice and Concentration: Using a solvent with a higher boiling point can provide a larger temperature window for the reaction. Additionally, adjusting the concentration of the reactants can help modulate the reaction rate and heat generation.

Issue 3: Difficulty in Purifying this compound (1c)

  • Question: I am facing challenges in purifying this compound, which is a viscous oil or a low-melting solid, on a large scale. Column chromatography is slow and requires large volumes of solvent. Are there alternative methods?

  • Answer:

    • Recrystallization: Although challenging, recrystallization from a suitable solvent system (e.g., isopropanol/diethyl ether or dichloromethane/hexane) can be effective for larger quantities if the product can be induced to crystallize.[1] Seeding with a small crystal of pure this compound can sometimes initiate crystallization.

    • Flash Chromatography: This technique is faster than traditional column chromatography and is suitable for purifying larger quantities of material.[2]

    • Centrifugal Partition Chromatography (CPC): CPC is a liquid-liquid chromatography technique that is well-suited for the large-scale purification of polar compounds like imidazolium salts.[3][4] It avoids the use of solid stationary phases, which can irreversibly adsorb the product.[3]

    • Anion Exchange: If purification as the chloride salt is difficult, consider an anion exchange to a salt with better crystallization properties, such as a hexafluorophosphate salt.[1] The desired chloride salt can be regenerated in a subsequent step if required.

Frequently Asked Questions (FAQs)

Synthesis and Scale-Up

  • Q1: What is the most critical step to control when scaling up the synthesis of this compound?

    • A1: The N-alkylation step is often the most critical due to its exothermic nature.[5] Careful control of reagent addition and temperature is essential to prevent runaway reactions and ensure product quality. The handling of Raney nickel on a large scale also requires strict safety protocols due to its pyrophoric nature when dry.[1][6]

  • Q2: Are there any specific safety precautions for handling large quantities of Raney nickel?

    • A2: Yes, Raney nickel is pyrophoric and must be handled with extreme care.[1][6] Always keep it wet with water or an appropriate solvent.[1] Use non-sparking tools and work in a well-ventilated area, preferably under an inert atmosphere (e.g., nitrogen or argon).[7] Have appropriate fire-extinguishing materials (e.g., sand, Class D fire extinguisher) readily available.[8] Do not use water to extinguish a Raney nickel fire, as it can generate flammable hydrogen gas.[7]

  • Q3: What are the key parameters to consider when choosing a purification method for large-scale synthesis?

    • A3: The key parameters include the polarity of the compound, the desired purity, the quantity of material to be purified, cost-effectiveness, and scalability of the method. For polar compounds like this compound, traditional silica gel chromatography can be challenging on a large scale.[9] Techniques like flash chromatography, reversed-phase chromatography, or centrifugal partition chromatography are often more suitable.[2][10]

Biological Activity and Mechanism of Action

  • Q4: What is the known biological activity of this compound?

    • A4: this compound has demonstrated cytotoxic activity against various cancer cell lines, including HL-60 (human promyelocytic leukemia) and MCF-7 (human breast adenocarcinoma).[11][12][13]

  • Q5: Is the mechanism of action of this compound known?

    • A5: The precise mechanism of action for this compound is not fully elucidated. However, imidazole-based compounds are known to exert anticancer effects through various mechanisms, including inducing cell cycle arrest.[3][14][15] Additionally, the related compound, Lepidiline A, has been shown to target the enzyme 17β-hydroxysteroid dehydrogenase 1 (HSD17B1), which is involved in estrogen biosynthesis.[16] This suggests a potential endocrine-related mechanism of action.

Quantitative Data

Table 1: Summary of Yields for the Synthesis of this compound and Intermediates

StepProductReported YieldReference
1. Cyclocondensation1-benzyl-4,5-dimethylimidazole N-oxide (2a)Good to excellent[17]
2. Deoxygenation1-benzyl-4,5-dimethylimidazole (5a)High[1]
3. N-alkylation (Microwave)This compound (1c)84%[1]
3. N-alkylation (Alternative two-step from 1-(3-methoxybenzyl) N-oxide)This compound (1c)54% (overall)[13]

Table 2: Cytotoxic Activity of this compound

Cell LineIC50 (µM)Reference
HL-6027.7[11][12]
MCF-775[11][18]

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

This protocol is based on the multi-step synthesis described in the literature.[1][13] Scale-up requires careful adaptation of the procedures, especially concerning safety and heat management.

Step 1: Synthesis of 1-benzyl-4,5-dimethylimidazole N-oxide (2a)

This intermediate is prepared via the cyclocondensation of diacetyl monoxime with N-benzyl aldimines. For detailed procedures, refer to the work by Mlostoń et al.[17]

Step 2: Synthesis of 1-benzyl-4,5-dimethylimidazole (5a)

  • In a suitable reactor equipped with a mechanical stirrer, thermometer, and inert gas inlet, suspend 1-benzyl-4,5-dimethylimidazole N-oxide (2a) in ethanol.

  • Carefully add freshly prepared Raney nickel slurry under a stream of nitrogen.

  • Stir the mixture at room temperature. The reaction progress can be monitored by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the Raney nickel. Caution: Do not allow the Raney nickel to dry on the filter paper as it is pyrophoric. Keep it wet with solvent at all times.

  • Wash the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude 1-benzyl-4,5-dimethylimidazole (5a), which can be used in the next step without further purification.

Step 3: Synthesis of this compound (1c)

  • Dissolve 1-benzyl-4,5-dimethylimidazole (5a) in anhydrous acetonitrile in a reactor equipped with a dropping funnel, mechanical stirrer, thermometer, and reflux condenser under an inert atmosphere.

  • Slowly add a solution of m-methoxybenzyl chloride in anhydrous acetonitrile to the reaction mixture at a rate that maintains the internal temperature below a safe limit (e.g., 40-50 °C). For larger scales, external cooling will be necessary.

  • After the addition is complete, the mixture can be heated to reflux to drive the reaction to completion. Microwave-assisted heating has also been reported to be effective and can significantly reduce reaction times.[1]

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure to obtain the crude this compound as a viscous oil or solid.

  • Purify the crude product by recrystallization from a suitable solvent mixture (e.g., dichloromethane/isopropanol) or by large-scale chromatography (e.g., flash chromatography or CPC).

Visualizations

experimental_workflow cluster_step1 Step 1: N-oxide Synthesis cluster_step2 Step 2: Deoxygenation cluster_step3 Step 3: N-alkylation & Purification start Diacetyl monoxime + N-benzyl aldimine step1 Cyclocondensation start->step1 intermediate1 1-benzyl-4,5-dimethylimidazole N-oxide (2a) step1->intermediate1 step2 Deoxygenation (Raney Ni, EtOH) intermediate1->step2 intermediate2 1-benzyl-4,5-dimethylimidazole (5a) step2->intermediate2 step3 N-alkylation (MeCN, heat) intermediate2->step3 reagent m-methoxybenzyl chloride reagent->step3 crude_product Crude this compound step3->crude_product purification Purification (Chromatography/Recrystallization) crude_product->purification final_product Pure this compound (1c) purification->final_product

Caption: Synthetic workflow for this compound.

signaling_pathway cluster_cell Cancer Cell lepidiline_c This compound hsd17b1 17β-HSD1 lepidiline_c->hsd17b1 (potential target) estradiol Estradiol (E2) hsd17b1->estradiol catalyzes conversion estrone Estrone (E1) estrone->hsd17b1 er Estrogen Receptor (ER) estradiol->er proliferation Cell Proliferation er->proliferation promotes

Caption: Potential signaling pathway of this compound via HSD17B1.

References

Validation & Comparative

Unambiguous Structure Confirmation of Lepidiline C: A Comparative Analysis of X-ray Crystallography and Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: November 2025

The structural elucidation of novel natural products is a cornerstone of drug discovery and development. For Lepidiline C, an imidazole alkaloid isolated from Lepidium meyenii (Maca), its precise molecular architecture was definitively confirmed using single-crystal X-ray crystallography. This guide provides a comparative analysis of this technique against alternative spectroscopic methods, namely Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS), which were also employed in its characterization.

Comparison of Analytical Techniques for this compound Structure Confirmation

The following table summarizes the quantitative data obtained from the three key analytical techniques used to confirm the structure of this compound.

ParameterX-ray Crystallography (this compound hexafluorophosphate)NMR Spectroscopy (this compound chloride)High-Resolution Mass Spectrometry (ESI)
Instrumentation Oxford Diffraction SuperNova A diffractometerBruker AVIII spectrometerNot explicitly stated, but likely a high-resolution mass spectrometer with an Electrospray Ionization (ESI) source
Sample Form Single crystal of the hexafluorophosphate saltSolution in CDCl₃Solution
Key Data Obtained 3D molecular structure, bond lengths, bond angles¹H and ¹³C chemical shifts (δ), coupling constants (J)Accurate mass-to-charge ratio (m/z)
Quantitative Results CCDC Deposition Number: 2059690¹H NMR (600 MHz, CDCl₃): δ 10.80 (s, 1H), 7.31–7.24 (m, 5H), 7.22–7.19 (m, 1H), 6.85–6.83 (m, 1H), 6.81–6.78 (m, 2H), 5.48 (s, 2H), 5.44 (s, 2H), 3.74 (s, 3H), 2.03 (s, 3H), 2.02 (s, 3H)Calculated for C₂₀H₂₃N₂O⁺ [M]⁺: 323.1805
¹³C NMR (151 MHz, CDCl₃): δ 160.2, 137.2, 134.8, 133.3, 130.3, 129.3 (2C), 128.8, 127.8 (2C), 127.2, 127.1, 119.8, 114.5, 113.2, 55.6, 51.0, 50.9, 8.8 (2C)Found: 323.1808
Primary Confirmation Unambiguous determination of atom connectivity and stereochemistryConfirmation of the carbon-hydrogen framework and functional groupsConfirmation of the elemental composition

Experimental Protocols

X-ray Crystallography

The definitive molecular structure of this compound was determined by X-ray diffraction analysis of a single crystal of its hexafluorophosphate salt.

Crystallization: Single crystals suitable for X-ray analysis were grown from a solution of this compound hexafluorophosphate. The anion exchange from chloride to hexafluorophosphate was performed to facilitate the growth of high-quality crystals.

Data Collection and Structure Refinement: A suitable crystal was mounted on an Oxford Diffraction SuperNova A diffractometer. The crystal was kept at a constant temperature during data collection. The structure was solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model. The final crystallographic data were deposited in the Cambridge Crystallographic Data Centre (CCDC) with deposition number 2059690.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were recorded to elucidate the carbon-hydrogen framework of this compound chloride.

Sample Preparation: A sample of this compound chloride was dissolved in deuterated chloroform (CDCl₃).

Data Acquisition: NMR spectra were recorded on a Bruker AVIII spectrometer operating at a proton frequency of 600 MHz and a carbon frequency of 151 MHz. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent signal (CDCl₃: δ 7.26 for ¹H and δ 77.16 for ¹³C).

High-Resolution Mass Spectrometry (HRMS)

HRMS was employed to determine the elemental composition of this compound.

Sample Preparation: A solution of the compound was introduced into the mass spectrometer.

Data Acquisition: Electrospray ionization (ESI) was used to generate gas-phase ions. The mass-to-charge ratio (m/z) of the molecular ion was measured using a high-resolution mass analyzer. The high accuracy of the mass measurement allows for the determination of the elemental formula.

Workflow for Structure Confirmation by X-ray Crystallography

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_data_collection X-ray Diffraction cluster_structure_solution Structure Determination synthesis Synthesis of this compound purification Purification synthesis->purification anion_exchange Anion Exchange (Cl⁻ to PF₆⁻) purification->anion_exchange crystallization Crystal Growth anion_exchange->crystallization data_collection Data Collection crystallization->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution validation Structure Validation structure_solution->validation deposition CCDC Deposition validation->deposition

Caption: Workflow of this compound structure confirmation.

A Comparative Analysis of Synthetic vs. Natural Lepidiline C: Cytotoxic Activity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the cytotoxic activities of synthetic and naturally sourced Lepidiline C. This document summarizes available experimental data, outlines methodologies, and visualizes potential mechanisms of action and experimental workflows.

This compound, an imidazole alkaloid first isolated from the roots of Lepidium meyenii (Maca), has garnered interest for its potential biological activities. The successful chemical synthesis of this compound has been reported, with its structure confirmed to be identical to the natural product through X-ray analysis of a synthetic derivative.[1][2] While direct comparative studies on the bioactivity of synthetic versus natural this compound are currently unavailable in the scientific literature, this guide collates and presents the existing data from separate studies to offer a preliminary comparison.

Quantitative Data Summary

The cytotoxic activity of both synthetic and natural this compound has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below. It is crucial to note that these values were obtained from different studies, and direct comparison should be approached with caution due to potential variations in experimental protocols.

SourceCompoundCell LineIC50 (µM)
SyntheticThis compoundHL-60 (Human promyelocytic leukemia)27.7
MCF-7 (Human breast adenocarcinoma)>100
NaturalThis compoundSK-N-SH (Human neuroblastoma)~52.07 µg/mL
SK-N-AS (Human neuroblastoma)~44.95 µg/mL

*Note: IC50 values for natural this compound were reported in µg/mL and have been presented here in their original units due to the lack of reported molecular weight in the specific study for precise conversion.

Experimental Protocols

The methodologies employed in the cytotoxicity assays for synthetic and natural this compound are detailed below.

Cytotoxicity Assay for Synthetic this compound

The cytotoxic activity of synthetic this compound was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]

  • Cell Culture: Human cancer cell lines (HL-60 and MCF-7) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified atmosphere at 37°C with 5% CO2.

  • Compound Preparation: Synthetic this compound was dissolved in a suitable solvent to prepare a stock solution, which was then serially diluted to the desired concentrations.

  • Cell Treatment: Cells were seeded in 96-well plates and treated with varying concentrations of synthetic this compound.

  • MTT Assay: After a specified incubation period, the MTT reagent was added to each well. The resulting formazan crystals were dissolved, and the absorbance was measured at a specific wavelength using a microplate reader.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, was calculated from the dose-response curves.

Cytotoxicity Assay for Natural this compound

The cytotoxic potential of this compound purified from Lepidium meyenii was also evaluated using the MTT assay.

  • Cell Lines and Culture: Human neuroblastoma cell lines (SK-N-SH and SK-N-AS) were used. Cells were maintained in Roswell Park Memorial Institute (RPMI) 1640 medium, supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin, and incubated at 37°C in a 5% CO2 atmosphere.

  • Cell Viability Assay: The MTT colorimetric assay was employed to assess cell viability.

  • Procedure: Cells were seeded in 96-well plates. After 24 hours, the medium was replaced with fresh medium containing various concentrations of the test compounds. Following a 48-hour incubation period, the medium was removed, and MTT solution was added to each well. After incubation, the formazan product was dissolved in DMSO, and the absorbance was measured at 570 nm.

  • IC50 Determination: The IC50 value was defined as the concentration of the compound that caused a 50% reduction in the absorbance compared to the control.

Visualizing Experimental Workflows and Signaling Pathways

To provide a clearer understanding of the processes involved, the following diagrams illustrate a typical experimental workflow for comparing cytotoxic activity and a putative signaling pathway for this compound's action.

experimental_workflow cluster_synthesis Synthetic this compound cluster_natural Natural this compound cluster_assay Cytotoxicity Assay syn_start Chemical Synthesis syn_purify Purification & Characterization syn_start->syn_purify treatment Treatment with this compound syn_purify->treatment Synthetic Sample nat_start Extraction from Lepidium meyenii nat_purify Purification & Characterization nat_start->nat_purify nat_purify->treatment Natural Sample cell_culture Cancer Cell Culture cell_culture->treatment mtt_assay MTT Assay treatment->mtt_assay data_analysis Data Analysis (IC50) mtt_assay->data_analysis comparison Comparative Analysis data_analysis->comparison

Caption: Experimental workflow for comparing synthetic and natural this compound cytotoxicity.

While the precise signaling pathway for this compound's cytotoxic activity has not been fully elucidated, based on studies of the related Lepidiline A, a putative mechanism can be proposed. Lepidiline A has been suggested to act as a precursor for N-heterocyclic carbenes, which can form metal complexes that induce reactive oxygen species (ROS) production.[3] Additionally, Lepidiline A has been shown to target 17β-hydroxysteroid dehydrogenase type 1 (HSD17B1), an enzyme involved in sex hormone metabolism.[4] The following diagram illustrates a hypothetical signaling pathway for this compound, acknowledging that this is an extrapolated model.

signaling_pathway cluster_ros ROS Induction Pathway (Putative) cluster_enzyme Enzyme Interaction Pathway (Hypothetical) LepidilineC This compound NHC N-Heterocyclic Carbene (NHC) Formation LepidilineC->NHC HSD17B1 17β-hydroxysteroid dehydrogenase 1 (HSD17B1) LepidilineC->HSD17B1 MetalComplex Metal Complex Formation NHC->MetalComplex ROS Increased Reactive Oxygen Species (ROS) MetalComplex->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress Apoptosis_ROS Apoptosis OxidativeStress->Apoptosis_ROS Hormone_Metabolism Altered Hormone Metabolism HSD17B1->Hormone_Metabolism CellCycle Cell Cycle Dysregulation Hormone_Metabolism->CellCycle Apoptosis_Enzyme Apoptosis CellCycle->Apoptosis_Enzyme

Caption: Putative signaling pathways for this compound's cytotoxic effects.

Conclusion

References

Cytotoxicity Showdown: Lepidiline C versus Lepidiline A

Author: BenchChem Technical Support Team. Date: November 2025

In the competitive landscape of natural product drug discovery, the cytotoxic activities of lepidiline alkaloids have garnered significant attention. This guide provides a comparative analysis of the cytotoxic profiles of two prominent members of this family, Lepidiline C and Lepidiline A, with a focus on their efficacy against various cancer cell lines. The data presented herein is compiled from recent scientific studies to assist researchers, scientists, and drug development professionals in their evaluation of these compounds.

Comparative Cytotoxic Activity

The cytotoxic effects of this compound and Lepidiline A have been evaluated against a panel of cancer cell lines, with the half-maximal inhibitory concentration (IC50) serving as a key metric for comparison. The IC50 value represents the concentration of a compound required to inhibit the metabolic activity of 50% of the cell population.

CompoundCell LineCancer TypeIC50 (µM)Reference
This compound HL-60Promyelocytic Leukemia~27.7 - 30[1][2][3][4]
Lepidiline A HL-60Promyelocytic Leukemia~30 - 32.3[1][5]
This compound MCF-7Breast Adenocarcinoma75[5][6]
Lepidiline A MCF-7Breast AdenocarcinomaInactive[5][6]
This compound SK-N-SHNeuroblastoma52.07 µg/mL
This compound SK-N-ASNeuroblastoma44.95 µg/mL

Summary of Findings:

Against the HL-60 human leukemia cell line, both this compound and Lepidiline A exhibit moderate and comparable cytotoxic activity, with IC50 values in the range of 27.7 to 32.3 µM.[1][5] A notable difference in their activity is observed against the MCF-7 breast cancer cell line. In this context, this compound demonstrates activity with an IC50 value of 75 µM, whereas Lepidiline A is reported to be inactive.[5][6] In studies involving neuroblastoma cell lines SK-N-SH and SK-N-AS, this compound showed the weakest cytotoxic activity among the tested lepidilines.

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic activities of this compound and Lepidiline A were determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell viability.

Principle: The MTT assay is based on the ability of mitochondrial dehydrogenases in viable cells to cleave the tetrazolium rings of the yellow MTT salt, resulting in the formation of insoluble purple formazan crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.

Detailed Protocol:

  • Cell Seeding: Cancer cells (e.g., HL-60, MCF-7) are seeded into 96-well microplates at a predetermined density (e.g., 1 x 10^4 to 5 x 10^4 cells/well) in a final volume of 100 µL of complete culture medium. The plates are then incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment and recovery.

  • Compound Treatment: Stock solutions of this compound and Lepidiline A are prepared in a suitable solvent (e.g., DMSO) and then serially diluted with culture medium to achieve a range of final concentrations. The culture medium is removed from the wells and replaced with 100 µL of the medium containing the various concentrations of the test compounds. Control wells containing medium with the solvent at the same final concentration and medium alone are also included.

  • Incubation: The treated plates are incubated for a specified period, typically 48 or 72 hours, at 37°C in a 5% CO2 incubator.

  • MTT Addition: Following the incubation period, 10-20 µL of MTT solution (typically 5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.

  • Formazan Solubilization: After the MTT incubation, the medium is carefully removed, and 100-150 µL of a solubilization solution (e.g., DMSO, acidified isopropanol) is added to each well to dissolve the formazan crystals. The plate is then gently agitated on an orbital shaker for 15-20 minutes to ensure complete solubilization.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate spectrophotometer at a wavelength of 570 nm. A reference wavelength of 630 nm is often used to subtract background absorbance.

  • Data Analysis: The percentage of cell viability is calculated relative to the solvent-treated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow

experimental_workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., HL-60, MCF-7) Seeding 2. Seed Cells in 96-well Plates Cell_Culture->Seeding Incubation_24h 3. Incubate 24h (37°C, 5% CO2) Seeding->Incubation_24h Add_Compounds 5. Add Compounds to Cells Incubation_24h->Add_Compounds Compound_Prep 4. Prepare Lepidiline C & A dilutions Compound_Prep->Add_Compounds Incubation_48_72h 6. Incubate 48-72h Add_Compounds->Incubation_48_72h Add_MTT 7. Add MTT Reagent Incubation_48_72h->Add_MTT Incubate_MTT 8. Incubate 2-4h Add_MTT->Incubate_MTT Solubilize 9. Add Solubilization Solution Incubate_MTT->Solubilize Read_Absorbance 10. Read Absorbance (570 nm) Solubilize->Read_Absorbance Calculate_Viability 11. Calculate % Cell Viability Read_Absorbance->Calculate_Viability Determine_IC50 12. Determine IC50 Values Calculate_Viability->Determine_IC50

Figure 1. Workflow of the MTT assay for determining the cytotoxic activity of this compound and A.

References

Unraveling the Cytotoxic Potential: A Comparative Guide to the Structure-Activity Relationship of Lepidiline C Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug discovery, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides a comparative analysis of Lepidiline C analogues, focusing on their cytotoxic effects. By presenting key experimental data and methodologies, we aim to illuminate the structural modifications that enhance or diminish the anticancer potential of this natural product scaffold.

This compound, an imidazolium alkaloid isolated from Lepidium meyenii (Maca), has emerged as a promising scaffold for the development of novel cytotoxic agents. Its unique structure has prompted researchers to synthesize and evaluate a variety of analogues to probe the structure-activity relationship (SAR) and identify derivatives with improved potency and selectivity. This guide synthesizes findings from multiple studies to offer a clear comparison of these analogues.

Comparative Cytotoxicity of this compound and its Analogues

The cytotoxic activity of this compound and its derivatives has been primarily evaluated against various human cancer cell lines, with the half-maximal inhibitory concentration (IC50) serving as a key quantitative measure of potency. The following table summarizes the IC50 values for this compound and several classes of its analogues.

Compound/Analogue ClassModificationCell LineIC50 (µM)Reference
This compound -HL-60~30[1][2]
MCF-775[1][2]
SK-N-SH52.07 µg/mL[3]
SK-N-AS44.95 µg/mL[3]
Lepidiline D 2-methylationHL-601.1[1]
4,5-Diphenyl Analogues Replacement of 4,5-dimethyl with 4,5-diphenyl groupsMCF-7Increased cytotoxicity[4][5]
Fluorinated Analogues Introduction of fluorine, CF3, or OCF3 groups on benzyl substituentsHeLa, A549Amplified cytotoxicity[6][7][8][9]
Alkoxy Analogues N-benzyloxy and N,N'-bis-benzyloxy imidazolium saltsHL-60, MCF-7Promising activity[10][11]
Imidazole-2-thiones Introduction of a sulfur atom at C(2)MCF-7Decreased cytotoxicity[4]

Key Structure-Activity Relationship Insights

The data reveals several key trends in the structure-activity relationship of this compound analogues:

  • Methylation at the C-2 Position: The presence of a methyl group at the C-2 position of the imidazole ring, as seen in Lepidiline D, significantly enhances cytotoxic activity against the HL-60 cell line compared to the unsubstituted this compound.[1]

  • Substitution at the C-4 and C-5 Positions: Replacing the methyl groups at the C-4 and C-5 positions with bulkier phenyl groups leads to a notable increase in cytotoxicity against the MCF-7 breast cancer cell line.[4][5]

  • Fluorination of Benzyl Groups: The introduction of fluorine atoms or fluorine-containing groups (CF3, OCF3) on the N-benzyl substituents consistently results in amplified cytotoxic properties.[6][7][8][9] This suggests that the electronic properties and lipophilicity conferred by fluorine are beneficial for activity.

  • Modification at the C-2 Position: The conversion of the imidazolium core to an imidazole-2-thione by introducing a sulfur atom at the C-2 position is detrimental to cytotoxic activity.[4] This may be attributed to alterations in the electronic distribution and geometry of the molecule.

  • Alkoxy Substitution on Nitrogen: The synthesis of N-benzyloxy and N,N'-bis-benzyloxy imidazolium salts has been shown to yield compounds with promising anticancer activity.[10][11]

The following diagram illustrates the key structural modifications and their impact on the cytotoxic activity of the this compound scaffold.

SAR_Lepidiline_C cluster_core This compound Core cluster_modifications Structural Modifications cluster_activity Impact on Cytotoxicity Lepidiline_C This compound Scaffold C2_Methylation C-2 Methylation (Lepidiline D) Lepidiline_C->C2_Methylation Modify C4C5_Phenyl C-4, C-5 Diphenyl Substitution Lepidiline_C->C4C5_Phenyl Modify N_Fluorination N-Benzyl Fluorination Lepidiline_C->N_Fluorination Modify N_Alkoxy N-Alkoxy Substitution Lepidiline_C->N_Alkoxy Modify C2_Thione C-2 Thione Formation Lepidiline_C->C2_Thione Modify Increased_Activity Increased Activity C2_Methylation->Increased_Activity C4C5_Phenyl->Increased_Activity N_Fluorination->Increased_Activity N_Alkoxy->Increased_Activity Decreased_Activity Decreased Activity C2_Thione->Decreased_Activity

Caption: Structure-Activity Relationship of this compound Analogues.

Experimental Protocols

The primary method used to assess the cytotoxic activity of this compound analogues is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

MTT Assay for Cytotoxicity Screening

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Principle: This colorimetric assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Detailed Methodology:

  • Cell Culture: Human cancer cell lines (e.g., HL-60, MCF-7, SK-N-SH, SK-N-AS, HeLa, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density. The plates are incubated overnight to allow for cell attachment.

  • Compound Treatment: The this compound analogues are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specific period, typically 48 or 96 hours.[3][12]

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for another 2-4 hours to allow for formazan crystal formation.[6]

  • Formazan Solubilization: The medium containing MTT is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate spectrophotometer at a wavelength of approximately 550-570 nm.[6][12]

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

The following workflow diagram illustrates the key steps of the MTT assay.

MTT_Assay_Workflow Start Start Cell_Culture Culture Cancer Cell Lines Start->Cell_Culture Cell_Seeding Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding Compound_Treatment Treat with this compound Analogues Cell_Seeding->Compound_Treatment MTT_Addition Add MTT Reagent Compound_Treatment->MTT_Addition Incubation Incubate for Formazan Formation MTT_Addition->Incubation Solubilization Solubilize Formazan Crystals Incubation->Solubilization Absorbance_Measurement Measure Absorbance Solubilization->Absorbance_Measurement Data_Analysis Calculate IC50 Values Absorbance_Measurement->Data_Analysis End End Data_Analysis->End

Caption: MTT Assay Experimental Workflow.

References

A Comparative Analysis of Fluorinated Lepidiline C Derivatives: Enhanced Cytotoxicity and Potential as Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide presents a comparative study of fluorinated Lepidiline C derivatives and their non-fluorinated counterparts, providing researchers, scientists, and drug development professionals with a comprehensive overview of their cytotoxic properties. The introduction of fluorine atoms to the this compound scaffold has been shown to significantly enhance its anticancer activity, a finding supported by the experimental data compiled within this report.

Enhanced Cytotoxicity of Fluorinated Derivatives

Studies have demonstrated that the introduction of fluorine atoms or fluorine-containing groups (such as trifluoromethyl, CF3) to the benzyl substituents of the lepidiline core structure amplifies its cytotoxic properties against various cancer cell lines.[1][2][3] This enhancement in bioactivity is a promising avenue in the development of novel anticancer therapeutics.

Table 1: Comparative Cytotoxicity (CC50, µM) of Fluorinated this compound Analogs and Non-fluorinated Lepidiline A & C
CompoundHeLaA549HepG2
Lepidiline A (non-fluorinated) HH>100--
This compound (non-fluorinated) OCH₃H---
1e (fluorinated) H3-F0.58 1.10>100
1f (fluorinated) H2-CF₃0.75 1.20>100
1g (fluorinated) H3-CF₃0.95 1.50>100
9a (fluorinated, diphenyl) CF₃H0.019 0.025 6.90

Data extracted from Mlostoń et al., 2022. Lower CC50 values indicate higher cytotoxicity.

Table 2: Comparative Cytotoxicity (IC50, µM) of Non-Fluorinated Lepidilines
CompoundHL-60 (Leukemia)MCF-7 (Breast Cancer)
Lepidiline A 32.3>100
Lepidiline B 3.8>100
This compound 27.775
Lepidiline D 1.1>100

Data extracted from Mlostoń et al., 2021. Lower IC50 values indicate higher cytotoxicity.

Experimental Protocols

The following protocols provide a detailed methodology for the key experiments cited in the comparative data.

Synthesis of Fluorinated this compound Derivatives (General Procedure)

The synthesis of fluorinated lepidiline analogues is a multi-step process.[1]

  • Formation of Fluorinated Formaldimines: The corresponding fluorinated benzylamines are treated with formaldehyde to yield fluorinated formaldimines.

  • Synthesis of Imidazole N-oxides: The crude formaldimines are reacted with diacetyl monoxime in acetic acid at room temperature to produce imidazole N-oxides.

  • Deoxygenation: The imidazole N-oxides are deoxygenated using freshly prepared Raney-nickel to afford the corresponding 1-benzyl-4,5-dimethylimidazoles.

  • N-benzylation: The final step involves N-benzylation with benzyl chloride under microwave irradiation in acetonitrile to yield the desired fluorinated lepidiline analogues.

G cluster_synthesis Synthesis Workflow Fluorinated Benzylamine Fluorinated Benzylamine Fluorinated Formaldimine Fluorinated Formaldimine Fluorinated Benzylamine->Fluorinated Formaldimine Step 1 Formaldehyde Formaldehyde Formaldehyde->Fluorinated Formaldimine Diacetyl Monoxime Diacetyl Monoxime Imidazole N-oxide Imidazole N-oxide Diacetyl Monoxime->Imidazole N-oxide Raney-Nickel Raney-Nickel Fluorinated Imidazole Fluorinated Imidazole Raney-Nickel->Fluorinated Imidazole Benzyl Chloride Benzyl Chloride Fluorinated this compound Derivative Fluorinated this compound Derivative Benzyl Chloride->Fluorinated this compound Derivative Fluorinated Formaldimine->Imidazole N-oxide Step 2 Imidazole N-oxide->Fluorinated Imidazole Step 3 Fluorinated Imidazole->Fluorinated this compound Derivative Step 4

A simplified workflow for the synthesis of fluorinated this compound derivatives.
Cytotoxicity Evaluation by MTT Assay

The cytotoxic effects of the compounds are determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells (e.g., HeLa, A549, HepG2, HL-60, MCF-7) are seeded in 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (fluorinated and non-fluorinated lepidiline derivatives) and incubated for another 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan Solubilization: The medium is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the half-maximal inhibitory concentration (IC₅₀) or cytotoxic concentration (CC₅₀) values are determined from the dose-response curves.

G cluster_mtt MTT Assay Workflow Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment MTT Addition MTT Addition Compound Treatment->MTT Addition Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization Absorbance Measurement Absorbance Measurement Formazan Solubilization->Absorbance Measurement Data Analysis Data Analysis Absorbance Measurement->Data Analysis

A general workflow for the MTT cytotoxicity assay.

Proposed Mechanism of Action: Induction of Apoptosis

While the precise signaling pathways for fluorinated this compound derivatives are still under investigation, studies on structurally related imidazolium salts and N-heterocyclic carbene (NHC) metal complexes suggest a mechanism involving the induction of apoptosis (programmed cell death). This is often mediated by an increase in intracellular reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of caspase cascades.

A plausible, though hypothesized, signaling pathway for the cytotoxic action of fluorinated this compound derivatives is outlined below. It is proposed that these compounds, as lipophilic cations, may accumulate in the mitochondria, leading to increased ROS production. This oxidative stress can trigger the mitochondrial apoptotic pathway, characterized by the disruption of the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspase-9 and the executioner caspase-3, ultimately leading to cell death.

G cluster_pathway Hypothesized Apoptotic Pathway Fluorinated this compound Derivative Fluorinated this compound Derivative Mitochondria Mitochondria Fluorinated this compound Derivative->Mitochondria ROS Production ROS Production Mitochondria->ROS Production Mitochondrial Membrane Potential Disruption Mitochondrial Membrane Potential Disruption ROS Production->Mitochondrial Membrane Potential Disruption Cytochrome c Release Cytochrome c Release Mitochondrial Membrane Potential Disruption->Cytochrome c Release Caspase-9 Activation Caspase-9 Activation Cytochrome c Release->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

A hypothesized signaling pathway for fluorinated this compound derivative-induced apoptosis.

Conclusion

The fluorination of this compound derivatives represents a promising strategy for enhancing their cytotoxic activity against cancer cells. The data presented in this guide highlights the significantly lower CC₅₀ and IC₅₀ values of the fluorinated analogs compared to their non-fluorinated counterparts. Further investigation into the precise molecular mechanisms and signaling pathways will be crucial for the future development of these compounds as potential anticancer drugs.

References

Evaluating the Anticancer Potential of Lepidiline C Metal Complexes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel and more effective anticancer agents has led researchers to explore a diverse range of chemical scaffolds. Among these, N-heterocyclic carbene (NHC) metal complexes have emerged as a promising class of therapeutics. Lepidiline C, a naturally occurring imidazolium alkaloid, serves as a precursor to NHC ligands and has demonstrated cytotoxic activity against cancer cells. This guide provides a comparative evaluation of the anticancer potential of hypothetical this compound metal complexes, drawing upon experimental data from the closely related Lepidiline A metal complexes and established anticancer drugs.

Comparative Cytotoxicity Analysis

The anticancer potential of a compound is primarily evaluated by its cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a drug that is required for 50% inhibition of cell viability. While direct experimental data for this compound metal complexes are not extensively available in the public domain, we can extrapolate from the well-documented activities of Lepidiline A metal complexes. Lepidilines A and C share the same imidazolium core, suggesting that their metal complexes may exhibit comparable biological activities.

The following table summarizes the IC50 values of this compound, Lepidiline A metal complexes, and standard chemotherapeutic agents against various cancer cell lines. This comparative data allows for an initial assessment of the potential efficacy of this compound metal complexes.

Compound/ComplexCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
This compound HL-60 (Leukemia)27.7[1]Doxorubicin0.12[2]
MCF-7 (Breast Cancer)>100[1]Doxorubicin0.9[2]
Lepidiline A-Gold(I) (Au-LA) IGROV-1 (Ovarian)17.4[3][4]Cisplatin6.3[3][4]
OVC-3 (Ovarian)10.5[3][4]Cisplatin2.2[3][4]
OVC-8 (Ovarian)12.3[3][4]Cisplatin3.6[3][4]
Lepidiline A-Silver(I) (Ag-LA) IGROV-1 (Ovarian)16.2[3][4]Auranofin2.3[3][4]
OVC-3 (Ovarian)11.2[3][4]Auranofin1.7[3][4]
OVC-8 (Ovarian)11.9[3][4]Auranofin1.8[3][4]
Lepidiline A-Copper(I) (Cu-LA) IGROV-1 (Ovarian)72.9[3][4]Cisplatin6.3[3][4]
OVC-3 (Ovarian)48.1[3][4]Cisplatin2.2[3][4]
OVC-8 (Ovarian)55.7[3][4]Cisplatin3.6[3][4]
NHC-Au-I (Lepidiline A analog)*HCT-116 (Colon)0.29[5]Cisplatin10.5[5]
MCF-7 (Breast)0.72[5]Cisplatin23.6[5]

NHC denotes a 1,3-dibenzyl-4,5-diphenylimidazol-2-ylidene ligand, an analogue of the NHC derived from Lepidiline A.

From this data, it is evident that metal complexation significantly enhances the cytotoxic potential of the lepidiline scaffold. The gold and silver complexes of Lepidiline A exhibit substantially lower IC50 values compared to this compound alone, indicating greater potency. Notably, a gold(I) complex of a Lepidiline A analog demonstrated sub-micromolar activity against both colon and breast cancer cell lines, surpassing the efficacy of cisplatin in these assays.[5]

Experimental Protocols

To ensure the reproducibility and validity of the cytotoxicity data, detailed experimental protocols are crucial. The following sections outline the methodologies for the synthesis of Lepidiline-based metal complexes and the assessment of their anticancer activity.

Synthesis of this compound Metal Complexes (General Protocol)

This compound can be utilized as a precursor for the synthesis of N-heterocyclic carbene (NHC) metal complexes. The general synthetic strategy involves the deprotonation of the imidazolium salt to form the free carbene, which is then coordinated to a metal center.

Materials:

  • This compound

  • A strong base (e.g., sodium hydride, potassium tert-butoxide)

  • An appropriate metal precursor (e.g., (SMe2)AuCl, Ag2O, [Ir(cod)Cl]2)

  • Anhydrous solvents (e.g., THF, DCM, Acetonitrile)

Procedure:

  • In a glovebox or under an inert atmosphere, dissolve this compound in an anhydrous solvent.

  • Add a stoichiometric amount of a strong base to the solution and stir at room temperature to facilitate the deprotonation of the imidazolium ring, forming the free NHC.

  • In a separate flask, dissolve the metal precursor in an anhydrous solvent.

  • Slowly add the solution of the free NHC to the metal precursor solution.

  • Stir the reaction mixture at room temperature or with gentle heating for a specified period.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the resulting metal complex by column chromatography or recrystallization.

  • Characterize the final product using techniques such as NMR, mass spectrometry, and X-ray crystallography.

A more specific method, transmetalation from a silver-NHC complex, is often employed for the synthesis of gold and iridium complexes.[6]

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • 96-well plates

  • This compound metal complexes and control drugs

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds (this compound metal complexes) and control drugs in the cell culture medium.

  • Remove the existing medium from the wells and replace it with the medium containing the various concentrations of the test compounds. Include untreated and vehicle-treated cells as controls.

  • Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate to ensure complete dissolution of the formazan.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.

Visualizing Mechanisms and Workflows

To better understand the processes involved in evaluating the anticancer potential of this compound metal complexes, the following diagrams, generated using the DOT language, illustrate a hypothetical signaling pathway and the experimental workflow.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Anticancer Evaluation cluster_analysis Data Analysis & Comparison s1 Synthesis of This compound Metal Complexes s2 Purification s1->s2 s3 Structural Characterization (NMR, MS, X-ray) s2->s3 c2 Compound Treatment s3->c2 Test Compounds c1 Cell Culture c1->c2 c3 MTT Assay for Cell Viability (IC50) c2->c3 c4 Apoptosis Assay (e.g., Annexin V) c2->c4 c5 Cell Cycle Analysis (Flow Cytometry) c2->c5 d1 IC50 Determination c3->d1 d2 Statistical Analysis c4->d2 c5->d2 d1->d2 d3 Comparison with Standard Drugs d2->d3

Caption: Experimental workflow for evaluating the anticancer potential of this compound metal complexes.

signaling_pathway cluster_cell Cancer Cell compound This compound Metal Complex membrane Cell Membrane compound->membrane Cellular Uptake ros Increased ROS Production membrane->ros mitochondria Mitochondrial Dysfunction ros->mitochondria caspases Caspase Activation (Caspase-9, Caspase-3) mitochondria->caspases apoptosis Apoptosis caspases->apoptosis

Caption: A hypothetical signaling pathway for apoptosis induction by a this compound metal complex.

Conclusion

While further research is needed to synthesize and evaluate the anticancer activity of this compound metal complexes specifically, the available data from analogous Lepidiline A complexes strongly suggest that they represent a promising avenue for the development of novel anticancer agents. The significant enhancement in cytotoxicity upon metal complexation, particularly with gold and silver, warrants a thorough investigation into the synthesis, characterization, and biological evaluation of a library of this compound metal complexes. The experimental protocols and workflows outlined in this guide provide a framework for such future studies, which could ultimately lead to the discovery of new and potent metallodrugs for cancer therapy.

References

Validating the Mechanism of Action of Lepidiline C: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the cytotoxic activity of Lepidiline C against other lepidiline analogs. While the precise signaling pathway of this compound remains to be fully elucidated, its primary mechanism of action is recognized through its effect on cell viability. This document summarizes key experimental data, details the methodologies for its validation, and presents visual workflows and comparisons to support further research and drug development.

Comparative Cytotoxicity of Lepidiline Analogs

The cytotoxic effects of this compound and its structural analogs (Lepidiline A, B, and D) have been evaluated across various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which indicate the concentration of a drug that is required for 50% inhibition in vitro, are summarized below. Lower IC50 values are indicative of higher cytotoxic potency.

CompoundSK-N-SH (Neuroblastoma) IC50SK-N-AS (Neuroblastoma) IC50HL-60 (Leukemia) IC50MCF-7 (Breast Cancer) IC50HUVEC (Normal Cells) IC50
Lepidiline A --32.3 µM[1]>100 µM[1]>100 µM[1][2]
Lepidiline B 25.73 µg/mL[3]14.85 µg/mL[3]3.8 µM[1][2]>100 µM[1]>100 µM[1][2]
This compound 52.07 µg/mL[3]44.95 µg/mL[3]27.7 µM[1][4]75 µM[2][5]>100 µM[1][2]
Lepidiline D --1.1 µM[1][2]>100 µM[1]>100 µM[1][2]

Note: IC50 values for SK-N-SH and SK-N-AS are reported in µg/mL in the source material.

Experimental Protocols

Synthesis of this compound

A reported method for the synthesis of this compound involves the alkylation of 1-benzyl-4,5-dimethylimidazole with m-methoxybenzyl chloride under microwave irradiation conditions.[1][6] The resulting product is isolated as a viscous oil, which upon recrystallization yields a colorless solid.[1] The structure of the synthesized this compound has been confirmed by X-ray analysis of its hexafluorophosphate derivative.[1][6]

Cytotoxicity Evaluation using MTT Assay

The cytotoxic activity of this compound and its analogs is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[7] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[7]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7] The amount of formazan produced is proportional to the number of living cells and can be quantified by measuring the absorbance of the solubilized crystals.

Protocol:

  • Cell Plating: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[8]

  • Compound Treatment: The following day, cells are treated with serial dilutions of this compound or other test compounds. Control wells containing untreated cells and a vehicle control are also included.

  • Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.[1]

  • MTT Addition: After incubation, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for another 3-4 hours to allow for formazan crystal formation.

  • Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of 570-590 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.[1]

Visualizing the Mechanism and Workflow

To better understand the comparative cytotoxicity and the experimental process, the following diagrams are provided.

G cluster_lepidilines Lepidiline Analogs cluster_activity Cytotoxic Potency A Lepidiline A Moderate Moderate A->Moderate (HL-60) B Lepidiline B High High B->High (HL-60) C This compound C->Moderate (HL-60, MCF-7) Low Low C->Low (SK-N-SH, SK-N-AS) D Lepidiline D D->High (HL-60)

Comparative cytotoxic potency of Lepidiline analogs.

G cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis synthesis Synthesis of This compound treatment Cell Treatment with This compound synthesis->treatment cell_culture Cancer Cell Line Culture cell_culture->treatment incubation Incubation (48-72h) treatment->incubation mtt_addition MTT Addition and Incubation (3-4h) incubation->mtt_addition solubilization Formazan Solubilization mtt_addition->solubilization absorbance Absorbance Reading (570-590nm) solubilization->absorbance ic50 IC50 Calculation absorbance->ic50

Experimental workflow for cytotoxicity validation.

References

A Comparative Analysis of Lepidiline C and Standard Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers in Oncology and Drug Development

This guide provides a detailed comparison of Lepidiline C, a natural imidazole alkaloid, with established standard-of-care anticancer drugs, including Doxorubicin, Cisplatin, and Paclitaxel. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of this compound's potential as a therapeutic agent.

Data Presentation: In Vitro Cytotoxicity

The cytotoxic effects of this compound and standard anticancer drugs were evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of drug potency, was determined using the MTT assay.

CompoundCell LineIC50 (µM)Reference
This compound HL-60 (Promyelocytic Leukemia)27.7[1]
MCF-7 (Breast Adenocarcinoma)~75[2]
SK-N-SH (Neuroblastoma)52.07 µg/mL[3]
SK-N-AS (Neuroblastoma)44.95 µg/mL[3]
Doxorubicin HL-60 (Promyelocytic Leukemia)0.12[1]
MCF-7 (Breast Adenocarcinoma)0.9[1]
Cisplatin Ovarian Cancer Cell Lines (IGROV-1, OVC-3, OVC-8)2.2 - 6.3[2]
Paclitaxel Human Endothelial Cells0.0001[4]

Note: The IC50 values for this compound against SK-N-SH and SK-N-AS cells are presented in µg/mL as reported in the source. A direct molar concentration comparison with other agents for these cell lines is not available.

Experimental Protocols

MTT Assay for Cell Viability

The IC50 values presented in this guide were primarily determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

General Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (this compound or standard drugs) and incubated for a specified period (typically 48-72 hours).

  • MTT Addition: Following incubation, a solution of MTT is added to each well.

  • Formazan Solubilization: Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. A solubilizing agent (e.g., DMSO or a specialized detergent) is added to dissolve these crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Calculation: The absorbance values are plotted against the drug concentrations, and the IC50 value is calculated as the concentration of the drug that causes a 50% reduction in cell viability compared to untreated control cells.

Mechanism of Action and Signaling Pathways

A crucial aspect of evaluating any potential anticancer agent is understanding its mechanism of action and the cellular signaling pathways it modulates.

This compound

The precise mechanism of action for this compound's anticancer activity is not yet fully elucidated. However, current research suggests two potential avenues:

  • N-heterocyclic Carbene (NHC) Precursor: Lepidilines A and C are considered precursors to N-heterocyclic carbenes[2]. NHCs are known to form stable complexes with various metals, and these metal complexes have shown significant cytotoxic activity. This suggests that this compound may exert its effects through the formation of bioactive metal complexes in situ.

  • Induction of Reactive Oxygen Species (ROS): Extracts from Lepidium meyenii (Maca), the natural source of lepidilines, have been shown to induce the production of reactive oxygen species in cancer cells[5]. Elevated ROS levels can lead to oxidative stress and trigger apoptotic cell death.

Lepidiline_C_Mechanism cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound NHC Complex NHC Complex This compound->NHC Complex Forms complex with ROS ROS This compound->ROS Induces Metal Ions Metal Ions Metal Ions->NHC Complex Apoptosis Apoptosis NHC Complex->Apoptosis Leads to Oxidative Stress Oxidative Stress ROS->Oxidative Stress Oxidative Stress->Apoptosis

Figure 1. Putative mechanism of action for this compound.

Doxorubicin

Doxorubicin is an anthracycline antibiotic that primarily acts as a topoisomerase II inhibitor and an intercalating agent.[6]

  • DNA Intercalation: Doxorubicin inserts itself between the base pairs of the DNA double helix, distorting its structure and inhibiting DNA replication and transcription.

  • Topoisomerase II Inhibition: It stabilizes the complex between topoisomerase II and DNA, leading to double-strand breaks that trigger apoptosis.

  • Generation of Reactive Oxygen Species (ROS): Doxorubicin can also induce the formation of ROS, contributing to its cytotoxic effects.

Doxorubicin_Pathway Doxorubicin Doxorubicin DNA DNA Doxorubicin->DNA Intercalates into Topoisomerase II Topoisomerase II Doxorubicin->Topoisomerase II Inhibits ROS Production ROS Production Doxorubicin->ROS Production DNA Replication/Transcription Block DNA Replication/Transcription Block DNA->DNA Replication/Transcription Block DNA Double-Strand Breaks DNA Double-Strand Breaks Topoisomerase II->DNA Double-Strand Breaks Apoptosis Apoptosis DNA Replication/Transcription Block->Apoptosis DNA Double-Strand Breaks->Apoptosis ROS Production->Apoptosis

Figure 2. Doxorubicin's mechanism of action.

Cisplatin

Cisplatin is a platinum-based chemotherapeutic agent that exerts its cytotoxic effects primarily through the formation of DNA adducts.[7][8]

  • DNA Adduct Formation: Once inside the cell, the chloride ligands of cisplatin are replaced by water molecules, forming a reactive aquated species. This species then binds to the N7 position of purine bases in DNA, leading to the formation of intrastrand and interstrand crosslinks.

  • Inhibition of DNA Replication and Transcription: These DNA adducts create a physical block that stalls DNA replication and transcription machinery.

  • Induction of Apoptosis: The resulting DNA damage triggers a cellular stress response, ultimately leading to programmed cell death (apoptosis).

Cisplatin_Pathway Cisplatin Cisplatin Aquated Cisplatin Aquated Cisplatin Cisplatin->Aquated Cisplatin Hydrolysis DNA DNA Aquated Cisplatin->DNA Binds to DNA Adducts DNA Adducts DNA->DNA Adducts Replication/Transcription Inhibition Replication/Transcription Inhibition DNA Adducts->Replication/Transcription Inhibition DNA Damage Response DNA Damage Response DNA Adducts->DNA Damage Response Apoptosis Apoptosis Replication/Transcription Inhibition->Apoptosis DNA Damage Response->Apoptosis

Figure 3. Cisplatin's mechanism of action.

Paclitaxel

Paclitaxel is a mitotic inhibitor that targets microtubules, essential components of the cell's cytoskeleton.[9][10]

  • Microtubule Stabilization: Unlike other microtubule-targeting agents that cause depolymerization, paclitaxel stabilizes microtubules by binding to the β-tubulin subunit. This prevents the dynamic instability required for normal mitotic spindle assembly and disassembly.

  • Mitotic Arrest: The stabilized microtubules lead to a prolonged blockage of cells in the G2/M phase of the cell cycle.

  • Induction of Apoptosis: This sustained mitotic arrest ultimately triggers apoptosis.

Paclitaxel_Pathway Paclitaxel Paclitaxel β-tubulin β-tubulin Paclitaxel->β-tubulin Binds to Microtubule Stabilization Microtubule Stabilization β-tubulin->Microtubule Stabilization Mitotic Spindle Dysfunction Mitotic Spindle Dysfunction Microtubule Stabilization->Mitotic Spindle Dysfunction G2/M Arrest G2/M Arrest Mitotic Spindle Dysfunction->G2/M Arrest Apoptosis Apoptosis G2/M Arrest->Apoptosis

Figure 4. Paclitaxel's mechanism of action.

Summary and Future Directions

This compound demonstrates cytotoxic activity against several cancer cell lines. However, its potency, based on the available IC50 data, appears to be significantly lower than that of standard anticancer drugs like Doxorubicin. For instance, Doxorubicin is over 200 times more potent against the HL-60 cell line than this compound.

The primary value of this compound may lie in its unique chemical scaffold and potential for novel mechanisms of action. Its role as an N-heterocyclic carbene precursor opens avenues for the development of new metal-based anticancer agents that could potentially overcome resistance to conventional therapies.

Further research is warranted to:

  • Elucidate the definitive mechanism of action of this compound and its downstream signaling pathways.

  • Conduct comprehensive in vitro screening of this compound and its derivatives against a broader panel of cancer cell lines.

  • Perform in vivo studies to evaluate the efficacy and safety of this compound in preclinical models.

  • Investigate the potential of this compound as a ligand for the development of novel metallodrugs.

This guide serves as a foundational resource for the continued investigation of this compound as a potential lead compound in cancer drug discovery.

References

Lack of Antiviral Activity Observed in Lepidiline C Analogues Against a Panel of Viruses

Author: BenchChem Technical Support Team. Date: November 2025

A recent investigation into the antiviral potential of newly synthesized fluorinated and oxa-analogues of Lepidiline C has revealed no significant activity against a range of DNA and RNA viruses at non-toxic concentrations. This finding suggests that the previously reported antiviral effects of Maca (Lepidium meyenii) extracts, the natural source of lepidilines, may be attributable to other constituent compounds.[1][2][3]

Researchers synthesized a series of fluorinated and oxa-analogues of Lepidilines A and C to explore their potential as antiviral and anticancer agents.[1][4] While some fluorinated analogues demonstrated amplified cytotoxic properties, indicating potential for anticancer drug discovery, none of the tested compounds, including the parent lepidilines, exhibited antiviral effects against the selected viruses.[1][2][4] The antiviral activity of the complex Maca extracts against influenza viruses is thought to originate from other components like indole derivatives or complex isothiocyanates.[2][3]

Comparative Analysis of Antiviral Activity

The antiviral screening of this compound analogues yielded uniformly negative results. The table below summarizes the findings for the tested compounds against a panel of five viruses. The 50% inhibitory concentration (IC50) represents the concentration of the compound required to inhibit viral activity by 50%. In this study, the IC50 values for all tested compounds were greater than the highest tested non-toxic concentration.

Compound/AnalogueTarget VirusVirus TypeAntiviral Activity (IC50)Cytotoxicity (CC50)Selectivity Index (SI = CC50/IC50)
This compound Analogues (Fluorinated)Herpes Simplex Virus 1 (HSV-1)dsDNA> 50 µM> 50 µMNot Applicable
This compound Analogues (Fluorinated)Human Cytomegalovirus (HCMV)dsDNA> 50 µM> 50 µMNot Applicable
This compound Analogues (Fluorinated)Adenovirus 5 (AdV5)dsDNA> 50 µM> 50 µMNot Applicable
This compound Analogues (Fluorinated)Human Parainfluenza Virus 3 (HPIV-3)ssRNA> 50 µM> 50 µMNot Applicable
This compound Analogues (Fluorinated)Encephalomyocarditis Virus (EMCV)ssRNA> 50 µM> 50 µMNot Applicable
This compound Analogues (Oxa-)Herpes Simplex Virus 1 (HSV-1)dsDNA> 50 µM> 50 µMNot Applicable
This compound Analogues (Oxa-)Human Cytomegalovirus (HCMV)dsDNA> 50 µM> 50 µMNot Applicable
This compound Analogues (Oxa-)Adenovirus 5 (AdV5)dsDNA> 50 µM> 50 µMNot Applicable
This compound Analogues (Oxa-)Human Parainfluenza Virus 3 (HPIV-3)ssRNA> 50 µM> 50 µMNot Applicable
This compound Analogues (Oxa-)Encephalomyocarditis Virus (EMCV)ssRNA> 50 µM> 50 µMNot Applicable

Experimental Protocols

The assessment of antiviral activity was conducted using standardized cell-based assays. The general workflow for determining the antiviral efficacy and cytotoxicity of the compounds is outlined below.

Cytotoxicity Assay

To determine the non-toxic concentration range of the this compound analogues, a cytotoxicity assay was performed on the host cell lines used for viral replication.

  • Cell Seeding: Host cells were seeded in 96-well plates at a specific density and incubated to allow for cell attachment.

  • Compound Addition: The synthesized this compound analogues were dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. These dilutions were then added to the cells.

  • Incubation: The plates were incubated for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).

  • Viability Assessment: Cell viability was measured using a standard method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance was read using a plate reader, and the 50% cytotoxic concentration (CC50) was calculated.

Antiviral Activity Assay

The antiviral activity was evaluated by quantifying the inhibition of virus-induced cytopathic effect (CPE).

  • Cell Seeding: Host cells were seeded in 96-well plates and incubated until a confluent monolayer was formed.

  • Virus Infection and Compound Treatment: The cell culture medium was removed, and the cells were infected with the respective virus at a predetermined multiplicity of infection (MOI). Simultaneously, the this compound analogues were added at various non-toxic concentrations.

  • Incubation: The plates were incubated for a sufficient period to allow for viral replication and the development of CPE in the untreated virus-infected control wells.

  • Quantification of Viral Inhibition: The protective effect of the compounds against virus-induced cell death was quantified. This was typically done by staining the cells with a dye (e.g., crystal violet) that stains viable cells. The absorbance was then measured, and the 50% inhibitory concentration (IC50) was calculated.

Antiviral_Screening_Workflow cluster_cytotoxicity Cytotoxicity Assay cluster_antiviral Antiviral Activity Assay cluster_synthesis Compound Preparation C1 Seed Host Cells C2 Add Compound Dilutions C1->C2 C3 Incubate C2->C3 C4 Assess Cell Viability (MTT) C3->C4 C5 Calculate CC50 C4->C5 A1 Seed Host Cells A2 Infect with Virus & Add Compound A1->A2 A3 Incubate A2->A3 A4 Quantify Viral Inhibition (CPE) A3->A4 A5 Calculate IC50 A4->A5 S1 Synthesize this compound Analogues S1->C2 S1->A2

Caption: Workflow for assessing the cytotoxicity and antiviral activity of this compound analogues.

While the direct antiviral potential of this compound and its tested analogues appears to be limited, the observed cytotoxicity of some fluorinated derivatives in cancer cell lines suggests that this class of compounds may hold promise in other therapeutic areas.[1] Further research could explore a broader range of viruses or investigate potential synergistic effects with known antiviral agents.

References

A Comparative Guide to Analytical Methods for the Quantification of Lepidiline C

Author: BenchChem Technical Support Team. Date: November 2025

The primary analytical techniques reported for the quantification of Lepidiline C and related alkaloids are High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-TQD-MS/MS).[1][2] These methods offer high sensitivity and selectivity, which are critical for the analysis of complex matrices such as plant extracts and dietary supplements.

Comparison of Analytical Method Performance

The selection of an analytical method is often a trade-off between various performance characteristics. The following table summarizes the reported validation parameters for analytical methods used in the quantification of lepidilines. It is important to note that in some studies, due to the lack of a commercial standard for this compound, its concentration was calculated as Lepidiline A equivalent.[1]

Performance ParameterUPLC-TQD-MS/MSHPLC-ESI-QTOF-MS
Linearity (R²) Not explicitly stated for this compound0.9979 (for Lepidiline A standard)[1]
Limit of Detection (LOD) Investigated[2][3]Determined for Lepidiline A[1]
Limit of Quantification (LOQ) Investigated[2][3]Investigated[2][3]
Precision Investigated[2][3]Not explicitly stated
Accuracy (Recovery) Investigated[2][3]Not explicitly stated
Selectivity Determined via retention time and ion transitions[2][3]Based on fragmentation patterns and high-resolution mass measurements[1]
Matrix Effect Investigated[2][3]Not explicitly stated
Robustness Investigated[2][3]Not explicitly stated

Note: Specific quantitative values for each parameter for this compound were not consistently available across the reviewed literature. The UPLC-TQD-MS/MS method was validated according to ICH and SANTE/11312/2021 guidelines, suggesting a comprehensive evaluation of its performance.[2][3]

Experimental Protocols

Detailed methodologies are essential for the replication and adaptation of analytical methods. The following are summaries of the experimental protocols for the compared methods.

1. UPLC-TQD-MS/MS Method for Alkaloid Content in Lepidium meyenii [2][3]

  • Instrumentation: Waters Acquity UPLC system coupled to a TQD mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Column: Information not specified in the provided search results.

  • Mobile Phase: A gradient elution was likely used, which is common for separating multiple components in a complex mixture. Formic acid was mentioned as an additive that did not achieve separation of Lepidilines B and C.[3]

  • Sample Preparation: A specific extraction procedure for Maca powder was employed. For analysis, two dilutions were prepared to quantify the different lepidilines and other alkaloids.

  • Quantification: The quantification of this compound was performed in the second dilution of the sample extract.

  • Validation: The method was validated according to ICH and SANTE/11312/2021 guidelines, assessing selectivity, linearity, LOD, LOQ, extraction recovery, accuracy, precision, matrix effect, and robustness.[2][3]

2. HPLC-ESI-QTOF-MS Method for Identification and Quantification of Lepidilines [1]

  • Instrumentation: An HPLC system coupled to an ESI-QTOF mass spectrometer.

  • Chromatographic Column: Information not specified in the provided search results.

  • Mobile Phase for Semi-Preparative HPLC: A gradient of water with 5 mM ammonium acetate and 0.2% formic acid (A) and methanol:acetonitrile (8:2 v/v) with 0.2% formic acid (B).

  • Sample Preparation: Ultrasonic bath extraction of Lepidium meyenii. The resulting extract was further purified by Centrifugal Partition Chromatography (CPC) followed by semi-preparative HPLC.

  • Quantification: Due to the lack of a commercial standard for this compound, its quantification was performed by calculating it as a Lepidiline A equivalent based on a calibration curve of the Lepidiline A standard.[1] The linearity of the Lepidiline A standard was determined in the range of 0.001–0.1 mg/mL.[1]

  • Identification: The identification of this compound was based on its fragmentation pattern and high-resolution mass measurements, with confirmation by comparison to literature data.[1]

Workflow for Analytical Method Validation

The validation of an analytical method is a prerequisite for its application in routine analysis and is a critical component of quality control. The following diagram illustrates a typical workflow for the validation of an analytical method.

Analytical Method Validation Workflow A Method Development & Optimization B Define Validation Parameters (ICH/Regulatory Guidelines) A->B C Specificity / Selectivity B->C D Linearity & Range B->D E Accuracy B->E F Precision (Repeatability & Intermediate) B->F G LOD & LOQ B->G H Robustness B->H I System Suitability C->I D->I E->I F->I G->I H->I J Validated Method I->J K Cross-Validation (if required) J->K L Routine Analysis J->L K->L

Caption: A flowchart illustrating the key stages of analytical method validation.

Logical Relationship of Cross-Validation

Cross-validation is a pivotal step to ensure the consistency and reliability of analytical data, especially when methods are transferred between laboratories or when a new method is intended to replace an existing one.

Logical Relationship of Cross-Validation A Original Validated Method (Method A) C Analysis of Same Samples by Both Methods A->C B New or Transferred Method (Method B) B->C D Statistical Comparison of Results (e.g., t-test, F-test) C->D E Acceptance Criteria Met? D->E F Methods are Interchangeable E->F Yes G Investigate Discrepancies E->G No

Caption: A diagram showing the logical flow of a cross-validation process.

References

Safety Operating Guide

Personal protective equipment for handling Lepidiline C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for the handling of Lepidiline C. Adherence to these procedures is critical to ensure a safe laboratory environment and the integrity of your research.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical compound that requires careful handling due to its potential health hazards. Safety Data Sheets (SDS) indicate that this compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.

Required PPE:

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile)To prevent skin contact and irritation.[1]
Eye Protection Safety glasses with side-shields or gogglesTo protect eyes from splashes and irritation.[1]
Face Protection Face shieldRecommended when there is a significant risk of splashing.[1]
Body Protection Laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area. If dusts or aerosols are generated, a NIOSH-approved respirator is recommended.To prevent respiratory tract irritation.[1]

Safe Handling and Storage

Proper handling and storage procedures are crucial to maintain the stability of this compound and to prevent accidental exposure.

  • Handling:

    • Avoid contact with skin and eyes.[1]

    • Do not breathe dust or aerosols.

    • Wash hands thoroughly after handling.[1]

    • Use only in a well-ventilated area, preferably in a chemical fume hood.[1]

  • Storage:

    • Store in a tightly closed container in a dry and well-ventilated place.

    • Keep away from incompatible materials such as strong oxidizing agents.

Spill and Disposal Procedures

In the event of a spill or for the disposal of waste, the following procedures must be followed.

Spill Cleanup Plan
  • Evacuate: Immediately evacuate the area of the spill.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent the spread of the spilled material using absorbent pads or other suitable inert material.

  • Clean: Carefully collect the absorbed material and place it into a sealed container for disposal.

  • Decontaminate: Clean the spill area with a suitable decontamination solution.

Waste Disposal Plan
  • Collection: Collect all this compound waste, including contaminated materials, in a clearly labeled, sealed, and appropriate hazardous waste container.

  • Disposal: Dispose of the waste through a licensed hazardous waste disposal company. Follow all federal, state, and local environmental regulations. Do not dispose of down the drain or in regular trash.

Experimental Protocols

This compound has demonstrated cytotoxic activity against various cancer cell lines, including HL-60 (human promyelocytic leukemia) and MCF-7 (human breast adenocarcinoma).[2]

Cytotoxicity Data
Cell LineIC₅₀ (μM)
HL-60 27.7[2]
MCF-7 75[1]
General Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

This is a general guideline for assessing the cytotoxic effects of this compound on a cell line like HL-60.

  • Cell Seeding: Seed HL-60 cells in a 96-well plate at a density of 1 x 10⁵ cells/mL and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound (prepared in a suitable solvent like DMSO) and incubate for 48 hours.

  • MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value.

Signaling Pathway and Logical Relationships

The precise signaling pathway through which this compound exerts its cytotoxic effects has not yet been fully elucidated in the available scientific literature. As an imidazole alkaloid, it is part of a class of compounds known to potentially influence various cellular signaling pathways, such as the AKT and ERK pathways, which are involved in cell survival and proliferation. However, direct evidence linking this compound to a specific pathway is currently unavailable.

Experimental Workflow for Handling this compound

The following diagram outlines the general workflow for safely handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Review SDS b Don Appropriate PPE a->b c Weighing and Dissolving (in fume hood) b->c d Experimental Use c->d e Decontaminate Glassware d->e f Dispose of Waste (as hazardous) e->f

A high-level overview of the this compound handling workflow.
Logical Relationship for Spill Response

This diagram illustrates the decision-making process in the event of a this compound spill.

G start Spill Occurs is_major Major Spill? start->is_major evacuate Evacuate Area & Call Emergency Services is_major->evacuate Yes is_trained Are you trained to clean it? is_major->is_trained No end Spill Contained evacuate->end get_help Notify Supervisor & Get Assistance is_trained->get_help No cleanup Follow Spill Cleanup Protocol is_trained->cleanup Yes get_help->cleanup cleanup->end

A decision tree for responding to a this compound spill.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.